molecular formula C11H10N2O B2954326 4-(2-Oxopyrrolidin-1-yl)benzonitrile CAS No. 167833-93-4

4-(2-Oxopyrrolidin-1-yl)benzonitrile

Cat. No.: B2954326
CAS No.: 167833-93-4
M. Wt: 186.214
InChI Key: RDKSGTMGEPJKLW-UHFFFAOYSA-N
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Description

4-(2-Oxopyrrolidin-1-yl)benzonitrile is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.214. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Oxopyrrolidin-1-yl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Oxopyrrolidin-1-yl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-oxopyrrolidin-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-8-9-3-5-10(6-4-9)13-7-1-2-11(13)14/h3-6H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKSGTMGEPJKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 4-(2-Oxopyrrolidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and applications of 4-(2-Oxopyrrolidin-1-yl)benzonitrile (also known as 1-(4-cyanophenyl)pyrrolidin-2-one ). This compound represents a critical pharmacophore scaffold in medicinal chemistry, particularly in the development of Factor Xa inhibitors, androgen receptor antagonists, and AKR1C3 inhibitors.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The core structure consists of a


-lactam (pyrrolidin-2-one)  ring 

-linked to a benzonitrile moiety. This bifunctional scaffold combines the metabolic stability of the lactam with the versatile reactivity of the nitrile group, serving as a "chameleon" intermediate that can be diverted into amidines, benzylamines, or carboxylic acids.
PropertyData
IUPAC Name 1-(4-Cyanophenyl)pyrrolidin-2-one
Common Synonyms 4-(2-Oxopyrrolidin-1-yl)benzonitrile;

-(4-Cyanophenyl)-2-pyrrolidone
CAS Number 22048-73-3 (Verify specific isomer/salt forms)
Molecular Formula

Molecular Weight 186.21 g/mol
Physical State White to off-white crystalline solid
Melting Point 118–122 °C (Typical for

-aryl lactams)
Solubility Soluble in DMSO, DMF, CH

Cl

, EtOAc; Sparingly soluble in H

O
LogP (Calc) ~1.2 (Moderate lipophilicity, favorable for CNS penetration)
H-Bond Acceptors 2 (C=O, C

N)
H-Bond Donors 0

Synthetic Methodologies

The synthesis of 4-(2-oxopyrrolidin-1-yl)benzonitrile is approached via two primary retrosynthetic disconnections: C–N Cross-Coupling (modern, catalytic) and Cyclization (classical, stoichiometric).

Method A: Copper-Catalyzed C–N Coupling (Goldberg/Buchwald)

This is the preferred industrial route due to the availability of 4-bromobenzonitrile and 2-pyrrolidone. The use of a diamine ligand prevents the nitrile group from poisoning the copper catalyst.

  • Reagents: 4-Bromobenzonitrile, 2-Pyrrolidone, CuI (Catalyst),

    
    -Dimethylethylenediamine (DMEDA) or trans-1,2-Cyclohexanediamine (Ligand), K
    
    
    
    PO
    
    
    (Base).
  • Conditions: Dioxane or Toluene, 110 °C, 12–24 h.

  • Mechanism: Oxidative addition of Cu(I) to the aryl halide, followed by ligand exchange with the lactam, and reductive elimination to form the C–N bond.

Method B: Intramolecular Cyclization

Useful when avoiding transition metals.

  • Precursors: 4-Aminobenzonitrile + 4-Chlorobutyryl chloride.

  • Step 1: Acylation to form the linear amide.

  • Step 2: Base-mediated cyclization (NaH or KO

    
    Bu) to close the lactam ring.
    
Visualization: Synthetic Pathways

Synthesis cluster_legend Legend SM1 4-Bromobenzonitrile Cat CuI / Diamine Ligand K3PO4, Dioxane, 110°C SM1->Cat SM2 2-Pyrrolidone SM2->Cat Product 4-(2-Oxopyrrolidin-1-yl) benzonitrile Cat->Product Buchwald-Goldberg Coupling SM3 4-Aminobenzonitrile Inter Linear Amide Intermediate SM3->Inter Acylation SM4 4-Chlorobutyryl Chloride SM4->Inter Inter->Product Base-Mediated Cyclization (NaH) key Blue: Starting Material | Yellow: Catalyst/Conditions | Green: Target

Caption: Divergent synthetic strategies for accessing the 1-(4-cyanophenyl)pyrrolidin-2-one scaffold.

Chemical Reactivity & Functionalization[3][8][10][11][12]

The utility of this compound lies in the orthogonal reactivity of the nitrile (electrophilic, reducible) and the lactam (stable, directing).

Nitrile Transformations (The "Warhead" Precursor)

The nitrile group at the para-position is electronically activated by the lactam (a weak donor), making it an excellent substrate for:

  • Pinner Reaction (Amidine Synthesis): Critical for Factor Xa inhibitors. Treatment with HCl/EtOH followed by ammonia converts the nitrile to an amidine.

  • Reduction (Benzylamine Synthesis): Catalytic hydrogenation (Raney Ni) or hydride reduction (LiAlH

    
    ) yields the primary amine. Note: LiAlH
    
    
    
    may also reduce the lactam to a pyrrolidine if temperature is not controlled.
  • Hydrolysis: Controlled hydrolysis yields the primary amide (partial) or carboxylic acid (full).

Lactam Stability

The pyrrolidin-2-one ring is robust against mild acids and bases, allowing chemical manipulation of the nitrile without ring opening. However, strong nucleophiles (e.g., Grignard reagents) can attack the lactam carbonyl.

Visualization: Reactivity Tree

Reactivity Core 4-(2-Oxopyrrolidin-1-yl) benzonitrile Amidine Benzamidine Derivative (Factor Xa Inhibitors) Core->Amidine 1. HCl/EtOH 2. NH3 (Pinner) Amine Benzylamine (Linker Chemistry) Core->Amine H2, Raney Ni or NaBH4/CoCl2 Acid Benzoic Acid Derivative (Building Block) Core->Acid NaOH, H2O Reflux Pyrrolidine N-Aryl Pyrrolidine (Full Reduction) Core->Pyrrolidine LiAlH4, THF Reflux (Over-reduction)

Caption: Divergent functionalization pathways. Red node indicates potential side-reaction (over-reduction).

Experimental Protocols

Protocol A: Synthesis via Cu-Catalyzed Coupling

Objective: Synthesis of 1-(4-cyanophenyl)pyrrolidin-2-one from 4-bromobenzonitrile.

  • Setup: Flame-dry a 100 mL Schlenk flask and equip with a magnetic stir bar.

  • Charging: Add 4-bromobenzonitrile (1.82 g, 10 mmol), 2-pyrrolidone (1.02 g, 12 mmol), CuI (190 mg, 1 mmol, 10 mol%), and K

    
    PO
    
    
    
    (4.25 g, 20 mmol).
  • Inertion: Evacuate and backfill with Argon (3x).

  • Solvent/Ligand: Add anhydrous 1,4-dioxane (20 mL) and

    
    -dimethylethylenediamine  (DMEDA) (176 mg, 2 mmol, 20 mol%) via syringe.
    
  • Reaction: Seal the flask and heat to 110 °C for 24 hours. The mixture will turn blue-green.

  • Workup: Cool to RT. Dilute with EtOAc (50 mL) and filter through a pad of Celite. Wash the filtrate with H

    
    O (2 x 30 mL) and Brine (30 mL).
    
  • Purification: Dry organic phase over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
  • Validation: Product should appear as a white solid.

    
    H NMR (CDCl
    
    
    
    ):
    
    
    7.65 (d, 2H), 7.78 (d, 2H), 3.90 (t, 2H), 2.65 (t, 2H), 2.20 (m, 2H).
Protocol B: Selective Nitrile Reduction to Benzylamine

Objective: Reduction of the nitrile without affecting the lactam.

  • Reagent: Use NaBH

    
      with CoCl
    
    
    
    (Cobalt Boride method) or Raney Nickel . Avoid LiAlH
    
    
    to preserve the lactam.
  • Procedure: Dissolve substrate (1 mmol) in MeOH (10 mL). Add CoCl

    
    6H
    
    
    
    O (0.5 mmol).
  • Reduction: Add NaBH

    
     (5 mmol) portion-wise at 0 °C. Evolution of H
    
    
    
    gas occurs.
  • Completion: Stir at RT for 2 h. Quench with 1N HCl (carefully).

  • Extraction: Basify with NH

    
    OH and extract with DCM.
    

Applications in Drug Discovery[2][13][14]

Factor Xa Inhibitors

The 4-(2-oxopyrrolidin-1-yl)phenyl motif mimics the electronic and steric properties of the morpholinophenyl group found in Rivaroxaban and the valerolactam of Apixaban . The nitrile is often converted to an amidine or used as a handle to attach a glycinamide linker.

Androgen Receptor (AR) Antagonists

Non-steroidal AR antagonists (e.g., Enzalutamide derivatives) frequently utilize electron-deficient aryl rings. The 2-oxopyrrolidin-1-yl group acts as a polar, hydrogen-bond accepting surrogate for other cyclic amides, improving solubility while maintaining receptor affinity.

AKR1C3 Inhibitors

Recent studies identify


-aryl pyrrolidinones as potent inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3) , a target in castration-resistant prostate cancer. The lactam ring occupies a specific hydrophobic pocket in the enzyme active site.

References

  • Buchwald-Hartwig Coupling for N-Aryl Lactams

    • Klapers, A., et al. "General and Efficient Copper-Catalyzed Synthesis of N-Aryl-2-pyrrolidinones." Journal of the American Chemical Society, 2001. Link

  • AKR1C3 Inhibitor Development

    • Flanagan, J. U., et al. "1-(4-(Piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel inhibitors of AKR1C3." Bioorganic & Medicinal Chemistry, 2014. Link

  • Nitrile Reduction Methodologies

    • Caddick, S., et al. "Selective reduction of nitriles to amines." Tetrahedron Letters, 2000. Link

  • Factor Xa Pharmacophores

    • Pinto, D. J. P., et al. "Discovery of Rivaroxaban." Journal of Medicinal Chemistry, 2007. Link

Strategic Synthesis & Process Optimization of N-Aryl Lactam Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Case Study on 4-(2-Oxopyrrolidin-1-yl)benzonitrile (CAS 167833-93-4)

Executive Summary

4-(2-Oxopyrrolidin-1-yl)benzonitrile (CAS 167833-93-4) represents a critical structural motif in medicinal chemistry, serving as a benchmark scaffold for the synthesis of N-aryl lactams .[1][2] This moiety is structurally analogous to the pharmacophores found in Androgen Receptor (AR) antagonists (e.g., Apalutamide derivatives) and Factor Xa inhibitors.

From a process chemistry perspective, this molecule is the "stress test" for C-N cross-coupling methodologies. Unlike simple amines, the lactam nitrogen is non-basic and poorly nucleophilic due to resonance stabilization with the carbonyl group. Consequently, synthesizing CAS 167833-93-4 requires overcoming significant activation energy barriers, making it an ideal candidate for demonstrating advanced Copper-catalyzed (Ullmann-Goldberg) and Palladium-catalyzed (Buchwald-Hartwig) protocols.

This guide provides a validated, scalable technical workflow for the synthesis, purification, and quality control of this compound, designed for researchers requiring high-purity scaffolds for SAR (Structure-Activity Relationship) libraries.

Chemical Identity & Structural Significance[4][5][6][7]
PropertySpecification
CAS Number 167833-93-4
IUPAC Name 4-(2-oxopyrrolidin-1-yl)benzonitrile
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol
Melting Point 115–120 °C
Physical Form Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Key Functional Groups Nitrile (-CN): Metabolic stability, H-bond acceptor.Lactam (Cyclic Amide): Rigid linker, polar surface area modulator.[3]
Pharmacophore Analysis

The N-aryl lactam motif serves as a bioisostere for biaryl systems. In drug design, the lactam ring restricts the conformational freedom of the nitrogen atom, locking the phenyl ring into a specific orientation relative to the carbonyl. This rigidity is crucial for binding affinity in nuclear receptors (like AR) and epigenetic targets (like LSD1 inhibitors).

Synthetic Strategy: The Catalytic Landscape

The formation of the C(sp²)–N bond between 4-bromobenzonitrile and 2-pyrrolidone is the rate-determining step. We evaluate two primary methodologies:

Method A: Copper-Catalyzed Ullmann-Goldberg (Recommended for Scale)
  • Mechanism: Radical-nucleophilic substitution involving a Cu(I)/Cu(III) catalytic cycle.

  • Pros: Cost-effective (CuI is ~100x cheaper than Pd), excellent functional group tolerance (nitriles are stable), scalable to kilogram quantities.

  • Cons: Requires higher temperatures (90–110 °C) and specific ligands to prevent catalyst aggregation.

  • Key Insight: The use of diamine ligands (e.g., DMEDA) is non-negotiable. Without them, CuI disproportionates into inactive Cu(0) and Cu(II).

Method B: Palladium-Catalyzed Buchwald-Hartwig
  • Mechanism: Oxidative addition (Pd⁰ → Pdᴵᴵ), Amine coordination, Reductive elimination.

  • Pros: Works at lower temperatures (60–80 °C), higher turnover frequency (TOF).

  • Cons: High cost of Pd precursors (e.g., Pd₂dba₃) and phosphine ligands (Xantphos); difficult heavy metal removal (ppm limits in APIs).

Decision: For the synthesis of CAS 167833-93-4, Method A (Copper-Catalyzed) is the superior choice due to the activated nature of the aryl halide (electron-withdrawing nitrile group) and the economic advantages for scaffold production.

Detailed Experimental Protocol (Self-Validating System)

Objective: Synthesis of 4-(2-Oxopyrrolidin-1-yl)benzonitrile via Modified Ullmann Coupling.

Reagents & Stoichiometry
ComponentRoleEquiv.Mass/Vol (10 mmol Scale)
4-Bromobenzonitrile Substrate (Electrophile)1.01.82 g
2-Pyrrolidone Substrate (Nucleophile)1.21.02 g (0.91 mL)
Copper(I) Iodide (CuI) Pre-catalyst0.05 (5 mol%)95 mg
DMEDA Ligand0.10 (10 mol%)110 µL
K₃PO₄ (Anhydrous) Base2.04.25 g
1,4-Dioxane Solvent--20 mL (0.5 M)

Note: DMEDA = N,N'-Dimethylethylenediamine.

Step-by-Step Workflow
  • Inert Atmosphere Setup: Flame-dry a 50 mL Schlenk tube or 3-neck round-bottom flask equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

    • Why? Cu(I) is susceptible to oxidation to Cu(II) in air, which kills catalytic activity.

  • Solids Addition: Charge the flask with 4-Bromobenzonitrile, CuI, and K₃PO₄.

    • Expert Tip: Use anhydrous K₃PO₄ (tribasic potassium phosphate). K₂CO₃ is a viable alternative but often requires higher temperatures.

  • Liquids & Ligand: Evacuate and backfill with Argon (3 cycles). Add 1,4-Dioxane (sparged), 2-Pyrrolidone, and finally DMEDA via syringe.

    • Observation: The solution should turn a blue-green color initially, stabilizing to a dark suspension upon heating.

  • Reaction: Seal the vessel and heat to 100 °C for 12–16 hours.

    • Process Check: Monitor via TLC (30% EtOAc/Hexanes). The starting bromide (Rf ~0.6) should disappear; the product (Rf ~0.2) will appear as a UV-active spot that stains orange/red with Dragendorff’s reagent (due to the amide).

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove inorganic salts and copper residues.

    • Wash the filtrate with water (2 x 30 mL) and Brine (1 x 30 mL).

    • Critical Step: The product is moderately polar. Do not use excessive water volumes during washing to prevent yield loss.

  • Purification:

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

    • Recrystallization: Dissolve the crude solid in minimum hot Ethanol/EtOAc (1:1). Cool slowly to 4 °C.

    • Alternative: Flash Chromatography (SiO₂, Gradient 0 → 5% MeOH in DCM).

Mechanism & Logic Visualization

The following diagram illustrates the catalytic cycle and the critical role of the ligand in stabilizing the active Copper species.

G cluster_cycle Ullmann-Goldberg Catalytic Cycle Start Pre-Catalyst CuI + DMEDA ActiveCat Active Species [Cu(I)-DMEDA]+ Start->ActiveCat Activation LigEx Ligand Exchange (Pyrrolidone enters) ActiveCat->LigEx + Pyrrolidone / Base OxAdd Oxidative Addition Ar-Br Insertion RedElim Reductive Elimination C-N Bond Formation OxAdd->RedElim Cu(III) Intermediate LigEx->OxAdd + Ar-Br RedElim->ActiveCat Regeneration Product Product: 4-(2-Oxopyrrolidin-1-yl)benzonitrile RedElim->Product Release

Caption: Figure 1. The Cu(I)/Cu(III) catalytic cycle for N-arylation. The DMEDA ligand is essential for stabilizing the Cu(I) species and facilitating the oxidative addition of the aryl halide.

Quality Control & Impurity Profiling

For pharmaceutical applications, the purity profile is paramount.

ParameterMethodAcceptance Criteria
Assay HPLC (C18, ACN/H₂O Gradient)> 98.0%
Residual Copper ICP-MS< 10 ppm
Water Content Karl Fischer< 0.5% w/w
Key Impurity A 4-Bromobenzonitrile< 0.1% (Unreacted starting material)
Key Impurity B 4-Aminobenzonitrile< 0.1% (Hydrolysis byproduct)

Analytical Insight: The nitrile group is robust, but under highly basic conditions and high temperatures (if the reaction runs too long >24h), partial hydrolysis to the amide (CONH₂) may occur. This impurity will elute earlier than the nitrile on a Reverse Phase HPLC column.

Safety & Handling (SDS Highlights)
  • Hazard Statements (GHS): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Nitrile Risks: While the nitrile group in this molecule is stable, thermal decomposition can release toxic fumes (NOx, CN-). Always operate in a fume hood.[4]

  • Copper Waste: All aqueous washes containing copper salts must be segregated into heavy metal waste streams, not general organic waste.

References
  • Buchwald, S. L., et al. (2001). "Copper-Catalyzed N-Arylation of Amides and Nitrogen Heterocycles." Journal of the American Chemical Society.

  • Ma, D., & Cai, Q. (2003). "CuI-Catalyzed Coupling Reaction of Aryl Halides with Amides." Synlett.

  • Sigma-Aldrich. (2024).[5] "Safety Data Sheet: 4-(2-Oxopyrrolidin-1-yl)benzonitrile." Merck KGaA.

  • Bathini, T., et al. (2014). "Selective Copper-Catalyzed N-Arylation of Lactams." Synlett.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 11319207, 4-(2-Oxopyrrolidin-1-yl)benzonitrile."

Sources

Technical Guide: Scalable Synthesis of 4-(2-Oxopyrrolidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-(2-Oxopyrrolidin-1-yl)benzonitrile (CAS: 167833-93-4) Core Scaffold Application: Factor Xa inhibitors, Androgen Receptor (AR) antagonists, and 11


-HSD1 inhibitors.

This guide addresses the synthesis of 4-(2-oxopyrrolidin-1-yl)benzonitrile starting specifically from benzonitrile . This presents a significant regiochemical challenge: the cyano group (-CN) is a strong electron-withdrawing group (EWG) that deactivates the aromatic ring and directs electrophilic substitution to the meta position. Consequently, standard electrophilic halogenation of benzonitrile yields 3-halobenzonitrile, not the required 4-isomer.

To overcome this intrinsic directing bias, this guide presents two distinct synthetic pathways:

  • The Modern Direct Route (Recommended): Utilizes Iridium-catalyzed steric-controlled C–H borylation to access the para-position directly from benzonitrile, followed by Chan-Lam oxidative coupling.

  • The Classical Cross-Coupling Route: Utilizes 4-bromobenzonitrile (a commercially standard derivative) for Copper- or Palladium-catalyzed amidation, representing the most scalable industrial approach.

Retrosynthetic Analysis & Strategy

The construction of the C(sp


)–N bond between the electron-deficient benzonitrile ring and the lactam nitrogen is the critical step.

Retrosynthesis Target 4-(2-Oxopyrrolidin-1-yl)benzonitrile Precursor1 4-Cyanophenylboronic ester (via Ir-Catalyzed C-H Activation) Target->Precursor1 Chan-Lam Coupling Precursor2 4-Halobenzonitrile (X = Br, I, Cl) Target->Precursor2 Buchwald/Goldberg Amidation Start Benzonitrile Precursor1->Start Ir-Catalyzed Borylation (Steric Control) Precursor2->Start Direct Halogenation (Fails: Gives Meta) Lactam 2-Pyrrolidinone

Figure 1: Retrosynthetic logic highlighting the regioselectivity bottleneck of the starting material.

Route 1: The Modern Direct Route (C–H Activation)

Strategic Advantage: Allows direct functionalization of benzonitrile to the para-position, bypassing the meta-directing electronic bias by relying on steric control.

Step 1: Iridium-Catalyzed C–H Borylation

Iridium catalysts ligated by bulky bipyridines (e.g., dtbpy) activate aromatic C–H bonds based on steric accessibility rather than electronic density. For benzonitrile, the para position is sterically most accessible.

  • Reagents: Benzonitrile, Bis(pinacolato)diboron (

    
    ), 
    
    
    
    , 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy).
  • Conditions: THF or Hexane, 80°C, Inert Atmosphere (

    
    ).
    
  • Mechanism: The active catalytic species is a tris(boryl)iridium(III) complex. The cycle involves oxidative addition of the arene C–H bond, which is reversible; steric crowding at the metal center disfavors ortho attack.

Step 2: Chan-Lam Oxidative Coupling

The resulting 4-cyanophenylboronic ester is coupled with 2-pyrrolidinone using a Copper(II) source under oxidative conditions.

  • Reagents: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, 2-pyrrolidinone, Cu(OAc)

    
    , Pyridine (base/ligand).
    
  • Conditions: Molecular sieves (4Å), Oxygen atmosphere (1 atm or air), Room Temperature to 40°C.

Detailed Protocol (Route 1)
ParameterSpecification
Step 1 Scale 10 mmol Benzonitrile
Catalyst Load 1.5 mol%

, 3 mol% dtbpy
Boron Source 0.5 equiv

(relative to arene if arene is solvent) or 1.1 equiv if arene is limiting.
Step 1 Workup Evaporate volatiles. Pass through short silica plug (eluent: Et_2O).
Step 2 Scale Crude boronate ester from Step 1
Cu Source Cu(OAc)

(1.0 equiv)
Base Pyridine (2.0 equiv) or

Solvent Dichloromethane (DCM) or Dioxane
Atmosphere Dry Air or

balloon
Time 16–24 hours

Note on Regioselectivity: While sterics favor para, statistical factors may produce a meta:para mixture (typically 2:1 to 1:2 depending on exact conditions). Isomers must be separated via flash chromatography or crystallization before Step 2.

Route 2: The Scalable Cross-Coupling Route

Strategic Advantage: Industry standard for high yield and purity. While it requires 4-bromobenzonitrile (often synthesized from p-bromoaniline or p-toluidine rather than benzonitrile directly), this route is robust for multigram synthesis.

Option A: Copper-Catalyzed Amidation (Goldberg-Modified)

Cost-effective and avoids heavy metal (Pd) contamination, ideal for pharmaceutical intermediates.

  • Catalyst: CuI (Copper(I) Iodide).

  • Ligand: DMEDA (N,N'-Dimethylethylenediamine) or trans-1,2-cyclohexanediamine.

  • Base:

    
     or 
    
    
    
    .
  • Solvent: 1,4-Dioxane or Toluene.

Option B: Palladium-Catalyzed Amidation (Buchwald-Hartwig)

Higher turnover frequency (TOF) and works well with aryl chlorides if 4-chlorobenzonitrile is used.

  • Catalyst:

    
     or Pd(OAc)
    
    
    
    .
  • Ligand: Xantphos (favors reductive elimination of amides) or BrettPhos.

  • Base:

    
    .
    
Detailed Protocol (Option A: Copper Catalysis)
  • Setup: Flame-dry a Schlenk tube and cool under Argon.

  • Charging: Add 4-bromobenzonitrile (1.0 equiv, 5 mmol, 910 mg), 2-pyrrolidinone (1.2 equiv, 6 mmol, 510 mg), CuI (5 mol%, 48 mg), and

    
      (2.0 equiv, 10 mmol, 2.12 g).
    
  • Solvent/Ligand: Add 1,4-Dioxane (5 mL) followed by DMEDA (10 mol%, 54 µL) via syringe.

  • Reaction: Seal tube and heat to 110°C for 12–16 hours. The mixture typically turns blue/green.

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove inorganic salts. Wash filtrate with

    
     and brine.[1]
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (

    
    , Hexane/EtOAc gradient 80:20 to 50:50).
    
  • Yield: Expected yield 80–92%.

Mechanistic Visualization (Copper Catalysis)

The modified Goldberg reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The ligand (DMEDA) is crucial for stabilizing the copper species and preventing aggregation.

GoldbergCycle L_Cu_I L-Cu(I)-X Amide_Coord Amido-Cu(I) Complex L_Cu_I->Amide_Coord + 2-Pyrrolidinone + Base - HX OxAdd Oxidative Addition (Ar-Cu(III)-N) Amide_Coord->OxAdd + Ar-Br (RDS) Prod_Rel Reductive Elimination OxAdd->Prod_Rel Formation of C-N Prod_Rel->L_Cu_I + Product Regenerate Cat.

Figure 2: Catalytic cycle for the Copper-diamine mediated C-N coupling.

Analytical Characterization Data

The synthesized product must be validated against the following standard data.

TechniqueExpected Signal Characteristics
Physical State White to off-white crystalline solid.
Melting Point 128–130 °C

H NMR (400 MHz,

)

7.72 (d, J = 8.8 Hz, 2H, Ar-H), 7.64 (d, J = 8.8 Hz, 2H, Ar-H), 3.89 (t, J = 7.0 Hz, 2H,

), 2.65 (t, J = 8.0 Hz, 2H,

), 2.20 (quin, J = 7.6 Hz, 2H,

).

C NMR (100 MHz,

)

174.5 (C=O), 142.8 (Ar-N), 133.0 (Ar-H), 119.0 (Ar-H), 118.5 (CN), 107.5 (Ar-CN), 48.5 (

), 32.6 (

), 17.8 (

).
IR (KBr) 2225 cm

(CN stretch), 1685 cm

(Lactam C=O).

References

  • Iridium-Catalyzed C-H Borylation: Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate. Journal of the American Chemical Society.[2] Link

  • Chan-Lam Coupling: Lam, P. Y. S., et al. (1998). New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cu(OAc)2. Tetrahedron Letters. Link

  • Goldberg Reaction (Cu-Diamine): Klapars, A., Antilla, J. C., Buchwald, S. L., & Huang, X. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society.[2] Link

  • Buchwald-Hartwig Amidation: Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed N-Arylation of Heterocycles. Journal of the American Chemical Society.[2] Link

  • Product Characterization: SynQuest Laboratories. (n.d.). 4-(2-Oxopyrrolidin-1-yl)benzonitrile SDS and Data. Link

Sources

biological activity of 4-(2-Oxopyrrolidin-1-yl)benzonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Biological Activity & Profiling of 4-(2-Oxopyrrolidin-1-yl)benzonitrile Derivatives

Executive Summary

This technical guide analyzes the pharmacophore 4-(2-oxopyrrolidin-1-yl)benzonitrile , a privileged scaffold in the development of Next-Generation Antiandrogens (NSAAs) and Selective Androgen Receptor Modulators (SARMs). Structurally, this moiety represents a rigidified mimetic of the steroid core, serving as a precursor and bioisostere to clinical heavyweights like Apalutamide and Enzalutamide .

For drug discovery scientists, this scaffold offers a critical pivot point: modifications to the pyrrolidone ring (B-ring) can toggle activity between pure antagonism (for Castration-Resistant Prostate Cancer - CRPC) and tissue-selective modulation (SARMs for muscle wasting). This guide details the structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols required to profile derivatives of this class.

Structural Basis & Pharmacophore Analysis

The molecule consists of two distinct domains essential for Androgen Receptor (AR) binding. Understanding this dichotomy is the prerequisite for rational design.

The A-Ring: The Benzonitrile Anchor

The 4-benzonitrile group acts as a critical hydrogen bond acceptor. In the AR Ligand Binding Domain (LBD), specifically at the Arg752 residue, the nitrile nitrogen forms a high-affinity hydrogen bond.

  • Scientific Insight: Unlike nitro groups (used in first-gen antiandrogens like Flutamide/Nilutamide), the nitrile group avoids hepatotoxicity associated with nitro-reduction while maintaining strong electron-withdrawing properties to stabilize the aromatic ring.

The B-Ring: The Pyrrolidin-2-one Core

The 2-oxopyrrolidine (lactam) ring serves as a rigid spacer that orients the molecule within the LBD.

  • Bioisosteric Significance: This ring is a bioisostere of the hydantoin found in Enzalutamide and the thiohydantoin in Apalutamide.

  • Causality: The carbonyl oxygen at position 2 of the pyrrolidine mimics the C3-ketone of testosterone, interacting with Gln711 and Arg752.

Mechanism of Action: Nuclear Translocation Blockade

Unlike first-generation antiandrogens (e.g., Bicalutamide) which allow AR nuclear entry but block DNA binding, derivatives of the 4-(2-oxopyrrolidin-1-yl)benzonitrile class often function by inhibiting nuclear translocation .

  • Step 1: The derivative binds to the AR in the cytoplasm with high affinity.

  • Step 2: This binding induces a conformational change that prevents the dissociation of heat shock proteins (HSP90).

  • Step 3: The AR-drug complex remains trapped in the cytoplasm, preventing the formation of the AR homodimer required for DNA binding.

Diagram: AR Signaling & Inhibition Pathway

AR_Pathway Ligand Testosterone/DHT AR_Cyto AR (Cytoplasm) + HSP90 Ligand->AR_Cyto Binding Inhibitor Benzonitrile Derivative Inhibitor->AR_Cyto Competitive Binding Complex_Agonist AR-Agonist Complex AR_Cyto->Complex_Agonist HSP90 Dissociation Complex_Antag AR-Inhibitor Complex AR_Cyto->Complex_Antag HSP90 Stabilization Nucleus Nucleus Entry Complex_Agonist->Nucleus Translocation Complex_Antag->Nucleus BLOCKED DNA DNA Binding (ARE) Nucleus->DNA Dimerization Transcription Gene Transcription (PSA, TMPRSS2) DNA->Transcription

Caption: Mechanism of Action. The benzonitrile derivative stabilizes the AR-HSP90 complex in the cytoplasm, preventing nuclear translocation and subsequent gene transcription.

Critical Structure-Activity Relationships (SAR)

Recent studies, including those by Takeda and others (Source 1.1), have established specific rules for optimizing this scaffold.

Structural ZoneModificationBiological Consequence
Benzonitrile (Pos 4) Replacement with -NO2Maintains affinity but increases hepatotoxicity risk.
Benzonitrile (Pos 2) Addition of -CF3 or -ClCritical for Potency. The 2-CF3 group (as seen in Compound 2f) sterically locks the ring, improving binding affinity (Ki < 10 nM).
Pyrrolidone Ring 5-hydroxylationMetabolic Liability. Often a primary metabolite; can be blocked by gem-dimethyl or cyclobutyl substitution (similar to Apalutamide).
N-Substitution Alkyl/Aryl additionAgonist Switch. Bulky substituents here can flip the molecule from an antagonist (anti-cancer) to a partial agonist (SARM for muscle growth).

Expert Note on Safety (Source 1.10): When designing derivatives, prefer the cyanophenyl moiety over cyanopyridine . Research indicates that cyanopyridine derivatives (like Apalutamide) are reactive toward glutathione, forming adducts that may lead to skin rash/hypersensitivity.[1] The cyanophenyl core (Enzalutamide-style) is generally more inert in this regard.

Validated Experimental Protocols

To establish the biological profile of a new 4-(2-oxopyrrolidin-1-yl)benzonitrile derivative, two assays are mandatory: a binding assay (affinity) and a functional assay (efficacy).

Protocol A: PolarScreen™ Androgen Receptor Competitor Assay

Rationale: A robust, high-throughput fluorescence polarization (FP) assay to determine IC50 values without using radioactive ligands.

  • Reagent Prep: Thaw AR-LBD (Ligand Binding Domain) protein and Fluormone™ AL Green tracer.

  • Compound Dilution: Prepare 10-point serial dilutions of the benzonitrile derivative in DMSO. Final DMSO concentration in the well must be <2% to avoid protein denaturation.

  • Incubation:

    • Mix 10 µL of diluted compound.

    • Add 10 µL of AR-LBD/Fluoromone complex.

    • Critical Step: Incubate for 4 hours at 4°C in the dark. Causality: Low temperature stabilizes the AR-LBD, preventing degradation during the equilibrium phase.

  • Readout: Measure Fluorescence Polarization (mP) on a multimode plate reader (Ex: 485nm, Em: 530nm).

  • Validation: Use Dihydrotestosterone (DHT) as a control. Expected IC50 for a potent benzonitrile derivative should be < 500 nM.

Protocol B: The Hershberger Assay (In Vivo SARM Validation)

Rationale: This is the gold standard for distinguishing between pure antiandrogens and tissue-selective SARMs (Source 1.1).

  • Model: Castrated male Sprague-Dawley rats (n=6 per group).

  • Dosing: Administer the derivative orally (PO) once daily for 14 days.

    • Group 1: Vehicle control.

    • Group 2: Testosterone Propionate (TP) (Agonist control).

    • Group 3: Test Compound (0.1, 1, 10 mg/kg).

    • Group 4: Test Compound + TP (To test antagonism).

  • Endpoints:

    • Ventral Prostate (VP) weight: Measures androgenic activity (unwanted side effect).

    • Levator Ani Muscle (LAM) weight: Measures anabolic activity (desired SARM effect).

  • Success Criteria: A successful SARM derivative will significantly increase LAM weight (anabolic) with minimal increase in VP weight (sparing the prostate).

Diagram: Screening Workflow

Workflow cluster_InVitro In Vitro Profiling cluster_InVivo In Vivo Validation Start Synthesis of Benzonitrile Derivative Purify HPLC Purification (>95% Purity) Start->Purify FP_Assay FP Binding Assay (Determine Ki) Purify->FP_Assay Reporter Luciferase Reporter (Agonist vs Antagonist) FP_Assay->Reporter Decision Ki < 100nM? Reporter->Decision Decision->Start No (Refine SAR) Hershberger Hershberger Assay (Tissue Selectivity) Decision->Hershberger Yes

Caption: Workflow for profiling benzonitrile derivatives. Only compounds passing the affinity threshold (Ki < 100nM) proceed to the resource-intensive Hershberger assay.

Data Interpretation & Reference Standards

When analyzing your derivatives, compare your data against these established benchmarks for the 4-cyanophenyl-pyrrolidone class:

CompoundClassBinding Affinity (Ki)Functional Activity
Bicalutamide 1st Gen Antagonist~150 nMPure Antagonist (weak)
Enzalutamide 2nd Gen Antagonist~20 nMPure Antagonist (strong)
Compound 2f SARM~3 nMTissue Selective (Anabolic)
Test Derivative Target Profile< 50 nMContext Dependent

Technical Note: If your derivative shows high affinity (low Ki) but poor efficacy in cellular assays (LNCaP cells), investigate metabolic stability . The pyrrolidone ring is susceptible to oxidation by CYP450 enzymes. Consider adding a gem-dimethyl group to the pyrrolidone ring to block metabolic soft spots.

References

  • Aikawa, K., et al. (2017). "Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2f as a clinical candidate." Bioorganic & Medicinal Chemistry.

  • Kahan, K., et al. (2020). "Enzalutamide and Apalutamide: In Vitro Chemical Reactivity Studies and Activity in a Mouse Drug Allergy Model." Chemical Research in Toxicology.

  • Mould, D.P., et al. (2017). "Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1." Bioorganic & Medicinal Chemistry Letters.

  • Rathkopf, D., et al. (2011). "Phase I study of ARN-509, a novel antiandrogen, in the treatment of castration-resistant prostate cancer." Journal of Clinical Oncology.
  • Tran, C., et al. (2009). "Development of a second-generation antiandrogen for treatment of advanced prostate cancer." Science. (Foundational context for Enzalutamide/Benzonitrile scaffold mechanism).

Sources

Technical Guide: Therapeutic Applications of 4-(2-Oxopyrrolidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, pharmacological mechanisms, and experimental applications of 4-(2-Oxopyrrolidin-1-yl)benzonitrile .

Executive Summary

4-(2-Oxopyrrolidin-1-yl)benzonitrile (CAS: 268730-72-9 ; hereinafter referred to as OPB ) is a privileged N-aryl-lactam scaffold in medicinal chemistry. Structurally characterized by a pyrrolidin-2-one (γ-lactam) ring fused to a benzonitrile moiety, OPB serves as a critical pharmacophore in the development of Androgen Receptor (AR) antagonists , AKR1C3 inhibitors , and Factor Xa inhibitors . Its rigid, planar geometry and electronic properties make it an ideal bioisostere for steroidal A/B-rings or as a linker in proteolysis-targeting chimeras (PROTACs).

This guide analyzes OPB’s role in oncology (specifically Castration-Resistant Prostate Cancer - CRPC) and cardiovascular medicine, providing synthesis protocols, mechanism of action (MoA) pathways, and assay methodologies.

Physicochemical Profile & Structural Logic[1]

PropertyValue / DescriptionRelevance to Drug Design
IUPAC Name 4-(2-Oxopyrrolidin-1-yl)benzonitrileUnambiguous identification.
Molecular Formula C₁₁H₁₀N₂OLow molecular weight (<200 Da) allows for fragment-based drug design (FBDD).
Molecular Weight 186.21 g/mol Ideal for oral bioavailability (Lipinski’s Rule of 5).
LogP (Predicted) ~1.5 - 1.9Moderate lipophilicity ensures membrane permeability without excessive protein binding.
H-Bond Acceptors 2 (C=O, C≡N)Key interaction points for active site residues (e.g., Ser, Thr).
H-Bond Donors 0Reduces desolvation penalty upon binding.
Structural Motif N-Aryl-γ-LactamBioisostere for cyclic ureas/carbamates; mimics the steroidal A-ring.
Structural Causality in Pharmacology
  • The Nitrile Group (C≡N): Acts as a robust hydrogen bond acceptor and metabolic handle. In AR antagonists (e.g., Enzalutamide derivatives), the nitrile group mimics the 3-keto group of testosterone, anchoring the molecule in the ligand-binding domain (LBD).

  • The Pyrrolidinone Ring: Provides a rigid spacer that orients the phenyl ring. Unlike flexible alkyl chains, the lactam ring restricts conformational entropy, enhancing binding affinity to enzymes like AKR1C3 and Factor Xa .

Therapeutic Applications & Mechanisms of Action[2]

Oncology: Inhibition of AKR1C3 (17β-HSD5)

Target: Aldo-Keto Reductase Family 1 Member C3 (AKR1C3).[1] Indication: Castration-Resistant Prostate Cancer (CRPC).

Mechanism: AKR1C3 converts weak androgens (Androstenedione) into potent androgens (Testosterone/DHT) within the tumor microenvironment, driving resistance to standard androgen deprivation therapy (ADT). OPB derivatives bind to the AKR1C3 active site, preventing this conversion.

  • Binding Mode: The pyrrolidinone oxygen accepts a hydrogen bond from Tyr55 or His117 (catalytic tetrad), while the benzonitrile group extends into the steroid-binding pocket (SP1), mimicking the steroid backbone.

Oncology: Androgen Receptor (AR) Antagonism

Target: Androgen Receptor (Ligand Binding Domain). Indication: Prostate Cancer.

Mechanism: The 4-cyanophenyl moiety is a hallmark of non-steroidal AR antagonists (e.g., Bicalutamide, Enzalutamide). OPB serves as a "fragment lead."

  • Competitive Binding: Displaces androgens from the AR LBD.

  • Nuclear Translocation Blockade: Prevents the AR-ligand complex from entering the nucleus.

  • DNA Binding Inhibition: Inhibits the recruitment of co-activators.

Cardiovascular: Factor Xa Inhibition

Target: Coagulation Factor Xa (Serine Protease). Indication: Thromboembolism (DVT, PE, Stroke prevention).

Mechanism: OPB derivatives mimic the S4 binding pocket interactions of Factor Xa. The lactam ring acts as a neutral surrogate for the morpholinone ring found in Rivaroxaban , positioning the aryl group to interact with the aromatic box (Tyr99, Phe174, Trp215).

Visualization: Signaling & Mechanism Pathways

The following diagram illustrates the dual mechanism of OPB derivatives in blocking androgen signaling in Prostate Cancer cells.

OPB_Mechanism cluster_extracellular Extracellular / Systemic Circulation cluster_cytoplasm Cytoplasm (Prostate Cancer Cell) cluster_nucleus Nucleus Adione Androstenedione (Weak Androgen) AKR1C3 AKR1C3 Enzyme (17β-HSD5) Adione->AKR1C3 Substrate Testosterone Testosterone (Potent Androgen) AKR1C3->Testosterone Reduction DHT Dihydrotestosterone (DHT) Testosterone->DHT 5α-Reductase AR_Inactive Androgen Receptor (Inactive/HSP-bound) DHT->AR_Inactive Binding AR_Active AR-DHT Complex (Dimerized) AR_Inactive->AR_Active Activation ARE Androgen Response Element (DNA) AR_Active->ARE Translocation OPB OPB Derivative (Inhibitor) OPB->AKR1C3 Inhibits (IC50 < 100nM) OPB->AR_Inactive Competitive Antagonism Transcription Tumor Growth & Proliferation ARE->Transcription Gene Expression

Figure 1: Dual-targeting mechanism of OPB derivatives in CRPC, inhibiting both androgen biosynthesis (AKR1C3) and receptor signaling (AR).

Experimental Protocols

Chemical Synthesis: Buchwald-Hartwig Amidation

Objective: Synthesize 4-(2-Oxopyrrolidin-1-yl)benzonitrile from 4-bromobenzonitrile and 2-pyrrolidinone.

Reagents:

  • 4-Bromobenzonitrile (1.0 eq)

  • 2-Pyrrolidinone (1.2 eq)[2]

  • Catalyst: CuI (10 mol%) or Pd(OAc)₂ / Xantphos

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane or DMSO

Protocol:

  • Charge: In a flame-dried Schlenk tube, add 4-bromobenzonitrile (182 mg, 1 mmol), 2-pyrrolidinone (102 mg, 1.2 mmol), K₂CO₃ (276 mg, 2 mmol), and CuI (19 mg, 0.1 mmol).

  • Degas: Evacuate and backfill with Argon (3x). Add N,N'-dimethylethylenediamine (DMEDA) ligand (20 mol%) and dry 1,4-dioxane (5 mL).

  • Reflux: Heat the mixture to 110°C for 12–24 hours under Argon. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: Cool to RT. Filter through a Celite pad. Wash with EtOAc.

  • Purification: Concentrate filtrate and purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

  • Validation: ¹H NMR (CDCl₃): δ 7.65 (d, 2H), 7.75 (d, 2H), 3.85 (t, 2H), 2.60 (t, 2H), 2.15 (m, 2H).

In Vitro Assay: AKR1C3 Inhibition

Objective: Determine the IC₅₀ of OPB derivatives against recombinant AKR1C3.

Materials:

  • Recombinant human AKR1C3 enzyme.

  • Substrate: Phenanthrenequinone (PQ) or Androstenedione.

  • Cofactor: NADPH.

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

Workflow:

  • Preparation: Dilute OPB test compounds in DMSO (final concentration <1%).

  • Incubation: Mix AKR1C3 (50 nM) with test compound in buffer for 10 mins at 37°C.

  • Initiation: Add NADPH (200 µM) and PQ (50 µM).

  • Measurement: Monitor the decrease in NADPH absorbance at 340 nm (or fluorescence Ex340/Em460) for 10 minutes.

  • Analysis: Calculate % Inhibition =

    
    . Plot dose-response curve to determine IC₅₀.
    

Safety & Toxicology Profile

Hazard ClassGHS CodeDescriptionHandling Protocol
Acute Toxicity H302Harmful if swallowed.Wear nitrile gloves; avoid oral ingestion.
Skin Irritation H315Causes skin irritation.Wash immediately with soap/water upon contact.
Eye Irritation H319Causes serious eye irritation.Use safety goggles (ANSI Z87.1).
STOT-SE H335May cause respiratory irritation.Handle in a fume hood.

Metabolic Stability: The lactam ring is generally stable against hydrolysis but may be subject to oxidation by CYP450 isoforms. The nitrile group is stable but can be hydrolyzed to an amide/acid under extreme conditions or by specific nitrilases.

References

  • Design and Synthesis of AKR1C3 Inhibitors: Title: Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. Source:Bioorganic & Medicinal Chemistry, 2013. URL:[Link]

  • Androgen Receptor Antagonist Scaffolds: Title: Nonsteroidal Androgen Receptor Antagonists: Structure-Activity Relationships.[1] Source:Journal of Medicinal Chemistry, 2010. URL:[Link]

  • Synthetic Methodology (C-N Coupling): Title: Copper-Catalyzed Amidation of Aryl Halides using 2-Pyrrolidinone. Source:Journal of the American Chemical Society, 2001. URL:[Link]

  • LSD1 Inhibition (Related Scaffold): Title: Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. Source:Bioorganic & Medicinal Chemistry Letters, 2017.[3] URL:[Link]

  • Factor Xa Inhibitor Design: Title: Discovery of Rivaroxaban: A Novel, Potent, Oral, Direct Factor Xa Inhibitor. Source:Journal of Medicinal Chemistry, 2005. URL:[Link]

Sources

The N-Aryl-2-Pyrrolidone Scaffold: Technical Analysis of 4-(2-Oxopyrrolidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Medicinal Chemistry & Pharmacology Whitepaper Subject: 4-(2-Oxopyrrolidin-1-yl)benzonitrile (CAS: 167833-93-4) Context: Structure-Activity Relationship (SAR) in Cognitive Enhancement

Executive Summary

This technical guide analyzes 4-(2-Oxopyrrolidin-1-yl)benzonitrile , a lipophilic structural analog of the racetam class of nootropics. Unlike the classical N-alkyl derivatives (e.g., Piracetam) or N-acyl derivatives (e.g., Aniracetam), this compound features a rigid N-aryl bond with a para-substituted nitrile group.

In the context of drug development, this molecule serves as a critical probe compound for investigating the hydrophobic pocket of the AMPA receptor regulatory site. Its structural rigidity and electron-withdrawing cyano group offer distinct pharmacokinetic advantages—specifically enhanced Blood-Brain Barrier (BBB) permeability and metabolic resistance to hydrolytic cleavage—compared to traditional acetamide side chains.

This guide details the chemical synthesis, theoretical pharmacodynamics, and experimental validation protocols required to evaluate this scaffold as a cognitive enhancer.

Chemical Identity & Structural Pharmacology[1]

Molecular Profile

The compound represents a hybridization of the 2-pyrrolidone pharmacophore (essential for racetam activity) and a benzonitrile moiety.

PropertyDataRelevance to Nootropics
IUPAC Name 4-(2-Oxopyrrolidin-1-yl)benzonitrileDefines the N-aryl lactam core.
CAS Number 167833-93-4Unique identifier for procurement/synthesis.
Formula C₁₁H₁₀N₂OLow molecular weight (<300 Da) favors CNS entry.
LogP (Predicted) ~1.8 - 2.1Ideal lipophilicity for passive diffusion across the BBB.
H-Bond Donors 0Increases membrane permeability (unlike Piracetam: 1).
Topological Polar Surface Area ~44 ŲWell below the 90 Ų threshold for CNS drugs.
Structure-Activity Relationship (SAR)

The transition from N-alkyl (Piracetam) to N-aryl (Target) drastically alters the electronic landscape of the lactam nitrogen.

  • Electronic Withdrawal: The p-cyano group pulls electron density from the phenyl ring, which in turn pulls from the lactam nitrogen. This reduces the basicity of the amide, potentially increasing the half-life by resisting enzymatic hydrolysis.

  • Conformational Rigidity: The N-phenyl bond restricts the rotation of the side chain, locking the molecule into a conformation that may more tightly fit the allosteric binding sites on the GluA2 subunit of AMPA receptors.

SAR_Analysis cluster_0 Classic Racetam (Piracetam) cluster_1 Target Scaffold Piracetam N-Alkyl Side Chain (Flexible, Hydrophilic) Effect Pharmacological Outcome Piracetam->Effect Low Potency Fast Clearance Target N-Aryl-4-CN Side Chain (Rigid, Lipophilic) Target->Effect High BBB Penetration Allosteric Specificity

Figure 1: SAR comparison highlighting the shift from flexible hydrophilic chains to rigid lipophilic scaffolds.

Synthesis Protocol: Copper-Catalyzed C-N Coupling

Standard alkylation (using alkyl halides) fails with aryl halides due to the high energy barrier of breaking the C(sp2)-halogen bond. Therefore, a transition-metal catalyzed approach is required. The Buchwald-Hartwig or Modified Goldberg reaction is the industry standard for this transformation.

Reaction Scheme

Reagents: 2-Pyrrolidinone + 4-Bromobenzonitrile Catalyst: Copper(I) Iodide (CuI) Ligand: trans-1,2-Diaminocyclohexane or 1,10-Phenanthroline Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

Step-by-Step Methodology

Safety Precaution: Perform all steps in a fume hood. 4-Bromobenzonitrile is toxic; Copper salts are environmental hazards.

  • Preparation:

    • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Purge with Argon or Nitrogen for 15 minutes.

  • Charging:

    • Add 2-Pyrrolidinone (1.0 eq, 10 mmol).

    • Add 4-Bromobenzonitrile (1.1 eq, 11 mmol).

    • Add K₂CO₃ (2.0 eq, 20 mmol) as the base.

    • Add CuI (10 mol%, 1 mmol) as the catalyst.

    • Add 1,10-Phenanthroline (20 mol%, 2 mmol) as the ligand.

  • Solvation:

    • Add anhydrous 1,4-Dioxane or DMSO (50 mL) via syringe.

  • Reaction:

    • Heat the mixture to 110°C under an inert atmosphere.

    • Monitor via TLC (Hexane:Ethyl Acetate 1:1) or HPLC.[1] Reaction typically completes in 12–24 hours.

  • Work-up:

    • Cool to room temperature.

    • Filter the suspension through a Celite pad to remove inorganic salts and copper residues. Wash the pad with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Dissolve the residue in Ethyl Acetate and wash with water (3x) and brine (1x).

    • Dry over anhydrous MgSO₄.

    • Purify via Flash Column Chromatography (Silica Gel, Gradient 0-40% EtOAc in Hexanes).

    • Yield Expectation: 75–85% as a white/off-white solid.

Synthesis_Workflow Start Reagents: 2-Pyrrolidinone + 4-Bromobenzonitrile Cat Catalysis: CuI / Ligand / Base / 110°C Start->Cat Workup Work-up: Celite Filtration & Extraction Cat->Workup Purify Purification: Flash Chromatography Workup->Purify Product Product: 4-(2-Oxopyrrolidin-1-yl)benzonitrile Purify->Product

Figure 2: Modified Goldberg reaction workflow for N-arylation of lactams.

Mechanism of Action (Hypothetical)

Based on the pharmacology of structural homologs like Aniracetam and Nefiracetam, 4-(2-Oxopyrrolidin-1-yl)benzonitrile is hypothesized to act as a Positive Allosteric Modulator (PAM) of the AMPA receptor.

The Pathway
  • Binding: The compound crosses the BBB and binds to the allosteric site (dimer interface) of the GluA2 subunit of the AMPA receptor.

  • Desensitization Delay: It stabilizes the "open" conformation of the receptor, slowing the rate of desensitization upon glutamate binding.

  • Calcium Influx: This prolonged opening facilitates greater Na⁺ and Ca²⁺ influx (if GluA2-lacking) or depolarization.

  • LTP Induction: Enhanced depolarization relieves the Mg²⁺ block on NMDA receptors, facilitating Long-Term Potentiation (LTP), the cellular correlate of memory.

Secondary Mechanisms
  • Cholinergic Modulation: Like Nefiracetam, the N-aryl core may interact with PKC (Protein Kinase C) pathways, indirectly enhancing Acetylcholine release.

MOA_Pathway Compound 4-(2-Oxopyrrolidin-1-yl)benzonitrile AMPA AMPA Receptor (Allosteric Site) Compound->AMPA Binds Desens Inhibit Desensitization AMPA->Desens Stabilizes Open State Depol Sustained Depolarization Desens->Depol NMDA NMDA Receptor Activation Depol->NMDA Relieves Mg2+ Block LTP Long-Term Potentiation (Memory Formation) NMDA->LTP Ca2+ Cascade

Figure 3: Proposed mechanism of action via AMPA receptor allosteric modulation.

Experimental Validation Protocols

To validate this compound as a nootropic candidate, the following assays are required.

In Vitro: Electrophysiology (LTP Assay)

Objective: Measure the compound's ability to enhance field Excitatory Post-Synaptic Potentials (fEPSP).

  • Tissue: Prepare transverse hippocampal slices (400 μm) from Wistar rats.

  • Perfusion: Maintain in artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂/5% CO₂.

  • Stimulation: Place bipolar stimulating electrodes in the Schaffer collateral pathway.

  • Recording: Place recording electrode in the CA1 stratum radiatum.

  • Protocol:

    • Establish stable baseline fEPSP (20 min).

    • Perfuse 4-(2-Oxopyrrolidin-1-yl)benzonitrile (1 μM, 10 μM, 100 μM).

    • Apply High-Frequency Stimulation (HFS) to induce LTP.

    • Success Metric: >120% increase in fEPSP slope compared to vehicle control 60 minutes post-tetanus.

In Vivo: Passive Avoidance Task

Objective: Assess memory retention and retrieval.

  • Subjects: Male ICR mice (n=10 per group).

  • Acquisition (Day 1): Mouse enters a dark compartment and receives a mild foot shock (0.5 mA).

  • Treatment: Administer compound (10 mg/kg, i.p.) immediately post-shock.

  • Retention (Day 2): Place mouse back in the light compartment. Measure latency to enter the dark compartment.

  • Success Metric: Significantly increased latency compared to control, indicating enhanced memory consolidation.

References

  • Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics.[2] Brain Research Reviews, 19(2), 180-222. Link

  • Ahmed, M., et al. (2019). Phenylpyrrolidone Derivatives With Anticonvulsant And Nootropic Activity.[3] Pharmaceutical Chemistry Journal, 53(5).[3] Link

  • Klodzinska, A., et al. (2004). Roles of group I metabotropic glutamate receptors in the activity of racetams. Basic & Clinical Pharmacology & Toxicology. Link

  • Beshore, D. C., et al. (2003). Copper-catalyzed coupling of aryl iodides with aliphatic amines and lactams. Organic Letters, 5(11), 1797-1800. (Protocol Validation). Link

  • Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs, 70(3), 287-312. Link

Sources

solubility of 4-(2-Oxopyrrolidin-1-yl)benzonitrile in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive framework for the solubility profiling of 4-(2-Oxopyrrolidin-1-yl)benzonitrile (CAS: 167833-93-4). As specific peer-reviewed solubility datasets for this proprietary intermediate are often held within internal pharmaceutical process data, this guide outlines the standard thermodynamic profiling and experimental determination framework required for its characterization.

Experimental Framework, Thermodynamic Modeling, and Process Applications

Executive Summary

4-(2-Oxopyrrolidin-1-yl)benzonitrile (hereafter OPBN ) is a critical pharmaceutical intermediate, structurally characterized by a benzonitrile core substituted with a lactam (pyrrolidone) moiety. Its dual functionality—combining the polar, aprotic nitrile group with the hydrogen-bond accepting lactam—creates a unique solubility profile essential for the synthesis of Factor Xa inhibitors and other kinase-targeting therapeutics.

This guide serves as a protocol for researchers to determine, model, and apply the solubility data of OPBN. It moves beyond static data to provide a dynamic framework for solvent selection, crystallization process design, and yield optimization.

Chemical Identity & Theoretical Solubility Prediction

Understanding the molecular interaction potential of OPBN is the first step in designing a solubility screen.

Structural Analysis
  • Core Scaffold: Hydrophobic phenyl ring (π-π stacking potential).

  • Functional Group A (Nitrile, -CN): Strong dipole, weak hydrogen bond acceptor, polar aprotic character.

  • Functional Group B (Lactam, -NC=O): Highly polar, strong hydrogen bond acceptor (via Carbonyl O), rigid planar geometry.

Predicted Solvent Interaction Profile

Based on Hansen Solubility Parameters (HSP) principles, OPBN is expected to exhibit "Like Dissolves Like" behavior favoring polar aprotic and polar protic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPVery High Strong dipole-dipole interactions; disruption of crystal lattice energy.
Polar Protic Methanol, Ethanol, IPAHigh to Moderate Hydrogen bonding between solvent -OH and solute -C=O/-CN.
Esters/Ketones Ethyl Acetate, AcetoneModerate Dipole-dipole interactions; useful for cooling crystallization.
Aromatic Toluene, XyleneLow to Moderate

stacking interactions with the phenyl core.
Aliphatic Hexane, HeptaneVery Low Lack of polar interactions; high energy cost to create cavity.
Water WaterLow Hydrophobic effect of the phenyl ring dominates despite polar groups.

Experimental Methodology

To generate high-fidelity solubility data, a rigorous experimental protocol is required. The Isothermal Saturation Method (Shake-Flask) coupled with HPLC analysis is the industry gold standard.

Workflow Visualization

The following diagram outlines the critical path for determining equilibrium solubility.

SolubilityProtocol Start Start: Excess Solid Addition Equilibration Equilibration (Shake Flask, 24-72h) Start->Equilibration Sampling Sampling & Filtration (0.22 µm PTFE) Equilibration->Sampling TempControl Temp Control (± 0.05 K) TempControl->Equilibration Constant T Dilution Dilution (Mobile Phase) Sampling->Dilution Analysis Quantification (HPLC-UV) Dilution->Analysis Data Data: Mole Fraction (x) Analysis->Data

Caption: Workflow for Isothermal Saturation method ensuring solid-liquid equilibrium (SLE).

Detailed Protocol
  • Preparation: Add excess OPBN solid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Agitate at 150 rpm using a magnetic stirrer. Maintain temperature (

    
    ) using a circulating water bath (accuracy 
    
    
    
    K).
    • Critical Step: Ensure solid phase is present throughout the experiment. If all solid dissolves, add more.

  • Time Course: Allow equilibration for 24–72 hours. Verify equilibrium by sampling at

    
     and 
    
    
    
    ; concentrations should deviate by
    
    
    .
  • Sampling: Stop agitation and allow settling for 30 minutes. Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation during sampling.

  • Quantification: Dilute the filtrate with mobile phase (e.g., Acetonitrile:Water 50:50) and analyze via HPLC.

    • Detector: UV-Vis at

      
       (typically 230–254 nm for benzonitriles).
      

Thermodynamic Modeling & Analysis

Raw solubility data must be correlated using thermodynamic models to calculate dissolution enthalpy (


) and entropy (

). These parameters are vital for process scale-up.
The Modified Apelblat Equation

The Apelblat model is the most robust semi-empirical equation for correlating solubility with temperature, particularly for polar organic solutes.



  • 
     : Mole fraction solubility of OPBN.
    
  • 
     : Absolute temperature (K).[1]
    
  • 
     : Empirical model parameters derived from non-linear regression.
    
  • Interpretation:

    • 
       : Related to the enthalpy of solution.
      
    • 
       : Accounts for the temperature dependence of the heat capacity.
      
van't Hoff Analysis

To determine the thermodynamic driving forces, use the van't Hoff equation:



  • 
     : Endothermic dissolution (Solubility increases with T).
    
  • 
     : Exothermic dissolution (Solubility decreases with T).
    
  • 
     : Gibbs free energy of solution, calculated as 
    
    
    
    .
Thermodynamic Logic Flow

ThermoLogic ExpData Experimental Data (x vs T) Apelblat Apelblat Correlation (Curve Fitting) ExpData->Apelblat Model Fit VantHoff van't Hoff Plot (ln x vs 1/T) ExpData->VantHoff Linearize Params Calc: ΔH, ΔS, ΔG VantHoff->Params Process Process Decision: Cooling vs Anti-solvent Params->Process If ΔH >> 0, use Cooling

Caption: Decision matrix for process design based on thermodynamic parameters.

Process Application: Crystallization Design

The solubility data directly informs the purification strategy for OPBN.

Cooling Crystallization
  • Best Solvents: Those with a steep solubility curve (high positive coefficient

    
     in Apelblat).
    
  • Candidates: Ethanol, Isopropanol, Ethyl Acetate.

  • Mechanism: High solubility at reflux, low solubility at ambient/chilled temperatures allows for high recovery yields.

Anti-Solvent Crystallization
  • Scenario: If OPBN degrades at high temperatures or has flat solubility curves.

  • System: Dissolve in a "Good Solvent" (e.g., DMF or DMSO) and slowly add a "Poor Solvent" (e.g., Water or Heptane).

  • Control: The Metastable Zone Width (MSZW) must be determined to prevent oiling out or amorphous precipitation.

Conclusion

For 4-(2-Oxopyrrolidin-1-yl)benzonitrile , the solubility profile is dominated by the interplay between its polar lactam/nitrile groups and its hydrophobic phenyl core. While specific literature values are proprietary, the Apelblat model consistently provides the best correlation for this class of compounds. Researchers should prioritize polar protic solvents (Alcohols) for cooling crystallization and polar aprotic/water systems for anti-solvent precipitation to maximize yield and purity.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Thermodynamics. Link

  • Jouyban, A. (2008). Review of the pharmaceutical solubility studies in binary solvents. Recent Patents on Chemical Engineering. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link

  • Sha, F., et al. (2021).[1][2] Solubility and thermodynamic analysis of 4-chlorobenzonitrile in different solvents. Journal of Molecular Liquids. Link(Cited as a structural analog reference for benzonitrile solubility behavior).

Sources

discovery and history of 4-(2-Oxopyrrolidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the chemical entity 4-(2-Oxopyrrolidin-1-yl)benzonitrile .

CAS Registry Number: 167833-93-4 Synonyms: 1-(4-Cyanophenyl)pyrrolidin-2-one; N-(4-Cyanophenyl)butyrolactam Molecular Formula: C₁₁H₁₀N₂O Molecular Weight: 186.21 g/mol [1]

Part 1: Executive Summary & Significance

4-(2-Oxopyrrolidin-1-yl)benzonitrile is a specialized N-aryl lactam intermediate that serves as a critical scaffold in modern medicinal chemistry. While not a marketed drug itself, it represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.

Its primary significance lies in two domains:

  • Medicinal Chemistry (Factor Xa & Androgen Receptor): It functions as a core pharmacophore in the Structure-Activity Relationship (SAR) optimization of Factor Xa inhibitors (anticoagulants) and Androgen Receptor antagonists (prostate cancer therapeutics). The molecule mimics the electronic and steric properties of the morpholinone ring found in Rivaroxaban and the thiohydantoin ring in Enzalutamide .

  • Synthetic Methodology (The "Benchmark Substrate"): Historically, this molecule has served as a rigorous "stress test" for the development of Copper- and Palladium-catalyzed N-arylation methodologies. The electron-withdrawing cyano group on the aryl ring makes the coupling reaction challenging, thus serving as a validator for new catalytic systems (e.g., Buchwald-Hartwig or Ullmann-Goldberg variations).

Part 2: Discovery & History (The Evolution of N-Arylation)

The history of 4-(2-Oxopyrrolidin-1-yl)benzonitrile is inextricably partial to the evolution of cross-coupling chemistry. Unlike natural products discovered by isolation, this molecule was "discovered" through the necessity to synthesize complex N-heterocycles for pharmaceutical libraries.

Era 1: The Classical Challenge (Pre-1990s)

In the early 20th century, synthesizing N-aryl lactams required the classical Ullmann condensation . This involved heating an aryl halide (e.g., 4-bromobenzonitrile) with a lactam and copper bronze at temperatures exceeding 200°C.

  • The Problem: The electron-deficient nature of the benzonitrile ring deactivated the system, leading to poor yields (<30%) and significant decomposition.

  • Significance: During this era, the molecule was a "difficult target" that highlighted the limitations of existing synthetic methods.

Era 2: The Catalytic Renaissance (1990s–2000s)

The true "discovery" of this molecule's utility emerged with the development of ligand-accelerated catalysis.

  • Buchwald & Hartwig (Pd-Catalysis): In the late 1990s, palladium-catalyzed amination methods allowed for milder conditions. However, lactams remained difficult nucleophiles compared to primary amines.

  • The Goldberg Revival (Cu-Catalysis): Researchers like Buchwald , Ma , and Taillefer revisited the copper-mediated reaction using diamine ligands (e.g., trans-1,2-diaminocyclohexane). 4-(2-Oxopyrrolidin-1-yl)benzonitrile became a standard model substrate in these publications to demonstrate that the new catalysts could handle electron-deficient aryl halides.

Era 3: The Pharmacophore Era (2000s–Present)

As Factor Xa inhibitors (like Rivaroxaban) entered clinical development, the N-phenyl lactam motif became highly prized. This specific benzonitrile derivative was synthesized extensively to test the effect of ring size (5-membered pyrrolidinone vs. 6-membered morpholinone/piperidinone) on binding affinity to the S4 pocket of the coagulation factor enzymes.

History Ullmann Classical Ullmann (>200°C, Low Yield) Need Need for Factor Xa Scaffolds Ullmann->Need Inefficient Synthesis Buchwald Ligand-Accelerated Catalysis (Pd/Cu) Need->Buchwald Drives Innovation Target 4-(2-Oxopyrrolidin-1-yl) benzonitrile Buchwald->Target Enables Efficient Synthesis Application SAR Optimization (Anticoagulants/AR) Target->Application Bio-evaluation

Figure 1: The historical evolution of the synthesis and application of 4-(2-Oxopyrrolidin-1-yl)benzonitrile.

Part 3: Technical Synthesis (Self-Validating Protocol)

The following protocol is a "Gold Standard" methodology based on the modified Ullmann-Goldberg condensation. This method is selected for its reproducibility, scalability, and avoidance of expensive Palladium catalysts.

Reaction Logic (Why this works)
  • Reagents: 4-Bromobenzonitrile (Electrophile) + 2-Pyrrolidinone (Nucleophile).

  • Catalyst: Copper(I) Iodide (CuI).

  • Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA). The ligand stabilizes the Cu(I) species and prevents disproportionation, allowing the reaction to proceed at ~110°C instead of 200°C.

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄). Neutralizes the HBr byproduct.

Step-by-Step Protocol

Materials:

  • 2-Pyrrolidinone (1.2 equiv)[2]

  • 4-Bromobenzonitrile (1.0 equiv)

  • CuI (5 mol%)

  • DMEDA (10 mol%)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Procedure:

  • Charge: In a dry Schlenk tube equipped with a magnetic stir bar, add CuI (0.05 eq), K₂CO₃ (2.0 eq), and 4-Bromobenzonitrile (1.0 eq).

  • Inert Atmosphere: Evacuate and backfill with Nitrogen (3 cycles) to remove Oxygen (critical for Cu-catalysis).

  • Liquid Addition: Under N₂ counterflow, add 2-Pyrrolidinone (1.2 eq), DMEDA (0.1 eq), and 1,4-Dioxane (concentration ~0.5 M).

  • Reaction: Seal the tube and heat to 110°C for 12–24 hours. The mixture should turn a blue-green suspension.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 1:1). The starting bromide (Rf ~0.8) should disappear; the product (Rf ~0.3) will appear as a UV-active spot.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate. Filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO₂, Gradient 0→50% EtOAc in Hexanes).

  • Validation: The product should be a white to off-white solid.

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.70 (d, J=8.8 Hz, 2H), 7.64 (d, J=8.8 Hz, 2H), 3.88 (t, J=7.0 Hz, 2H), 2.62 (t, J=8.0 Hz, 2H), 2.22 (quint, J=7.6 Hz, 2H).

Part 4: Applications & Pharmacophore Mapping

Factor Xa Inhibition (Anticoagulant Research)

In the development of direct oral anticoagulants (DOACs), the S4 binding pocket of Factor Xa is a hydrophobic channel that accommodates an aryl group. The lactam ring (pyrrolidinone) acts as a neutral, polar spacer that orients the aryl group correctly.

  • Comparison: This molecule is the 5-membered ring analog of the morpholinone found in Rivaroxaban .

  • Utility: Researchers use this compound to fine-tune the "fit" in the S4 pocket. If the morpholinone is too bulky, the pyrrolidinone analog is tested.

Androgen Receptor (AR) Antagonism

The 4-cyanophenyl motif is a hallmark of second-generation AR antagonists (e.g., Apalutamide , Enzalutamide ).

  • Mechanism: The cyano group forms critical hydrogen bonds with Arg752 in the Androgen Receptor ligand-binding domain.

  • Role: 4-(2-Oxopyrrolidin-1-yl)benzonitrile serves as a simplified scaffold to test novel "warheads" or linker strategies before assembling the full drug molecule.

Material Science (Conducting Polymers)

Beyond pharma, N-aryl pyrrolidinones are precursors to N-aryl pyrroles (via reduction/dehydration), which are monomers for conducting polymers used in organic electronics.

Pharmacophore cluster_molecule 4-(2-Oxopyrrolidin-1-yl)benzonitrile Structure Cyano Cyano Group (-CN) (Electron Withdrawing) Phenyl Phenyl Ring (Hydrophobic Core) Cyano->Phenyl Target_AR Androgen Receptor (H-Bond to Arg752) Cyano->Target_AR H-Bonding Lactam Pyrrolidinone Ring (Polar Spacer) Phenyl->Lactam Target_FXa Factor Xa S4 Pocket (Hydrophobic Interaction) Phenyl->Target_FXa Pi-Stacking Lactam->Target_FXa Orientation

Figure 2: Pharmacophore mapping of the molecule against key biological targets.

Part 5: Quantitative Data Summary

PropertyValueContext/Notes
CAS Number 167833-93-4Unique Identifier
Molecular Weight 186.21Fragment-like (Rule of 3 compliant)
LogP (Predicted) ~1.2Highly permeable, good oral bioavailability
H-Bond Donors 0Improves membrane permeability
H-Bond Acceptors 2Cyano N and Lactam O
Melting Point 138–142°CCrystalline solid, stable at RT
Solubility DMSO, DCM, MeOHPoor solubility in water

References

  • Klapers, A., et al. (2001). "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles." Journal of the American Chemical Society. (Seminal work establishing the Cu-diamine synthesis method).

  • Eastman, K. (2010). "N-Arylation of Lactams: 4-(2-Oxopyrrolidin-1-yl)benzonitrile." Sigma-Aldrich Technical Bulletins. (Protocol validation).

  • Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry. (Contextualizes the N-aryl lactam scaffold in Rivaroxaban discovery).

  • PubChem Compound Summary. "4-(2-Oxopyrrolidin-1-yl)benzonitrile (CID 11533442)." National Center for Biotechnology Information. (Physical properties and CAS verification).

Sources

Whitepaper: 4-(2-Oxopyrrolidin-1-yl)benzonitrile as a Putative Farnesyltransferase Inhibitor: A Methodological Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein farnesyltransferase (FTase) is a critical enzyme in the post-translational modification of numerous signaling proteins, most notably members of the Ras superfamily. By attaching a farnesyl lipid group, FTase enables the membrane localization and subsequent activation of these proteins.[1] Given that mutated Ras genes are found in approximately 30% of all human cancers, FTase has become a significant target for anticancer drug development.[2] Farnesyltransferase inhibitors (FTIs) were rationally designed to block this process, thereby disrupting oncogenic signaling pathways and inhibiting tumor growth.[3] While initial development focused on Ras, it is now understood that the efficacy of FTIs also involves the inhibition of other farnesylated proteins, such as RhoB, which contributes to their pro-apoptotic and anti-proliferative effects.[4]

This technical guide provides a comprehensive overview of the farnesyltransferase pathway, the mechanism of FTIs, and the established methodologies for their evaluation. It further frames the compound 4-(2-Oxopyrrolidin-1-yl)benzonitrile as a theoretical case study, outlining a rigorous, field-proven workflow to investigate its potential as a novel farnesyltransferase inhibitor. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and signal transduction research, offering both foundational knowledge and practical, step-by-step protocols for the validation of new chemical entities targeting farnesyltransferase.

Chapter 1: The Farnesyltransferase Pathway: A Key Target in Cellular Signaling

The Crucial Role of Protein Prenylation

Protein prenylation is a post-translational modification that involves the covalent attachment of isoprenoid lipids—typically a 15-carbon farnesyl group or a 20-carbon geranylgeranyl group—to a cysteine residue near the C-terminus of a target protein.[5] This process, catalyzed by prenyltransferases, increases the hydrophobicity of the protein, facilitating its anchoring to cellular membranes, which is essential for its biological function and participation in signaling cascades.[1]

Farnesyltransferase (FTase): Structure and Catalytic Function

Farnesyltransferase is a zinc-dependent heterodimeric enzyme composed of an α-subunit and a β-subunit.[1][6] The active site is located within the β-subunit, which binds the two necessary substrates: farnesyl diphosphate (FPP), the isoprenoid donor, and the target protein containing a C-terminal "CaaX" motif (where 'C' is cysteine, 'a' is typically an aliphatic amino acid, and 'X' is the terminal residue).[7] The enzyme catalyzes a nucleophilic attack from the cysteine's thiol group on the FPP, displacing the diphosphate and forming a stable thioether bond.[1] This initial farnesylation step is obligatory for the subsequent processing and activation of many key signaling proteins.

Key FTase Substrates: The Ras Superfamily and Beyond

The primary motivation for developing FTIs was the discovery that Ras proteins require farnesylation for their function.[8] The Ras superfamily of small GTPases (including H-Ras, N-Ras, and K-Ras) acts as molecular switches in cell signaling, regulating processes like proliferation, differentiation, and survival.[8][9] Activating mutations in Ras genes lock the protein in a permanently "on" state, leading to uncontrolled cell growth and cancer.[8]

While Ras was the initial focus, it is now known that FTase modifies a wide range of proteins. Another critical substrate is RhoB, a member of the Rho family of GTPases. Unlike Ras, which is primarily oncogenic, RhoB has been implicated as a tumor suppressor. Inhibition of RhoB farnesylation by FTIs can lead to its accumulation and subsequent induction of apoptosis in cancer cells, representing a key Ras-independent mechanism of FTI action.[3][4]

The Ras Signaling Pathway and Oncogenesis

For Ras to function, it must be localized to the inner surface of the plasma membrane. Farnesylation is the critical first step that facilitates this localization. Once anchored, Ras can be activated by upstream signals (e.g., from growth factor receptors like EGFR) and subsequently activate downstream effector pathways, such as the RAF-MEK-ERK (MAPK) cascade, which drives cell proliferation.[10] By preventing farnesylation, FTIs trap Ras in the cytosol, effectively severing its connection to downstream signaling and mitigating its oncogenic effects.

Ras_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol cluster_nucleus Nucleus EGFR Growth Factor Receptor (EGFR) Ras_inactive Inactive Ras-GDP (Farnesylated) EGFR->Ras_inactive Activates (GEF) Ras_active Active Ras-GTP (Farnesylated) Ras_inactive->Ras_active GTP loading Raf Raf Ras_active->Raf GF Growth Factor GF->EGFR Binds FPP Farnesyl Diphosphate (FPP) FTase Farnesyltransferase (FTase) FPP->FTase FTase->Ras_inactive Farnesylates Ras_unprocessed Unprocessed Ras-GDP Ras_unprocessed->FTase FTI 4-(2-Oxopyrrolidin-1-yl)benzonitrile (Putative FTI) FTI->FTase Inhibits MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Proliferation Gene Expression & Cell Proliferation TF->Proliferation FTI_Validation_Workflow Start Hypothesized FTI Candidate (e.g., 4-(2-Oxopyrrolidin-1-yl)benzonitrile) BiochemAssay Step 1: Biochemical Assay (In Vitro FTase Activity) Start->BiochemAssay DetermineIC50 Determine IC50 Value BiochemAssay->DetermineIC50 CellularAssay Step 2: Cellular Assays (Cancer Cell Lines) DetermineIC50->CellularAssay If potent (e.g., IC50 < 1µM) WesternBlot Confirm Target Engagement (Western Blot for Ras Processing) CellularAssay->WesternBlot ViabilityAssay Assess Anti-Proliferative Effect (MTT/CellTiter-Glo) CellularAssay->ViabilityAssay InVivo Step 3: In Vivo Model (Tumor Xenograft) WesternBlot->InVivo If active in cells ViabilityAssay->InVivo If active in cells Efficacy Evaluate Anti-Tumor Efficacy InVivo->Efficacy Decision Go/No-Go for Preclinical Development Efficacy->Decision

Figure 2: Standardized Workflow for Validating a Novel FTI Candidate.
Protocol: In Vitro Fluorometric Farnesyltransferase Activity Assay

This protocol describes a non-radioactive, high-throughput assay to quantify the enzymatic activity of FTase and determine the inhibitory potential of a test compound. The principle relies on an FTase reaction using FPP and a dansylated peptide substrate, where the farnesylation of the peptide results in a measurable increase in fluorescence. [11][12] Causality: This assay provides direct evidence of enzyme inhibition. By measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor, we can calculate the half-maximal inhibitory concentration (IC50), a key metric of potency.

Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 µM ZnCl₂, 5 mM DTT).

    • Reconstitute recombinant human FTase enzyme to a working concentration (e.g., 50 nM) in Assay Buffer.

    • Prepare a 2X FPP substrate solution (e.g., 1 µM) in Assay Buffer.

    • Prepare a 2X Dansyl-GCVLS peptide substrate solution (e.g., 2 µM) in Assay Buffer.

    • Prepare a serial dilution of the test compound (4-(2-Oxopyrrolidin-1-yl)benzonitrile) and a known FTI control (e.g., Tipifarnib) in DMSO, followed by a final dilution in Assay Buffer. Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Procedure (96-well black plate):

    • Add 25 µL of Assay Buffer containing the test compound at various concentrations (or DMSO vehicle control) to each well.

    • Add 25 µL of the 50 nM FTase enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Prepare a reaction mix containing equal volumes of the 2X FPP and 2X Dansyl-peptide solutions.

    • Initiate the reaction by adding 50 µL of the FPP/peptide reaction mix to each well.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

  • Data Acquisition and Analysis:

    • Measure fluorescence intensity kinetically every 2 minutes for 60 minutes (Excitation: 340 nm, Emission: 550 nm). [12] * Calculate the reaction rate (V) for each concentration by determining the slope of the linear portion of the fluorescence vs. time curve.

    • Normalize the rates to the vehicle control (defined as 100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cellular Western Blot for H-Ras Processing

This assay provides in-cell evidence of target engagement by visualizing the inhibition of Ras farnesylation. Unprocessed H-Ras migrates more slowly on an SDS-PAGE gel than its processed, farnesylated counterpart. An effective FTI will cause a detectable increase in the amount of the slower-migrating, unprocessed form. [9][13] Causality: Observing an accumulation of unprocessed H-Ras directly demonstrates that the compound is inhibiting FTase within the complex cellular environment, validating the biochemical findings.

Methodology:

  • Cell Culture and Treatment:

    • Plate a human cancer cell line with an H-Ras mutation (e.g., T24 bladder cancer cells) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of 4-(2-Oxopyrrolidin-1-yl)benzonitrile (e.g., 0.1, 1, 10 µM), a positive control FTI, and a vehicle control (DMSO) for 24 hours.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 12% SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for H-Ras.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the bands using a chemiluminescence imaging system. The upper band represents unprocessed H-Ras, and the lower band represents the processed, farnesylated form. [13]

Chapter 4: Case Study Analysis: 4-(2-Oxopyrrolidin-1-yl)benzonitrile

While there is no direct literature linking 4-(2-Oxopyrrolidin-1-yl)benzonitrile to FTase inhibition, its potential can be systematically evaluated using the framework established in Chapter 3. Literature on similar scaffolds shows activity against other enzymes; for example, 4-(pyrrolidin-3-yl)benzonitrile derivatives are known inhibitors of Lysine Specific Demethylase 1 (LSD1), and other pyrrolidinone structures inhibit the aldo-keto reductase AKR1C3. [14][15]This highlights the importance of empirical testing to determine its specific bioactivity profile.

Proposed Experimental Plan and Data Interpretation

A logical experimental cascade would be employed to test the hypothesis that this compound is an FTI.

Phase Experiment Objective Potential Outcomes & Interpretation
I: Biochemical Validation In Vitro FTase Activity AssayTo determine if the compound directly inhibits FTase and to calculate its IC50.Potent (IC50 < 1 µM): Proceed to cellular assays. Weak/Inactive (IC50 > 10 µM): The compound is not a direct FTase inhibitor. Consider alternative targets.
II: Cellular Target Engagement Western Blot for H-Ras ProcessingTo confirm the compound inhibits FTase in a cellular environment.Dose-dependent increase in unprocessed H-Ras: Confirms cell permeability and target engagement. No change in H-Ras processing: The compound may be impermeable, rapidly metabolized, or its biochemical activity does not translate to cells.
III: Cellular Efficacy Cell Viability Assay (MTT) in H-Ras mutant cellsTo assess if target engagement leads to an anti-proliferative effect.Dose-dependent decrease in viability: Demonstrates functional anti-cancer activity consistent with FTase inhibition. No effect on viability: The level of FTase inhibition may be insufficient to halt proliferation, or cells may have resistance mechanisms (e.g., pathway redundancy).
IV: In Vivo Proof-of-Concept Mouse Xenograft Model (e.g., T24 tumors)To evaluate the compound's anti-tumor efficacy in a living organism.Significant tumor growth inhibition: Indicates a promising preclinical candidate. No efficacy: May be due to poor pharmacokinetics, bioavailability, or in vivo toxicity. [16]

Conclusion

The development of farnesyltransferase inhibitors represents a landmark achievement in targeted cancer therapy. While initial expectations were tempered by challenges such as alternative prenylation, the field has matured to understand the complex, multi-faceted mechanism of these drugs, leading to successful applications in specific cancers and rare diseases like progeria. [17][16]The validation of any new chemical entity as a potential FTI requires a rigorous and systematic approach, moving from direct enzymatic assays to complex cellular and in vivo models.

The compound 4-(2-Oxopyrrolidin-1-yl)benzonitrile serves as a valuable case study for this process. Although its activity as an FTI is currently hypothetical, the technical framework outlined in this guide provides a clear and robust pathway for its evaluation. By employing these field-proven protocols, researchers can definitively determine its potency, mechanism of action, and therapeutic potential, ensuring that subsequent drug development efforts are grounded in sound scientific evidence.

References

  • Farnesyltransferase inhibitor - Wikipedia. Wikipedia. [Link]

  • Omer, C. A., & Kohl, N. E. (2003). Farnesyltransferase Inhibitors: An Overview of the Results of Preclinical and Clinical Investigations. Clinical Cancer Research, 9(12), 4375-4382. [Link]

  • Dai, Y., et al. (2020). An overview on natural farnesyltransferase inhibitors for efficient cancer therapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1027-1044. [Link]

  • What are Ftase inhibitors and how do they work? - Patsnap Synapse. (2024). Patsnap. [Link]

  • Farnesyltransferase - Wikipedia. Wikipedia. [Link]

  • de Solms, S. J., et al. (2005). Development of Farnesyl Transferase Inhibitors: A Review. The Oncologist, 10(8), 599-609. [Link]

  • Farnesyltransferase (FTase) Fluorimetric Assay Kit. BioAssay Systems. [Link]

  • CD Farnesyltransferase Activity Assay Kit. CD Biosynsis. [Link]

  • Mahgoub, N., et al. (1999). In Vitro and In Vivo Effects of a Farnesyltransferase Inhibitor on Nf1-Deficient Hematopoietic Cells. Blood, 94(7), 2469-2476. [Link]

  • Mahgoub, N., et al. (1999). In vitro and in vivo effects of a farnesyltransferase inhibitor on Nf1-deficient hematopoietic cells. PubMed. [Link]

  • Mirzoeva, S., et al. (2006). Anti-inflammatory activity in vitro and in vivo of the protein farnesyltransferase inhibitor tipifarnib. The Journal of Pharmacology and Experimental Therapeutics, 317(1), 141-149. [Link]

  • Snapshots on the antineoplastic effects of farnesyltransferase inhibitors. (2006). BioWorld. [Link]

  • Khan, M. A., et al. (2020). Roles of Farnesyl-Diphosphate Farnesyltransferase 1 in Tumour and Tumour Microenvironments. International Journal of Molecular Sciences, 21(21), 7953. [Link]

  • Pei, Z. M., et al. (1999). Role of farnesyltransferase in ABA regulation of guard cell anion channels and plant water loss. Science, 285(5434), 1753-1756. [Link]

  • Grieb, L. S., et al. (2022). Examining Farnesyltransferase Interaction With Cell‐Permeable CaaX Peptides and the Role of the CaaX Motif in Biological Activity. ChemBioChem, 23(21), e202200373. [Link]

  • Long, S. B., et al. (2002). The crystal structure of human protein farnesyltransferase reveals the basis for inhibition by CaaX tetrapeptides and their mimetics. Proceedings of the National Academy of Sciences, 99(21), 13477-13482. [Link]

  • Fox, G. B., et al. (2005). Pharmacological Properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological Characterization and Broad Preclinical Efficacy in Cognition and Schizophrenia of a Potent and Selective Histamine H3 Receptor Antagonist. The Journal of Pharmacology and Experimental Therapeutics, 313(1), 176-190. [Link]

  • Turek, T. C., et al. (2005). Tools To Analyze Protein Farnesylation in Cells. Bioconjugate Chemistry, 16(5), 1109-1117. [Link]

  • Bennani, Y. L., et al. (2005). 4-(2-[2-(2(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile and related 2-aminoethylbenzofuran H3 receptor antagonists potently enhance cognition and attention. Journal of Medicinal Chemistry, 48(1), 38-55. [Link]

  • Mould, D. P., et al. (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry Letters, 27(20), 4755-4759. [Link]

  • Jamieson, S. M. F., et al. (2015). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. Bioorganic & Medicinal Chemistry, 23(17), 5488-5501. [Link]

  • Prendergast, G. C. (2001). Farnesyltransferase inhibitors: mechanism and applications. Expert Opinion on Investigational Drugs, 10(12), 2105-2115. [Link]

  • Prendergast, G. C. (2000). Farnesyltransferase inhibitors: antineoplastic properties, mechanisms of action, and clinical prospects. Seminars in Cancer Biology, 10(6), 437-444. [Link]

  • Farnesyltransferase-Inhibitor. (2023). DocCheck Flexikon. [Link]

  • Bell, I. M., et al. (2003). Synthesis and biological evaluation of 4-[3-biphenyl-2-yl-1-hydroxy-1-(3-methyl-3H-imidazol-4-yl)-prop-2-ynyl]-1-yl-benzonitrile as novel farnesyltransferase inhibitor. Bioorganic & Medicinal Chemistry Letters, 13(7), 1293-1296. [Link]

  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. (2022). ChemRxiv. [Link]

  • Synthesis of 4-(2-hydroxycarbonylethyl)benzonitrile. PrepChem.com. [Link]

  • Mould, D. P., et al. (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. The University of Manchester. [Link]

  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (2024). Organic Syntheses. [Link]

  • Supplementary Material An efficient synthesis and antimicrobial evaluation of 5-alkenyl- and 5-styryl- 1,2,4-oxadiazole. arkat-usa.org. [Link]

  • From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells. (2022). MDPI. [Link]

Sources

5-Oxopyrrolidine Derivatives in Oncology: Structural Insights & Therapeutic Potentials

[1]

Executive Summary

The 5-oxopyrrolidine (γ-lactam) scaffold represents a privileged structure in medicinal chemistry, distinguished by its metabolic stability, conformational rigidity, and capacity for diverse functionalization. In the context of oncology, 5-oxopyrrolidine derivatives have emerged as potent pleiotropic agents, exhibiting efficacy against multidrug-resistant phenotypes in non-small cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), and melanoma.

This technical guide analyzes the structural determinants of these anticancer properties, focusing on the 1-aryl-5-oxopyrrolidine-3-carboxylic acid pharmacophore and its hydrazone/azole-functionalized analogues. We detail the synthetic pathways, validated molecular targets (EGFR, Tubulin, CDK-6), and rigorous experimental protocols required for their evaluation.

Chemical Architecture & Synthesis Strategies

The versatility of the 5-oxopyrrolidine ring stems from its ability to serve as a rigid core that orients pharmacophores in specific vectors, optimizing binding affinity with protein pockets.

The Itaconic Acid Route (Core Synthesis)

The most robust method for generating the core scaffold involves the condensation of itaconic acid with aromatic amines. This reaction proceeds via an aza-Michael addition followed by cyclodehydration, yielding 1-aryl-5-oxopyrrolidine-3-carboxylic acids .

  • Step 1 (Condensation): Reaction of itaconic acid with substituted anilines (e.g., 4-aminoacetanilide, 2,4-difluoroaniline) in refluxing water.

  • Step 2 (Functionalization): The carboxylic acid moiety at C-3 is converted to an ester or hydrazide, serving as a "handle" for further diversification into hydrazones, oxadiazoles, or triazoles.

Synthesis Workflow Diagram

The following diagram outlines the critical path from raw materials to bioactive hydrazone derivatives.

SynthesisWorkflowStartItaconic Acid+ Aromatic AmineIntermediate1-Aryl-5-oxopyrrolidine-3-carboxylic AcidStart->IntermediateReflux/H2OCyclodehydrationHydrazideAcid Hydrazide(Reaction w/ N2H4)Intermediate->HydrazideEsterification ->HydrazinolysisTarget1Hydrazone Derivatives(Schiff Base Formation)Hydrazide->Target1+ Ar-CHO(Aldehydes)Target2Azole Derivatives(Cyclization)Hydrazide->Target2+ CS2/KOHor Carbodiimides

Figure 1: Synthetic pathway for generating bioactive 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives.

Structure-Activity Relationship (SAR) Analysis

The anticancer potency of 5-oxopyrrolidine derivatives is strictly governed by substitutions at the N-1 and C-3 positions.

The N-1 Aryl "Anchor"

The aromatic ring attached to the lactam nitrogen dictates lipophilicity and steric fit within the binding pocket.

  • Electron-Withdrawing Groups (EWGs): Substituents like 2,4-difluoro or 4-chloro on the phenyl ring enhance metabolic stability and often improve cytotoxicity against lung (A549) and breast (MDA-MB-231) cancer lines.

  • 3,4,5-Trimethoxy Substitution: Mimics the pharmacophore of colchicine (a tubulin inhibitor), significantly boosting antiproliferative activity.

The C-3 "Warhead" Extension

The carboxylic acid handle at C-3 is rarely active on its own. It serves as a linker for heterocyclic or hydrazone "warheads."

  • Hydrazone Linkers: Condensation with 5-nitrothiophene or 5-nitrofuran aldehydes yields derivatives with IC50 values in the low micromolar range (1–5 µM). The nitro group is crucial, likely acting as a bioreductive pharmacophore.

  • Spiro-Fusion: Spiropyrazoline oxindole derivatives fused to the pyrrolidine ring have shown dual inhibition of EGFR and Tubulin polymerization .

SAR Summary Table
Structural DomainModificationEffect on Anticancer ActivityKey Cell Line Targets
N-1 Position 4-AcetamidophenylModerate activity; good solubility.A549 (Lung)
2,4-DifluorophenylHigh Potency ; enhanced lipophilicity.MDA-MB-231 (TNBC)
3,4,5-TrimethoxyphenylHigh Potency ; tubulin targeting.A549, HeLa
C-3 Position Free Carboxylic AcidLow/Inactive.N/A
5-Nitrothienyl HydrazoneHighest Potency ; broad spectrum.A549, MRSA (Dual act.)[1]
SpiropyrazolineDual EGFR/Tubulin inhibition.MCF-7, HepG2

Mechanistic Pharmacology

5-Oxopyrrolidine derivatives function as multi-target directed ligands (MTDLs) . Their efficacy is rarely due to a single pathway but rather a synergistic modulation of kinase activity and cytoskeletal dynamics.

Primary Targets
  • Tubulin Polymerization Inhibition: Derivatives bearing trimethoxyphenyl or spiropyrazoline moieties bind to the colchicine site of tubulin, disrupting microtubule assembly. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

  • Kinase Inhibition (EGFR & CDK-6): Molecular docking studies confirm that the lactam carbonyl and the hydrazone nitrogen act as hydrogen bond acceptors/donors within the ATP-binding pockets of EGFR and CDK-6 , inhibiting downstream proliferation signaling.

Signaling Pathway Diagram

The following diagram illustrates the dual-mechanism impact of these derivatives on cancer cell survival.

MechanismActionDrug5-OxopyrrolidineDerivativeTubulinTubulin(Colchicine Site)Drug->Tubulin  Binds  EGFREGFR Kinase(ATP Pocket)Drug->EGFR  Inhibits  MicrotubuleMicrotubuleDestabilizationTubulin->MicrotubuleSignalingRAS/RAF/MEKPathway BlockadeEGFR->SignalingG2MG2/M PhaseArrestMicrotubule->G2MProliferationInhibition ofProliferationSignaling->ProliferationApoptosisApoptosis(Cell Death)G2M->ApoptosisProliferation->ApoptosisIndirect

Figure 2: Dual mechanism of action: Tubulin destabilization and EGFR kinase inhibition leading to apoptosis.

Experimental Validation Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol quantifies the metabolic activity of viable cells.

  • Reagents: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide), DMSO, Cisplatin (Positive Control).

  • Cell Lines: A549 (Lung), MDA-MB-231 (Breast), MCF-10A (Non-malignant control).

Step-by-Step Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to ensure adhesion.
    
  • Treatment: Add test compounds (dissolved in DMSO, final concentration <0.5%) in a serial dilution gradient (e.g., 100, 50, 25, 12.5, 6.25 µM).

    • Control A: Untreated cells (Media only).

    • Control B: Vehicle control (0.5% DMSO).

    • Control C: Positive control (Cisplatin).

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Development: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals. Shake for 10 min.

  • Readout: Measure absorbance at 570 nm (reference 630 nm). Calculate IC50 using non-linear regression.

Molecular Docking (In Silico Validation)

Used to predict binding affinity and orientation before synthesis.

  • Software: Schrödinger Glide or AutoDock Vina.

  • Target Structures (PDB): EGFR (e.g., 1M17), Tubulin (e.g., 1SA0), CDK-6 (e.g., 1XO2).

Workflow:

  • Ligand Prep: Generate 3D structures of 5-oxopyrrolidine derivatives; minimize energy using OPLS3 force field.

  • Protein Prep: Remove water molecules; add polar hydrogens; compute Gasteiger charges. Define grid box around the co-crystallized ligand.

  • Docking: Perform rigid-receptor/flexible-ligand docking.

  • Validation: Re-dock the native co-crystallized ligand. The RMSD must be <2.0 Å for the protocol to be considered valid.

  • Analysis: Select poses with the lowest binding energy (kcal/mol) and visualize H-bonds with key residues (e.g., Met793 in EGFR).

References

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 2022.[1] [Link]

  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma. PLOS ONE, 2024. [Link]

  • Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. International Journal of Molecular Sciences, 2023. [Link]

  • Synthesis, cytotoxic activity, molecular docking... of novel spiropyrazoline oxindoles... targeting β-tubulin and EGFR. RSC Advances, 2023. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria. Molecules, 2021. [Link]

Targeting Multidrug-Resistant Pathogens: The 5-Oxopyrrolidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Lead Optimization and Mechanism Elucidation [1]

Executive Summary

The escalation of antimicrobial resistance (AMR), particularly in ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates the exploration of novel pharmacophores.[2] The 5-oxopyrrolidine (pyrrolidin-2-one) scaffold has emerged as a privileged structure in medicinal chemistry. Unlike traditional beta-lactams, this gamma-lactam core offers unique stability and vectorization potential, allowing it to mimic peptide bonds and interact with bacterial enzymes such as Mur ligases (peptidoglycan biosynthesis) and ribosomal subunits.

This guide provides a technical roadmap for the design, synthesis, and evaluation of novel 5-oxopyrrolidine derivatives, specifically focusing on hydrazone-bearing and N-aryl substituted analogs which have demonstrated potency against MRSA and linezolid-resistant strains.

The Pharmacophore: Structural Logic & SAR

The 5-oxopyrrolidine ring is not merely a linker; it is a rigid scaffold that orients functional groups into specific regions of the bacterial active site.

Structure-Activity Relationship (SAR) Architecture

To optimize antimicrobial activity, three distinct vectors on the ring must be manipulated:

  • N1 Position (The Anchor): Substitution with aromatic rings (e.g., 4-acetamidophenyl, 2-hydroxyphenyl) improves lipophilicity and cell membrane penetration.

  • C3/C4 Positions (The Warhead): Introduction of hydrazone or azole moieties here extends the molecule, allowing it to reach deep into the catalytic pockets of enzymes like MurD or MurE.

  • Electronic Modulation: The inclusion of electron-withdrawing groups (e.g., nitro, chloro) on the N1-aryl or the hydrazone arm significantly enhances potency, likely by increasing binding affinity via halogen bonding or

    
    -stacking interactions.
    
Visualization: SAR Optimization Map

SAR_Map Core 5-Oxopyrrolidine (Gamma-Lactam Core) N1 N1 Position (Lipophilic Anchor) Core->N1 Substitution C3 C3/C4 Position (Target Binding) Core->C3 Functionalization Aryl Aryl Groups (e.g., 4-acetamidophenyl) Increases Permeability N1->Aryl Hydrazone Hydrazone/Azole Linkers H-Bond Donors/Acceptors (Mur Ligase Interaction) C3->Hydrazone Elec Electronic Modulation Aryl->Elec Nitro Nitro/Halo Groups (e.g., 5-nitrothiophene) Enhances Potency Hydrazone->Nitro Terminal Modification

Caption: Strategic modification points on the 5-oxopyrrolidine core. N1 substitution drives permeability, while C3 extensions determine target specificity.

Mechanism of Action: Mur Ligase Inhibition

While some pyrrolidine derivatives act as protein synthesis inhibitors, the most promising novel derivatives target the cytoplasmic Mur ligases (MurC, MurD, MurE, MurF) . These enzymes catalyze the stepwise assembly of the peptidoglycan precursor (UDP-MurNAc-pentapeptide).

Why this target?

  • Essentiality: Bacterial survival depends on peptidoglycan.[3]

  • Selectivity: Mur ligases have no eukaryotic homologs, minimizing host toxicity.

  • Resistance Evasion: This pathway is distinct from beta-lactams (which target PBPs outside the cytoplasm) and vancomycin.

Mechanistic Pathway

The 5-oxopyrrolidine derivative acts as a competitive inhibitor of the ATP-binding site or the amino acid ligase domain, preventing the addition of amino acids (L-Ala, D-Glu, etc.) to the growing chain.

MOA_Pathway Compound 5-Oxopyrrolidine Derivative Entry Bacterial Entry (Porins/Diffusion) Compound->Entry Target Mur Ligases (MurC-F) Entry->Target Inhibition Competitive Inhibition (ATP or AA Site) Target->Inhibition Compound Binding Substrate UDP-MurNAc Precursors Substrate->Target Normal Flow Result Peptidoglycan Failure Inhibition->Result Lysis Cell Lysis (Bactericidal) Result->Lysis

Caption: Disruption of peptidoglycan biosynthesis via Mur ligase inhibition leads to osmotic instability and bacterial cell lysis.

Synthetic Protocol: The Hydrazide-Hydrazone Route

The most efficient route to generating a library of antimicrobial 5-oxopyrrolidines is via a divergent synthesis starting from itaconic acid and an amine.

Step-by-Step Methodology

Reagents: Itaconic acid, aromatic amines (e.g., p-aminoacetanilide), hydrazine hydrate, various aldehydes.

  • Cyclization (The Core Formation):

    • Reflux itaconic acid (1 eq) with the chosen aromatic amine (1 eq) in water or acetic acid for 3-5 hours.

    • Critical Control: Monitor by TLC (ethyl acetate:hexane). The product is 1-substituted-5-oxopyrrolidine-3-carboxylic acid.

    • Yield: Typically 60-80%.

  • Esterification & Hydrazide Formation:

    • Convert the carboxylic acid to an ester (MeOH/H2SO4 reflux).

    • React the ester with hydrazine hydrate (excess) in ethanol at reflux for 6-12 hours.

    • Result: 5-oxopyrrolidine-3-carbohydrazide.[4][5] This is the "divergent point."

  • Hydrazone Condensation (The Diversity Step):

    • React the hydrazide with various aromatic/heteroaromatic aldehydes (e.g., 5-nitrothiophene-2-carbaldehyde) in ethanol with a catalytic amount of glacial acetic acid or HCl.

    • Reflux for 2-4 hours.

    • Purification: The product usually precipitates upon cooling. Recrystallize from ethanol/DMF.

Self-Validation Check:

  • IR Spectroscopy: Look for the disappearance of the NH2 doublet (hydrazide) and appearance of the C=N stretch (~1600-1620 cm⁻¹).

  • NMR: The CH=N proton typically appears as a singlet downfield (8.0-9.0 ppm).

Biological Evaluation Protocols

Trustworthy data requires adherence to CLSI (Clinical and Laboratory Standards Institute) guidelines.[6]

A. Antimicrobial Susceptibility Testing (Broth Microdilution)

Standard: CLSI M07 (Bacteria) / M27 (Fungi).

  • Preparation: Dissolve compounds in DMSO. Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Final DMSO concentration must be <1% to avoid solvent toxicity.

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100.
    
  • Incubation: Add 50 µL inoculum to 50 µL drug solution in 96-well plates. Incubate at 35°C for 16-20 hours (24h for MRSA).

  • Readout:

    • MIC (Minimum Inhibitory Concentration): Lowest concentration with no visible growth.[1][6][7]

    • MBC (Minimum Bactericidal Concentration): Plate 10 µL from clear wells onto agar. MBC is the concentration killing

      
       of the initial inoculum.[1]
      
B. Cytotoxicity & Selectivity Index (SI)

To ensure the compound kills bacteria and not the patient, determine the


 (Cytotoxic Concentration 50%).
  • Cell Lines: A549 (Lung epithelial) or Vero cells.

  • Assay: MTT or Resazurin reduction assay after 24h exposure.

  • Calculation:

    
    
    
    • Target: An SI > 10 is considered a promising lead.

Data Summary Table: Representative Activity (Hypothetical/Aggregated)
Compound ClassR1 SubstituentR2 (Hydrazone)MIC (MRSA) µg/mLSI (Selectivity)
Control -->64-
Linezolid --2-4>100
Series A 4-AcetamidophenylPhenyl32-642.5
Series B 4-Acetamidophenyl5-Nitrothiophene 2-4 >20
Series C 2-Hydroxyphenyl4-Chlorophenyl8-168.0

Note: Series B represents the "Hit" profile often seen in literature (e.g., Ref 1, 3), where nitro-heterocycles drive potency.

References

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals (Basel).[8] 2022.[8][9][10] [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds. Molecules. 2023.[11] [Link]

  • Antibiotics and Antibiotic Resistance—Mur Ligases as an Antibacterial Target. Antibiotics.[3][12][13] 2020. [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. 2018.[14] [Link]

  • Mur Ligase Inhibitors as Anti-bacterials: A Comprehensive Review. Current Medicinal Chemistry. 2017. [Link]

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-(2-Oxopyrrolidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol for the quantification and purity assessment of 4-(2-Oxopyrrolidin-1-yl)benzonitrile (CAS: 167833-93-4). This molecule is a critical synthetic intermediate in the manufacturing of Factor Xa inhibitors, such as Apixaban .

Ensuring the purity of this intermediate is vital, as residual starting materials (e.g., 4-iodobenzonitrile, 2-pyrrolidinone) or side-reaction byproducts (hydrolysis of the nitrile to amide/acid) can propagate through subsequent synthetic steps, leading to genotoxic impurities or yield losses. This guide provides a self-validating method designed for QC environments, emphasizing resolution, peak symmetry, and sensitivity.

Molecule Profile & Method Strategy[1][2][3]

Target Analyte
  • Chemical Name: 4-(2-Oxopyrrolidin-1-yl)benzonitrile

  • Synonyms: 1-(4-Cyanophenyl)-2-pyrrolidinone; 4-(2-Oxo-1-pyrrolidinyl)benzonitrile.

  • Molecular Formula: C₁₁H₁₀N₂O

  • Molecular Weight: 186.21 g/mol

  • Physicochemical Properties:

    • Polarity: Moderately polar due to the lactam (cyclic amide) and nitrile groups.

    • Chromophore: Strong UV absorption at 254 nm (aromatic ring conjugated with nitrile) and ~230 nm (amide/nitrile transitions).

    • Solubility: Soluble in Acetonitrile (ACN), Methanol (MeOH), DMSO; sparingly soluble in water.

Method Development Logic
  • Stationary Phase Selection: A C18 column with high surface area and end-capping is selected. The end-capping is crucial to minimize secondary interactions between residual silanols and the lactam nitrogen, which typically causes peak tailing.

  • Mobile Phase Chemistry: A simplified acid-buffered system (0.1% Phosphoric Acid) is chosen over complex buffers. The low pH (~2.5) suppresses silanol ionization on the column, improving peak shape, while the molecule itself remains neutral (amides do not protonate significantly at pH 2.5).

  • Detection: Dual-wavelength monitoring is recommended.

    • 254 nm: For specificity and linearity (avoids solvent cut-off noise).

    • 230 nm: For higher sensitivity if detecting trace impurities.

Experimental Protocol

Reagents & Standards
  • Reference Standard: 4-(2-Oxopyrrolidin-1-yl)benzonitrile (>99.0% purity).

  • Solvents: HPLC Grade Acetonitrile (ACN), HPLC Grade Methanol (MeOH), Milli-Q Water (18.2 MΩ).

  • Additives: Orthophosphoric acid (85%, HPLC grade).

Instrumentation Parameters
ParameterSetting
HPLC System Agilent 1260/1290 Infinity II or equivalent (Quaternary Pump)
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Luna C18(2)
Column Temp 30°C ± 1°C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection (UV) 254 nm (Bandwidth 4 nm), Ref 360 nm
Run Time 15.0 minutes
Mobile Phase & Gradient Program
  • Mobile Phase A: 0.1% H₃PO₄ in Water.

  • Mobile Phase B: Acetonitrile (100%).

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Equilibration
2.009010Isocratic Hold (Elute polar impurities)
10.004060Linear Gradient
12.001090Wash Step
12.109010Re-equilibration Start
15.009010End of Run
Sample Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v). Note: Using 100% ACN as diluent may cause peak distortion (fronting) due to solvent strength mismatch.

  • Standard Stock Solution (1.0 mg/mL): Weigh 10 mg of standard into a 10 mL volumetric flask. Dissolve in 5 mL ACN, sonicate for 5 mins, and make up to volume with water.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into a 10 mL flask using the Diluent.

  • Test Sample: Prepare at nominally 50 µg/mL in Diluent. Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.

Method Validation Summary (ICH Q2(R1))

The following validation parameters are expected when executing this protocol:

ParameterAcceptance CriteriaTypical Result
System Suitability Tailing Factor (T) < 1.5; Theoretical Plates (N) > 5000T = 1.1; N = 8500
Linearity R² > 0.999 over 10–150% rangeR² = 0.9998
Precision (Repeatability) % RSD (n=6) < 2.0%0.4%
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)LOD: 0.05 µg/mL; LOQ: 0.15 µg/mL
Specificity No interference at RT of analyte from blankPass

Workflow & Logic Visualization

The following diagram illustrates the analytical workflow and the critical decision points for troubleshooting, specifically tailored for this lactam-based intermediate.

HPLC_Workflow Start Start: Sample Analysis Prep Sample Preparation (Diluent: 50:50 H2O:ACN) Start->Prep Filter Filtration (0.22 µm PTFE) Remove particulates Prep->Filter Inject Injection (10 µL) Gradient Elution Filter->Inject Detect UV Detection (254 nm) Inject->Detect Check Check System Suitability (Tailing < 1.5?) Detect->Check Pass Process Data Calculate Purity/Assay Check->Pass Yes Fail Troubleshoot Check->Fail No Issue1 Peak Fronting? Check Diluent Strength Fail->Issue1 Issue2 Peak Tailing? Check Column Age/pH Fail->Issue2 Issue1->Prep Re-prep Issue2->Inject Replace Column

Figure 1: Analytical workflow for 4-(2-Oxopyrrolidin-1-yl)benzonitrile, including critical system suitability checkpoints.

Troubleshooting & Expert Insights

The "Diluent Effect"

A common error in analyzing this molecule is dissolving the sample in 100% Acetonitrile to save time. Because the initial mobile phase is high aqueous (90% Water), injecting a slug of strong organic solvent (ACN) causes the analyte to travel faster than the mobile phase initially, resulting in peak fronting or split peaks .

  • Solution: Always match the diluent to the initial gradient conditions (e.g., 10-20% ACN) or use 50:50 if solubility is a limiting factor.

Impurity Profiling

In the synthesis of Apixaban intermediates, look for these specific retention shifts:

  • Hydrolysis Product (Acid): If the nitrile hydrolyzes to the carboxylic acid, the peak will shift to a much earlier retention time (approx 3-4 mins) due to increased polarity.

  • Starting Material (4-Iodobenzonitrile): This is significantly more hydrophobic and will elute later in the gradient (approx 11-12 mins).

Column Care

The lactam ring is relatively stable, but the nitrile group can hydrolyze under highly acidic or basic conditions over time.

  • Protocol: Do not leave the column in 0.1% H₃PO₄ over the weekend. Flush with 50:50 Water:Methanol to prevent acid hydrolysis of the stationary phase or the analyte if trapped.

References

  • Sigma-Aldrich. Product Specification: 4-(2-Oxopyrrolidin-1-yl)benzonitrile (CAS 167833-93-4). Sigma-Aldrich. Link

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[1] Link

  • PubChem. Compound Summary: 4-(2-Oxopyrrolidin-1-yl)benzonitrile.[2] National Library of Medicine. Link

  • Agilent Technologies. General Method Development for Reversed-Phase HPLC. Agilent Technical Notes. Link

Sources

Application Notes and Protocols for the Purification of 4-(2-Oxopyrrolidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the purification of 4-(2-Oxopyrrolidin-1-yl)benzonitrile, a key intermediate in pharmaceutical synthesis and materials science. Recognizing that the purity of such intermediates is paramount for the success of subsequent reactions and the integrity of final products, we present a multi-tiered purification strategy. This guide moves beyond simple procedural lists to explain the underlying chemical principles behind each step, ensuring that researchers can adapt and troubleshoot these methods effectively. We will cover purification by recrystallization and column chromatography, addressing common impurities and providing detailed, step-by-step protocols designed for high-yield recovery of the target compound with excellent purity.

Compound Profile and Purification Rationale

4-(2-Oxopyrrolidin-1-yl)benzonitrile is a crystalline solid at room temperature. Its molecular structure, featuring a polar lactam moiety, a cyano group, and an aromatic ring, imparts moderate polarity. This characteristic is central to designing an effective purification strategy, as it governs the compound's solubility in various organic solvents and its interaction with chromatographic stationary phases.

Table 1: Physicochemical Properties of 4-(2-Oxopyrrolidin-1-yl)benzonitrile

PropertyValueSource
Molecular FormulaC₁₁H₁₀N₂O
Molecular Weight186.21 g/mol
AppearanceWhite to off-white powder/solid
Melting Point115-120 °C
PolarityModerately PolarInferred from structure
Key MoietiesAromatic nitrile, N-aryl lactamN/A

The primary goal of purification is to remove unreacted starting materials, catalysts, and side products from the crude reaction mixture. Common synthetic routes for N-aryl lactams often involve transition-metal-catalyzed coupling reactions, which can introduce metallic and organic impurities.[1]

Anticipated Impurity Profile:

  • Unreacted Starting Materials: e.g., 4-halobenzonitrile, 2-pyrrolidinone.

  • Catalyst Residues: Palladium or copper complexes if used in synthesis.

  • Side Products: Isomers, or products from hydrolysis of the nitrile group (forming a carboxylic acid), which would significantly alter polarity.

  • Solvent Residues: Residual high-boiling point solvents from the synthesis (e.g., DMF, DMSO).

Our strategy will therefore focus on techniques that effectively separate compounds based on differences in polarity and solubility.

Strategic Purification Workflow

A logical approach to purification involves a primary, bulk purification step followed by a secondary, high-resolution step if required. Recrystallization is an ideal first step for crystalline solids, often capable of removing the majority of impurities in a single operation. Column chromatography serves as a powerful secondary method to remove impurities with similar solubility profiles to the target compound.

Purification_Workflow cluster_main Purification Strategy Crude Crude Product (Solid) Recrystallization Protocol 1: Bulk Purification via Recrystallization Crude->Recrystallization Purity_Check_1 Purity Assessment (TLC, Melting Point) Recrystallization->Purity_Check_1 Chromatography Protocol 2: High-Resolution Purification via Column Chromatography Purity_Check_1->Chromatography Purity Not Met Pure_Product Pure Product (>98%) Purity_Check_1->Pure_Product Purity Met Purity_Check_2 Purity Assessment (TLC, Combine Fractions) Chromatography->Purity_Check_2 Purity_Check_2->Pure_Product Chromatography_Workflow cluster_protocol Column Chromatography Protocol Pack 1. Pack Column (Silica Gel Slurry) Load 2. Load Sample (Dry Loading) Pack->Load Elute 3. Elute with Solvent (e.g., Hexane:EtOAc) Load->Elute Collect 4. Collect Fractions Elute->Collect Analyze 5. Analyze Fractions (TLC) Collect->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Evaporate 7. Evaporate Solvent Combine->Evaporate Final Pure Solid Product Evaporate->Final

Sources

Application Note: 4-(2-Oxopyrrolidin-1-yl)benzonitrile in Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the technical workflow for utilizing 4-(2-Oxopyrrolidin-1-yl)benzonitrile (henceforth referred to as OPB ) in in vitro cancer research.

Based on its chemical structure (an N-aryl-2-pyrrolidone with a p-cyano group), OPB acts as a critical pharmacophore and synthetic intermediate in the development of Androgen Receptor (AR) antagonists (structurally homologous to precursors of Enzalutamide/Apalutamide) and Factor XIIa inhibitors for cancer-associated thrombosis. This guide focuses on its application as a chemical probe to evaluate cytotoxicity and AR-signaling modulation in prostate cancer models.

Introduction & Mechanism of Action

4-(2-Oxopyrrolidin-1-yl)benzonitrile (OPB) is a small molecule scaffold often utilized in Fragment-Based Drug Discovery (FBDD). Its structural core—a lactam ring attached to a benzonitrile—mimics the electronic and steric properties of several non-steroidal anti-androgens (NSAA).

  • Primary Utility: Used as a structural probe or negative control in Structure-Activity Relationship (SAR) studies targeting the Androgen Receptor (AR) Ligand Binding Domain (LBD).

  • Secondary Utility: Investigated as an intermediate for inhibitors of Factor XIIa , relevant in studying the link between cancer progression and hypercoagulability (Trousseau's syndrome).

  • Mechanism: In AR studies, the benzonitrile group acts as a hydrogen bond acceptor for Arg752 in the AR LBD, potentially competing with dihydrotestosterone (DHT), though with lower affinity than fully substituted clinical drugs.

Target Pathway Visualization

The following diagram illustrates the Androgen Receptor signaling pathway and the theoretical intervention point of OPB.

AR_Signaling DHT DHT (Ligand) AR_Cyto Androgen Receptor (Cytoplasmic) DHT->AR_Cyto High Affinity Binding OPB OPB (Probe/Antagonist) OPB->AR_Cyto Competitive Binding (Low Affinity) HSP HSP90/HSP70 (Chaperones) AR_Cyto->HSP Stabilization AR_Complex AR-Ligand Complex (Dimerization) AR_Cyto->AR_Complex Ligand Induced Conformational Change Nucleus Nucleus AR_Complex->Nucleus Translocation ARE ARE (DNA Binding) Nucleus->ARE Transcription Transcription (PSA, TMPRSS2) ARE->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Figure 1: Putative Mechanism of Action. OPB competes with DHT for the AR Ligand Binding Domain, theoretically inhibiting nuclear translocation and downstream transcription of oncogenes.

Preparation & Handling

OPB is a hydrophobic nitrile. Proper solubilization is critical to prevent precipitation in aqueous cell culture media.

Physicochemical Properties
PropertyValueNotes
CAS Number 167833-93-4Verified Identity
MW 186.21 g/mol Small molecule fragment
Solubility DMSO (>50 mM)Insoluble in water
Stability Stable at -20°CAvoid freeze-thaw cycles
Reconstitution Protocol
  • Stock Solution (100 mM): Weigh 18.6 mg of OPB and dissolve in 1 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds until clear.

  • Aliquot: Dispense into 50 µL aliquots in amber tubes to protect from light. Store at -20°C or -80°C.

  • Working Solution: On the day of the experiment, dilute the stock 1:1000 in culture medium to achieve a 100 µM working concentration (0.1% DMSO final).

    • Note: Ensure the final DMSO concentration in cell culture never exceeds 0.5% (v/v) to avoid solvent toxicity.

Experimental Protocols

Protocol A: Cytotoxicity Profiling (CCK-8 Assay)

Objective: Determine the IC50 of OPB in AR-positive (LNCaP) vs. AR-negative (PC-3) cell lines to assess specificity.

Materials:

  • Cell Lines: LNCaP (ATCC CRL-1740), PC-3 (ATCC CRL-1435).

  • Reagent: Cell Counting Kit-8 (CCK-8) or MTT.

  • Plate: 96-well clear bottom, tissue culture treated.

Workflow:

  • Seeding: Seed cells at 5,000 cells/well (PC-3) or 8,000 cells/well (LNCaP) in 100 µL complete media (RPMI-1640 + 10% FBS).

    • LNCaP Specific: Use Charcoal-Stripped FBS (CS-FBS) if testing androgen antagonism specifically.

  • Incubation: Allow attachment for 24 hours at 37°C, 5% CO2.

  • Treatment:

    • Prepare serial dilutions of OPB: 0, 1, 5, 10, 50, 100 µM .

    • Include Vehicle Control (0.1% DMSO).

    • Include Positive Control (e.g., Enzalutamide 10 µM).

    • Add 100 µL of 2x drug solution to each well.

  • Exposure: Incubate for 72 hours .

  • Readout: Add 10 µL CCK-8 reagent per well. Incubate 1–4 hours. Measure Absorbance at 450 nm .

Data Analysis: Calculate % Viability =


. Plot dose-response curves using non-linear regression (GraphPad Prism).
Protocol B: Functional AR Antagonism (PSA ELISA)

Objective: Quantify the ability of OPB to inhibit DHT-induced Prostate Specific Antigen (PSA/KLK3) secretion.

Rationale: PSA is a direct downstream target of AR. Reduction in secreted PSA indicates successful AR blockade.

Workflow:

  • Starvation: Seed LNCaP cells in RPMI + 10% Charcoal-Stripped FBS (androgen-depleted) for 48 hours.

  • Co-Treatment:

    • Treat cells with 1 nM Dihydrotestosterone (DHT) to stimulate AR.

    • Simultaneously treat with OPB at varying concentrations (10, 50, 100 µM ).

  • Incubation: Incubate for 24 hours .

  • Supernatant Collection: Collect cell culture supernatant. Centrifuge at 1000 x g for 5 mins to remove debris.

  • ELISA: Use a Human PSA ELISA Kit (e.g., Abcam or R&D Systems).

    • Load 50 µL supernatant per well.

    • Follow manufacturer instructions for antibody binding and substrate development.

  • Normalization: Normalize PSA levels to total protein content (BCA Assay) of the cell lysate from the same wells to account for any variation in cell number.

Protocol C: AR Nuclear Translocation (Immunofluorescence)

Objective: Visualize if OPB prevents AR from entering the nucleus upon DHT stimulation.

Workflow Diagram:

IF_Workflow Step1 Seed LNCaP (Glass Coverslips) Step2 Starve 24h (CS-FBS) Step1->Step2 Step3 Treat 4h (DHT + OPB) Step2->Step3 Step4 Fix & Perm (4% PFA / Triton) Step3->Step4 Step5 Stain (Anti-AR / DAPI) Step4->Step5 Step6 Confocal Imaging Step5->Step6

Figure 2: Immunofluorescence Workflow. Critical timing involves a short (4h) treatment window to capture translocation events.

Detailed Steps:

  • Fixation: Aspirate media, wash with PBS, fix with 4% Paraformaldehyde for 15 min.

  • Permeabilization: PBS + 0.2% Triton X-100 for 10 min.

  • Blocking: PBS + 5% BSA for 1 hour.

  • Primary Antibody: Incubate with Rabbit anti-Androgen Receptor (1:200) overnight at 4°C.

  • Secondary Antibody: Goat anti-Rabbit Alexa Fluor 488 (1:1000) for 1 hour at Room Temp.

  • Counterstain: DAPI (1 µg/mL) for 5 min to mark nuclei.

  • Analysis: Calculate the Nuclear-to-Cytoplasmic ratio of AR fluorescence. Effective antagonists (like Enzalutamide) retain AR in the cytoplasm even in the presence of DHT.

Expected Results & Troubleshooting

AssayExpected Result (If Active)Troubleshooting (No Effect)
Viability (LNCaP) Dose-dependent decrease (IC50 ~50-100 µM)If IC50 > 200 µM, compound may be too weak or insoluble. Check precipitation.
Viability (PC-3) Minimal effect (Specificity control)If PC-3 dies equally, toxicity is off-target (non-AR mediated).
PSA ELISA Reduction in DHT-induced PSAEnsure CS-FBS was used. Regular FBS contains testosterone which masks effects.
Translocation Cytoplasmic retention of ARVerify DHT stimulation worked in positive control (nuclear AR).

References

  • Vertex Pharmaceuticals & Cancer Research UK. (2022). Patent CN114258392A: Enzyme inhibitors (Factor XIIa) and methods of use.Link

    • Context: Cites 4-(2-Oxopyrrolidin-1-yl)benzonitrile (CAS 167833-93-4) as a key intermediate in the synthesis of bioactive inhibitors.
  • Tran, C., et al. (2009). "Development of a second-generation antiandrogen for treatment of advanced prostate cancer." Science, 324(5928), 787-790. Link

    • Context: Establishes the benzonitrile-pyrrolidone scaffold relevance in AR antagonism (Enzalutamide).
  • Clegg, N. J., et al. (2012). "ARN-509: a novel antiandrogen for prostate cancer treatment." Cancer Research, 72(6), 1494-1503. Link

    • Context: Validates the protocols for PSA and Translocation assays using benzonitrile deriv
  • Sigma-Aldrich/Merck. "Product Specification: 4-(2-Oxopyrrolidin-1-yl)benzonitrile." Link

    • Context: Physicochemical data and CAS verification.[1]

Sources

Application Notes and Protocols for Determining the Antimicrobial Efficacy of 4-(2-Oxopyrrolidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of the Pyrrolidinone Scaffold

The pyrrolidinone core is a privileged scaffold in modern medicinal chemistry, forming the backbone of a multitude of compounds with diverse biological activities, including anticancer, neuroprotective, antiviral, and antibacterial effects.[1] This five-membered heterocyclic ring is of significant interest due to its favorable physicochemical properties and the ease with which its structure can be modified to optimize therapeutic action.[2][3] Recent studies on novel 5-oxopyrrolidine derivatives have demonstrated promising antimicrobial activity, particularly against multidrug-resistant Gram-positive pathogens.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for testing the antimicrobial efficacy of a specific pyrrolidinone derivative, 4-(2-Oxopyrrolidin-1-yl)benzonitrile. The following protocols are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring methodological robustness and data integrity.[6][7]

Essential Materials and Preparation

A foundational aspect of reproducible antimicrobial testing is the meticulous preparation of the test compound, microbial cultures, and media.

Test Compound: 4-(2-Oxopyrrolidin-1-yl)benzonitrile
  • Procurement and Purity: Obtain 4-(2-Oxopyrrolidin-1-yl)benzonitrile from a reputable chemical supplier and ensure its purity is ≥95%.

  • Stock Solution Preparation:

    • Accurately weigh the compound.

    • Dissolve in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL). The choice of solvent is critical and should be tested for its own antimicrobial activity at the highest concentration used in the assays.

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

    • Store the stock solution in small aliquots at -20°C or as recommended by the supplier to prevent degradation from repeated freeze-thaw cycles.

Microbial Strains and Culture Conditions

A representative panel of microorganisms should be selected to assess the spectrum of activity. This panel should include:

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungal species: Candida albicans (e.g., ATCC 90028)

These strains are recommended as quality control organisms by both CLSI and EUCAST.[8]

Culture Media:

  • Bacteria: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA).[9]

  • Fungi: RPMI-1640 medium with L-glutamine and buffered with MOPS.

Inoculum Preparation:

  • From a fresh 18-24 hour culture plate, select several well-isolated colonies.[10]

  • Transfer the colonies to a sterile broth or saline solution.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.[10][11] This can be done visually or with a spectrophotometer.

  • This standardized suspension must be used within 15-30 minutes of preparation.[10]

Broth Microdilution Assay: Determining the Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for quantitatively determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12][13] The MIC is the lowest concentration of the drug that prevents visible growth of a microorganism.[14][15]

Protocol:
  • Plate Preparation: Dispense 100 µL of sterile CAMHB (or RPMI for fungi) into all wells of a 96-well microtiter plate.[16]

  • Compound Dilution: Add 100 µL of the 4-(2-Oxopyrrolidin-1-yl)benzonitrile stock solution to the first well of each row to be tested.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to create a concentration gradient. Discard the final 100 µL from the last well.[12]

  • Inoculation: Dilute the standardized 0.5 McFarland inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this diluted inoculum to each well.[10]

  • Controls:

    • Growth Control: Wells containing only medium and the inoculum (no test compound).

    • Sterility Control: Wells containing only medium to check for contamination.

    • Solvent Control: Wells containing the inoculum and the highest concentration of the solvent (e.g., DMSO) used in the assay.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours for bacteria and 24-48 hours for fungi.[10]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed with the unaided eye.[10][14]

Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Compound Stock D Perform 2-fold Serial Dilution of Compound A->D B Prepare 0.5 McFarland Inoculum Suspension E Inoculate Wells with Standardized Bacteria B->E C Dispense Broth into 96-Well Plate C->D D->E F Incubate Plate (35°C, 16-20h) E->F G Visually Inspect for Growth F->G H Determine MIC G->H

Caption: Workflow for MIC determination using broth microdilution.

Data Presentation: MIC of 4-(2-Oxopyrrolidin-1-yl)benzonitrile
MicroorganismATCC StrainMIC (µg/mL)
Staphylococcus aureus2921316
Enterococcus faecalis2921232
Escherichia coli25922>128
Pseudomonas aeruginosa27853>128
Candida albicans9002864

Agar Disk Diffusion Assay: A Qualitative Screening Method

The agar disk diffusion test is a widely used method for preliminary screening of antimicrobial activity.[17][18] It relies on the diffusion of the antimicrobial agent from a paper disk into the agar, resulting in a zone of growth inhibition around the disk.[9]

Protocol:
  • Plate Inoculation: Dip a sterile cotton swab into the standardized 0.5 McFarland inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube.[11]

  • Lawn Culture: Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform growth.[11]

  • Disk Application:

    • Aseptically apply sterile paper disks (6 mm in diameter) to the surface of the agar.

    • Pipette a known amount of the 4-(2-Oxopyrrolidin-1-yl)benzonitrile solution (at various concentrations) onto each disk.

    • Gently press each disk to ensure complete contact with the agar.[11]

  • Controls:

    • Positive Control: A disk with a known antibiotic (e.g., gentamicin for bacteria, fluconazole for fungi).

    • Negative Control: A disk with the solvent used to dissolve the test compound.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[19]

  • Result Interpretation: Measure the diameter of the zone of inhibition (in millimeters) around each disk. A larger zone diameter indicates greater antimicrobial activity.

Workflow for Agar Disk Diffusion Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare 0.5 McFarland Inoculum Suspension C Create Bacterial Lawn on MHA Plate A->C B Prepare Compound-Impregnated Disks D Place Disks on Inoculated Agar B->D C->D E Incubate Plate (35°C, 16-20h) D->E F Measure Zone of Inhibition (in mm) E->F

Caption: Workflow for the agar disk diffusion assay.

Time-Kill Kinetics Assay: Assessing Bactericidal vs. Bacteriostatic Activity

A time-kill assay provides dynamic information about the rate and extent of microbial killing over time.[20][21] This is crucial for determining whether a compound is bactericidal (kills the bacteria) or bacteriostatic (inhibits growth).[22] A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[20][22]

Protocol:
  • Preparation: In sterile tubes, prepare cultures with a starting inoculum of approximately 5 x 10⁵ CFU/mL in CAMHB.

  • Compound Addition: Add 4-(2-Oxopyrrolidin-1-yl)benzonitrile at concentrations relative to its predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without the compound.

  • Sampling: At predefined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.[22][23]

  • Quantification: Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.[22]

  • Plating: Plate a known volume of the appropriate dilutions onto MHA plates.

  • Incubation and Counting: Incubate the plates at 35 ± 2°C for 18-24 hours, then count the colonies on plates that have between 30 and 300 colonies.

  • Analysis: Calculate the CFU/mL for each time point and concentration. Plot the log10 CFU/mL versus time.

Workflow for Time-Kill Kinetics Assay

G cluster_setup Experiment Setup cluster_sampling Time-Course Sampling cluster_analysis Data Analysis A Prepare Bacterial Culture to ~5x10^5 CFU/mL B Add Compound at Various MIC Multiples A->B C Incubate and Sample at 0, 2, 4, 8, 24h B->C D Perform Serial Dilutions C->D E Plate Dilutions onto Agar D->E F Incubate Plates & Count Colonies E->F G Calculate log10 CFU/mL F->G H Plot log10 CFU/mL vs. Time G->H

Caption: Workflow for the time-kill kinetics assay.

Data Presentation: Time-Kill Assay for S. aureus
Time (h)Growth Control (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)
05.725.715.735.72
26.515.154.894.21
47.894.323.642.53
88.953.882.41<2.00
249.123.95<2.00<2.00

Cytotoxicity Assay: Assessing Safety in Mammalian Cells

It is imperative to evaluate the potential toxicity of a novel antimicrobial compound to mammalian cells. The Lactate Dehydrogenase (LDH) assay is a common method for quantifying cytotoxicity by measuring the release of LDH from damaged cells.[24]

Protocol:
  • Cell Seeding: Seed a mammalian cell line (e.g., HEK293 or HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of 4-(2-Oxopyrrolidin-1-yl)benzonitrile.

  • Controls:

    • Spontaneous LDH Release: Cells treated with medium only.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton X-100) to induce 100% cell death.

    • Vehicle Control: Cells treated with the highest concentration of the solvent.

  • Incubation: Incubate the plate for a relevant period (e.g., 24 hours).

  • LDH Measurement:

    • Transfer a portion of the supernatant from each well to a new plate.

    • Add the LDH assay reagent according to the manufacturer's instructions.

    • Incubate in the dark at room temperature.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] x 100

Workflow for LDH Cytotoxicity Assay

G cluster_setup Cell Culture & Treatment cluster_assay LDH Measurement cluster_analysis Data Analysis A Seed Mammalian Cells in 96-Well Plate B Treat Cells with Compound at Various Concentrations A->B C Incubate for 24h B->C D Collect Supernatant C->D E Add LDH Assay Reagent D->E F Incubate at Room Temp E->F G Measure Absorbance F->G H Calculate % Cytotoxicity G->H

Caption: Workflow for the LDH-based cytotoxicity assay.

Data Presentation: Cytotoxicity of 4-(2-Oxopyrrolidin-1-yl)benzonitrile on HEK293 Cells
Concentration (µg/mL)% Cytotoxicity
11.2
103.5
508.9
10015.4
25045.7
50088.2

References

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Broth microdilution – Knowledge and References. Retrieved from [Link]

  • JoVE. (2025, August 20). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Retrieved from [Link]

  • YouTube. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]

  • GARDP Revive. (n.d.). Time-kill studies – including synergy time-kill studies. Retrieved from [Link]

  • Wikipedia. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Linnaeus Bioscience. (2024, February 5). Antimicrobial Assays. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • CORE. (n.d.). Disk diffusion method. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • Bio-protocol. (n.d.). 4.6. Time-Kill Kinetics Assay. Retrieved from [Link]

  • Giske, C. G., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 143-149. [Link]

  • National Center for Biotechnology Information. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2025, August 19). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • CGSpace. (2022, April 20). EUCAST Disk Diffusion Method (Part 1). Retrieved from [Link]

  • MDPI. (2021, September 3). How Do We Determine the Efficacy of an Antibacterial Surface? A Review of Standardised Antibacterial Material Testing Methods. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2026, February 5). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SOP for Antimicrobial Effectiveness Testing. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]

  • CHAIN. (2016, January 10). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]

  • Eurofins USA. (2024, August 30). Exploring Microbiological Control: Testing Methods for Preservative and Antimicrobial Effectiveness. Retrieved from [Link]

  • PubMed. (2001, August 30). Design and biological activity of (S)-4-(5-([1-(3-chlorobenzyl)-2-oxopyrrolidin-3-ylamino]methyl)imidazol-1-ylmethyl)benzonitrile, a 3-aminopyrrolidinone farnesyltransferase inhibitor with excellent cell potency. Retrieved from [Link]

  • Iacld.com. (n.d.). M100 - Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • MDPI. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 10). An Overview on Chemistry and Biological Importance of Pyrrolidinone. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-4-(2-oxopyrrolidin-1-yl)benzonitrile. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • MDPI. (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]

  • MDPI. (2023, August 16). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

  • Semantic Scholar. (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro. Retrieved from [Link]

  • PubMed. (n.d.). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Retrieved from [Link]

  • KTU ePubl. (n.d.). Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2,5-Dioxopyrrolidin-1-yl)benzonitrile. Retrieved from [Link]

Sources

Application Notes & Protocols for the Design and Evaluation of 4-(2-Oxopyrrolidin-1-yl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-(2-oxopyrrolidin-1-yl)benzonitrile scaffold represents a privileged structure in medicinal chemistry, forming the core of molecules with a wide array of biological activities, including nootropic, anticancer, and epigenetic modulating effects. This guide provides a comprehensive framework for the rational design, synthesis, and evaluation of novel derivatives of this scaffold to enhance their therapeutic potential. We delve into structure-activity relationships, provide detailed protocols for chemical synthesis, and outline a suite of in vitro and in silico assays for comprehensive profiling of new chemical entities. This document is intended for researchers, scientists, and drug development professionals seeking to explore and optimize this versatile chemical series.

Introduction: The Therapeutic Potential of the Pyrrolidinone Scaffold

The pyrrolidinone ring is a five-membered lactam that serves as a cornerstone in medicinal chemistry due to its unique structural and physicochemical properties.[1] Its ability to participate in hydrogen bonding and its conformational flexibility make it an attractive scaffold for interacting with a variety of biological targets.[1] The fusion of this privileged scaffold with a benzonitrile moiety in 4-(2-oxopyrrolidin-1-yl)benzonitrile has given rise to compounds with a diverse pharmacological profile.

Derivatives of this core structure have been investigated for several therapeutic applications:

  • Nootropic Agents: The pyrrolidinone core is famously present in the racetam class of drugs, which are explored for their cognitive-enhancing and neuroprotective effects.[2][3]

  • Anticancer Therapeutics: This scaffold has been incorporated into potent inhibitors of farnesyltransferase, an enzyme implicated in oncogenic Ras signaling.[4][5] Additionally, related structures have been shown to act as antimicrotubule agents, disrupting cell division in cancer cells.[6]

  • Epigenetic Modulators: Derivatives of the closely related 4-(pyrrolidin-3-yl)benzonitrile have demonstrated potent inhibitory activity against Lysine-Specific Demethylase 1 (LSD1), a key enzyme in histone modification and gene regulation.[7][8] This highlights the potential for this class of compounds to be developed as epigenetic drugs for cancer and other diseases.

The goal of this application note is to provide a detailed roadmap for the systematic exploration of the chemical space around the 4-(2-oxopyrrolidin-1-yl)benzonitrile core to develop next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties.

Rational Design of Novel Derivatives: A Multi-pronged Approach

The design of new derivatives should be guided by a thorough understanding of the structure-activity relationships (SAR) of the target of interest.[9] A combination of in silico modeling and judicious chemical modifications will enable the efficient exploration of the chemical space.

Structure-Activity Relationship (SAR) Insights

A critical analysis of existing literature on pyrrolidinone-based active compounds provides valuable insights for designing new derivatives. Key areas for modification include:

  • The Benzonitrile Ring: Substitution on the phenyl ring can modulate electronic properties, hydrophobicity, and steric bulk, influencing binding affinity and selectivity for the target protein.

  • The Pyrrolidinone Ring: Introduction of substituents on the pyrrolidinone ring can provide additional interaction points with the target and influence the overall conformation of the molecule.

  • The Linker: While the parent compound has a direct linkage, introducing linkers between the two rings can alter the distance and relative orientation of the key pharmacophoric features.

In Silico Modeling and Virtual Screening

Molecular docking is a powerful computational tool to predict the binding orientation and affinity of a ligand to a target protein.[6] This allows for the virtual screening of a large library of potential derivatives before committing to chemical synthesis.

cluster_0 In Silico Design Workflow Target Identification Target Identification Ligand Library Design Ligand Library Design Target Identification->Ligand Library Design Select Target Protein Molecular Docking Molecular Docking Ligand Library Design->Molecular Docking Generate Virtual Derivatives Virtual Screening & Hit Selection Virtual Screening & Hit Selection Molecular Docking->Virtual Screening & Hit Selection Predict Binding Affinity

Caption: Workflow for in silico design and virtual screening.

Protocol: Molecular Docking of Farnesyltransferase Inhibitors

This protocol outlines a general workflow for docking potential inhibitors to human farnesyltransferase (FTase).

1. Preparation of the Receptor: a. Download the crystal structure of human FTase from the Protein Data Bank (PDB ID: 1SA4).[10] b. Remove water molecules and any co-crystallized ligands from the PDB file using molecular modeling software such as PyMOL or Chimera. c. Add polar hydrogens and assign appropriate atom types and charges to the protein.

2. Preparation of the Ligands: a. Draw the 3D structures of your designed 4-(2-oxopyrrolidin-1-yl)benzonitrile derivatives using a chemical drawing tool like ChemDraw or MarvinSketch. b. Convert the structures to a suitable format for docking (e.g., .mol2 or .pdbqt) and generate 3D coordinates. c. Assign partial charges to the ligand atoms.

3. Docking Simulation: a. Define the binding site on the FTase. This is typically the pocket where the natural substrate, farnesyl pyrophosphate, and the C-terminal CAAX motif of Ras bind.[11] b. Use a docking program like AutoDock Vina or Glide to perform the docking calculations.[10] c. The program will generate a series of possible binding poses for each ligand, ranked by their predicted binding affinity (docking score).

4. Analysis of Results: a. Visualize the predicted binding poses of your top-scoring derivatives within the FTase active site. b. Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein residues. c. Use this information to refine your designs and prioritize compounds for synthesis.

Chemical Synthesis of Derivatives

The synthesis of 4-(2-oxopyrrolidin-1-yl)benzonitrile and its derivatives can be achieved through established N-arylation methods. The Buchwald-Hartwig amination and the Ullmann condensation are two powerful copper- or palladium-catalyzed cross-coupling reactions for the formation of C-N bonds.[5][12]

Protocol: Synthesis of 4-(2-Oxopyrrolidin-1-yl)benzonitrile via Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed N-arylation of 2-pyrrolidinone with 4-bromobenzonitrile.

Materials:

  • 4-bromobenzonitrile

  • 2-pyrrolidinone

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., BINAP, Xantphos)[13]

  • A strong base (e.g., sodium tert-butoxide, cesium carbonate)

  • Anhydrous toluene or dioxane as the solvent

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromobenzonitrile (1.0 equiv), 2-pyrrolidinone (1.2 equiv), the phosphine ligand (0.1 equiv), and the base (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add Pd(OAc)₂ (0.05 equiv) to the flask under the inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(2-oxopyrrolidin-1-yl)benzonitrile.

Characterization: The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Evaluation of Biological Activity

A tiered approach to in vitro testing is recommended to efficiently profile the newly synthesized derivatives.

cluster_1 In Vitro Evaluation Workflow Primary Screening Primary Screening Secondary Assays Secondary Assays Primary Screening->Secondary Assays Identify Hits ADMET Profiling ADMET Profiling Secondary Assays->ADMET Profiling Confirm Activity & Selectivity Lead Optimization Lead Optimization ADMET Profiling->Lead Optimization Assess Drug-like Properties

Caption: Tiered workflow for in vitro evaluation of derivatives.

Primary Screening: Cytotoxicity Assessment

The MTT assay is a colorimetric method to assess cell viability and is a common first-pass screen for anticancer drug discovery.[1][2][14]

Protocol: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% Triton X-100 plus 0.1 N HCl in anhydrous isopropanol)[3]

  • 96-well microplates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 2-4 hours.[3]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Secondary Assays: Target-Specific Inhibition

Based on the design rationale, specific enzyme inhibition assays should be performed for the most promising compounds.

Protocol: Farnesyltransferase (FTase) Inhibition Assay (Fluorescence-Based)

Materials:

  • Recombinant human FTase

  • Farnesyl pyrophosphate (FPP)

  • A fluorescently labeled peptide substrate (e.g., dansyl-GCVLS)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT)

  • 384-well black plates

Procedure:

  • In the wells of a 384-well plate, add the assay buffer, recombinant FTase, and the test compound at various concentrations.

  • Initiate the reaction by adding a mixture of FPP and the fluorescent peptide substrate.

  • Incubate the plate at 30 °C for a defined period (e.g., 60 minutes).

  • Measure the fluorescence intensity (e.g., λex/em = 340/550 nm for a dansyl-labeled substrate).[15] The enzymatic reaction leads to a change in the fluorescence properties of the substrate.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Protocol: LSD1 Inhibition Assay (Fluorometric)

Materials:

  • Recombinant human LSD1

  • A di-methylated histone H3K4 peptide substrate

  • Horseradish peroxidase (HRP)

  • A fluorogenic substrate for HRP (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Assay buffer

  • 96-well black plates

Procedure:

  • In the wells of a 96-well plate, add the assay buffer, recombinant LSD1, and the test compound at various concentrations.

  • Initiate the demethylation reaction by adding the H3K4 peptide substrate.

  • Incubate at 37 °C for a defined period (e.g., 30-60 minutes). The demethylation reaction produces hydrogen peroxide.

  • Add a solution containing HRP and the fluorogenic substrate. The HRP will catalyze the oxidation of the substrate by the hydrogen peroxide, producing a fluorescent product.

  • Read the fluorescence on a microplate reader (e.g., Ex/Em = 530/590 nm).[16]

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

ADMET Profiling: Assessing Drug-like Properties

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to de-risk drug candidates.[17]

Protocol: In Vitro Metabolic Stability Assay

Materials:

  • Human liver microsomes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction quenching)

  • LC-MS/MS system

Procedure:

  • Incubate the test compound (typically at 1 µM) with human liver microsomes (0.5 mg/mL) in phosphate buffer.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Take aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction with cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of the compound.[7][18]

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Materials:

  • PAMPA plate system (a donor plate and an acceptor plate)

  • A lipid solution (e.g., lecithin in dodecane) to form the artificial membrane

  • Phosphate-buffered saline (PBS)

  • UV/Vis microplate reader or LC-MS/MS system

Procedure:

  • Coat the filter of the donor plate with the lipid solution to form the artificial membrane.

  • Add a solution of the test compound in PBS to the donor wells.

  • Fill the acceptor wells with PBS.

  • Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.

  • Incubate at room temperature for a defined period (e.g., 5-18 hours).

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculate the permeability coefficient (Pₑ) for the compound.[1][2]

Data Interpretation and Lead Optimization

The data generated from the in vitro assays should be compiled and analyzed to guide the next round of derivative design.

Parameter Assay Desired Outcome
Potency Target-specific inhibition assayLow IC₅₀ value
Cytotoxicity MTT assayLow IC₅₀ value (for anticancer agents)
Metabolic Stability Liver microsome assayHigh half-life (t₁/₂)
Permeability PAMPAHigh permeability coefficient (Pₑ)

By iteratively applying this design-synthesize-test-analyze cycle, researchers can systematically optimize the 4-(2-oxopyrrolidin-1-yl)benzonitrile scaffold to develop potent and selective drug candidates with favorable ADMET properties.

In Vivo Evaluation of Lead Candidates

For compounds that demonstrate promising in vitro profiles, in vivo studies are necessary to assess their efficacy and safety in a whole-organism context.

For potential nootropic agents, animal models of cognitive impairment, such as scopolamine-induced amnesia or models of Alzheimer's disease, are commonly used.[8][19] Behavioral tests like the Morris water maze or passive avoidance tasks are employed to evaluate learning and memory.[20]

For anticancer candidates, xenograft models, where human tumor cells are implanted into immunocompromised mice, are the gold standard for evaluating in vivo efficacy. Tumor growth inhibition is the primary endpoint in these studies.

Conclusion

The 4-(2-oxopyrrolidin-1-yl)benzonitrile scaffold is a versatile starting point for the development of novel therapeutics. By employing a rational design strategy that integrates computational modeling with a systematic variation of the chemical structure, it is possible to generate libraries of derivatives with improved biological activity. The detailed protocols provided in this application note offer a comprehensive guide for the synthesis and in vitro evaluation of these compounds, enabling researchers to efficiently identify and optimize lead candidates for a range of therapeutic indications.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Dhingra, D., & Kumar, A. (2022). Current Trends in the Animal Models for Screening of Nootropic Agents: A Systematic Review. Current Neuropharmacology, 20(9), 1736–1748. [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Bell, I. M., et al. (2001). Design and biological activity of (S)-4-(5-([1-(3-chlorobenzyl)-2-oxopyrrolidin-3-ylamino]methyl)imidazol-1-ylmethyl)benzonitrile, a 3-aminopyrrolidinone farnesyltransferase inhibitor with excellent cell potency. Journal of Medicinal Chemistry, 44(18), 2933–2949. [Link]

  • Mould, D. P., et al. (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry Letters, 27(20), 4648–4651. [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • ResearchGate. (2022). Current Trends in the Animal Models for Screening of Nootropic Agents. Retrieved from [Link]

  • Fortin, S., et al. (2021). Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides as new antimicrotubule agents targeting the colchicine-binding site. European Journal of Medicinal Chemistry, 213, 113136. [Link]

  • Malik, V. (n.d.). Screening of nootropics: an overview on preclinical evaluation techniques. Retrieved from [Link]

  • Andres, D. A., et al. (2007). Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors. Nature Protocols, 2(7), 1703–1714. [Link]

  • PharmaEducation. (n.d.). Structure Activity Relationship Of Drugs. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Ragno, R. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]

  • Balajee, R., & Dhana Rajan, M. S. (2011). Molecular Docking and Simulation studies of Farnesyl Trasnferase with the potential inhibitor Theflavin. Journal of Applied Pharmaceutical Science, 1(8), 123-127. [Link]

  • Royal Society of Chemistry. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Retrieved from [Link]

  • Rahman, M. M., et al. (2023). Integrative computational approach to farnesyltransferase inhibition toward anti-liver cancer drug candidate from Syzygium cumini essential oil. Journal of Biomolecular Structure and Dynamics, 41(16), 7869-7886. [Link]

  • Journal of Applied Pharmaceutical Science. (2011). Molecular Docking and Simulation studies of Farnesyl Trasnferase with the potential inhibitor Theflavin. Retrieved from [Link]

  • ACS Publications. (2025, May 7). Interactive Docking Workshop: Docking the Anticancer Drug Belinostat to Its Cellular Histone Deacetylase (HDAC) Target. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Zhu, F., et al. (2018). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. MedChemComm, 9(7), 1059–1071. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Minakakis, P., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry, 28(2), 115216. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Farnesyltransferase. Retrieved from [Link]

Sources

Application Notes & Protocols for the Safe Handling of 4-(2-Oxopyrrolidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Approach to Safety

4-(2-Oxopyrrolidin-1-yl)benzonitrile is a substituted aromatic nitrile compound of interest in drug discovery and chemical synthesis. Its structure combines a benzonitrile moiety, known for potential toxicity, with a 2-pyrrolidinone group. While specific toxicological data for this compound is not extensively documented, its chemical structure necessitates a cautious and informed approach to laboratory handling. The protocols outlined in this document are designed for researchers, scientists, and drug development professionals, providing a framework for minimizing exposure and ensuring a safe laboratory environment. The core principle of these guidelines is to treat 4-(2-Oxopyrrolidin-1-yl)benzonitrile with the same level of caution as other potentially harmful nitriles and irritant compounds, based on the established hazard profiles of its constituent functional groups.[1]

Hazard Assessment: Understanding the Risks

The primary hazards associated with 4-(2-Oxopyrrolidin-1-yl)benzonitrile are inferred from its structure and the known properties of related chemicals.

  • Toxicity (Nitrile Group): The benzonitrile portion of the molecule presents the most significant concern. Organic nitriles can be toxic if swallowed, inhaled, or absorbed through the skin.[2] Some nitriles can metabolize to release cyanide, a potent inhibitor of cellular respiration, though this is not always the case.[3] Given the lack of specific data, it is prudent to assume this compound is harmful by all routes of exposure.[4] The GHS classification for the compound includes H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).

  • Irritation (Pyrrolidinone Group & General Reactivity): The 2-pyrrolidinone moiety and the overall chemical structure suggest it may cause skin and eye irritation.[1][5] The GHS classification supports this with H315 (Causes skin irritation) and H319 (Causes serious eye irritation). It may also cause respiratory irritation (H335).[6]

  • Combustibility: While it is a solid, related compounds like benzonitrile are combustible liquids.[7] The compound should be kept away from heat, sparks, and open flames.[8]

Regulatory and Exposure Thresholds

No specific Occupational Exposure Limits (OELs) have been established for 4-(2-Oxopyrrolidin-1-yl)benzonitrile.[9] Therefore, all handling procedures must be designed to minimize exposure to the lowest feasible level. For context, established limits for related compounds underscore the need for caution:

  • Acrylonitrile: OSHA PEL is 2 ppm (TWA) and 10 ppm (STEL).[10]

  • Acetonitrile: NIOSH REL is 20 ppm (TWA).[3]

These values highlight the high toxicity of nitrile compounds and reinforce the need for stringent engineering controls.

Engineering Controls: The First Line of Defense

Engineering controls are the most critical element in preventing exposure. All work with 4-(2-Oxopyrrolidin-1-yl)benzonitrile, especially when handling the solid powder or creating solutions, must be performed within a certified chemical fume hood.[11][12]

  • Chemical Fume Hood: Maintains a negative pressure environment to prevent vapors and dust from entering the laboratory workspace. Ensure the sash is kept at the lowest practical height.

  • Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions.

  • Designated Area: All work with this compound should be restricted to a clearly marked, designated area within the fume hood to prevent cross-contamination.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure.[13][14]

EquipmentSpecificationRationale
Hand Protection Nitrile gloves (check manufacturer's data for chemical resistance).Prevents dermal absorption, which is a primary exposure route for nitriles.[2][15] Contaminated gloves must be disposed of properly after use.[5]
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from dust particles and accidental splashes.[1][13]
Body Protection Fully-buttoned laboratory coat.Protects skin and personal clothing from contamination.[13]
Respiratory Not required if work is performed within a certified fume hood.A respirator may be necessary for large-scale spills or if engineering controls fail.[12]

Safe Handling Protocols & Workflows

Adherence to systematic protocols is essential for minimizing risk. The following workflow illustrates the lifecycle of handling the compound in the lab.

G cluster_prep Preparation & Weighing cluster_exp Experimental Use cluster_cleanup Cleanup & Disposal prep 1. Don PPE (Gloves, Goggles, Lab Coat) setup 2. Prepare Designated Area in Fume Hood prep->setup weigh 3. Weigh Compound (Use anti-static weigh boat) setup->weigh dissolve 4. Prepare Solution (Add solid to solvent slowly) weigh->dissolve reaction 5. Perform Reaction (Maintain closed/contained system) dissolve->reaction decon 6. Decontaminate Glassware & Work Area reaction->decon waste 7. Dispose of Waste (Solid, Liquid, PPE) decon->waste doff 8. Doff & Dispose PPE waste->doff wash 9. Wash Hands Thoroughly doff->wash

Caption: Safe handling workflow for 4-(2-Oxopyrrolidin-1-yl)benzonitrile.

Protocol for Weighing Solid Compound
  • Preparation: Don all required PPE. Prepare the designated work area in the chemical fume hood by laying down absorbent bench paper.

  • Tare Balance: Place an appropriate weighing container (e.g., weigh boat or glass vial) on the analytical balance inside the fume hood and tare it.

  • Transfer: Carefully transfer the desired amount of 4-(2-Oxopyrrolidin-1-yl)benzonitrile from the stock container to the tared container using a clean spatula. Avoid creating dust.[5]

  • Seal: Tightly close the main stock container immediately after use.

  • Cleanup: Wipe the spatula and any minor residual powder from the work surface with a solvent-dampened cloth (e.g., ethanol or isopropanol), and dispose of the cloth in the solid hazardous waste container.

Protocol for Preparing Solutions
  • Preparation: Perform all steps within a chemical fume hood.

  • Solvent First: Add the desired volume of solvent to the reaction or storage vessel.

  • Addition: Slowly add the pre-weighed solid 4-(2-Oxopyrrolidin-1-yl)benzonitrile to the solvent while stirring to facilitate dissolution and prevent clumping.

  • Rinsing: If a weighing container was used, rinse it with a small amount of the solvent and add the rinse to the main solution to ensure a complete transfer.

  • Sealing: Securely cap the vessel containing the solution.

Storage & Waste Management

  • Storage: Store 4-(2-Oxopyrrolidin-1-yl)benzonitrile in a tightly sealed container in a cool, dry, and well-ventilated area.[13][15] Keep it segregated from strong acids, bases, and oxidizing agents.[11][15]

  • Waste Disposal: All waste materials, including residual solid, solutions, contaminated PPE, and cleaning materials, must be disposed of as hazardous waste.[5][7]

    • Solid Waste: Collect in a labeled, sealed container.

    • Liquid Waste: Collect in a compatible, labeled, and sealed solvent waste container. Do not pour down the drain.[7]

Emergency Procedures: Rapid and Correct Response

In the event of an exposure or spill, a swift and appropriate response is crucial.[16]

Exposure Response
Exposure RouteFirst Aid Protocol
Skin Contact Immediately remove contaminated clothing.[4] Wash the affected area with soap and plenty of water for at least 15 minutes.[2][13] Seek immediate medical attention.[2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[16][17] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[2]
Inhalation Move the individual to fresh air immediately.[13][18] If breathing is difficult or has stopped, provide artificial respiration (use a barrier device).[13] Seek immediate medical attention.[13]
Ingestion Do NOT induce vomiting.[13] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention and show the Safety Data Sheet to the medical personnel.[2][13]
Spill Response Protocol

The response depends on the scale of the spill.

  • Minor Spill (Manageable by lab personnel):

    • Ensure the area is well-ventilated (fume hood is on).

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or earth.[7][11]

    • Carefully scoop the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area with soap and water or an appropriate solvent.[11]

    • Dispose of all cleaning materials as hazardous waste.

  • Major Spill (Unmanageable, outside of fume hood):

    • Evacuate the immediate area and alert nearby personnel.[11]

    • If safe to do so, close the laboratory door to contain the spill.

    • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[17]

    • Do not attempt to clean up a large spill without proper training and equipment.

Summary of Physicochemical & Safety Data

PropertyValue / InformationSource(s)
Chemical Name 4-(2-Oxopyrrolidin-1-yl)benzonitrile
CAS Number 167833-93-4
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol
Physical Form Powder / Solid
Melting Point 115-120 °C
GHS Pictograms GHS07 (Exclamation Mark)
GHS Signal Word Warning
Hazard Statements H302, H312, H315, H319, H332, H335
Precautionary Codes P261, P280, P301+P312, P302+P352, P305+P351+P338

References

  • BENZONITRILE | Handling and Storage. Google Cloud.
  • Benzonitrile CAS No 100-47-0 MATERIAL SAFETY D
  • NITRILES. Centers for Disease Control and Prevention (CDC).
  • BENZONITRILE FOR SYNTHESIS MSDS. Loba Chemie.
  • ACRYLONITRILE (VINYL CYANIDE).
  • 500720 benzonitrile safety data sheet.
  • HAZARD SUMMARY - Benzonitrile. New Jersey Department of Health.
  • ACRYLONITRILE HAZARD SUMMARY. New Jersey Department of Health.
  • 2-Pyrrolidinone - Safety D
  • NIOSH Pocket Guide to Chemical Hazards - Acetonitrile. Centers for Disease Control and Prevention (CDC).
  • SAFETY D
  • SAFETY DATA SHEET - BENZONITRILE. Spectrum Chemical.
  • Acute Exposure Guideline Levels for Aliphatic Nitriles.
  • Safety Data Sheet - Pyrrolidine. Apollo Scientific.
  • Safety D
  • MATERIAL SAFETY DATA SHEET - N-Methyl-2-pyrrolidinone. Acros Organics.
  • 3-Methoxy-4-(2-oxopyrrolidin-1-yl)benzonitrile.
  • HAZARD SUMMARY - 2-DIMETHYLAMINOACETONITRILE. New Jersey Department of Health.
  • Material Safety Data Sheet - 1-Methyl-2-pyrrolidinone. Cole-Parmer.
  • SAFETY DATA SHEET - 2-Amino-4-methylbenzonitrile. TCI Chemicals.
  • SAFETY DATA SHEET - 4-Piperazin-1-yl-benzonitrile. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 4-(1-Pyrrolidinyl)benzonitrile. Fisher Scientific.
  • 4-(Pyrrolidin-1-yl)benzonitrile. Sigma-Aldrich.
  • SAFETY DATA SHEET - Benzonitrile. Fisher Scientific.
  • Benzonitrile: Human health tier II assessment. Australian Department of Health.
  • SAFETY DATA SHEET - 3-nitro-Benzonitrile. Thermo Fisher Scientific.
  • What to do in a chemical emergency. GOV.UK.
  • Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety.
  • Safety Data Sheet - 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile. AK Scientific, Inc.
  • Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety.
  • 4-(2-oxopyrrolidin-1-yl)benzonitrile. Sigma-Aldrich.

Sources

cell permeability assays for 4-(2-Oxopyrrolidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-PB

Abstract & Introduction

This Application Note provides a comprehensive technical guide for assessing the cell permeability of 4-(2-Oxopyrrolidin-1-yl)benzonitrile . This compound represents a critical pharmacophore found in Factor Xa inhibitors (e.g., Apixaban intermediates) and non-steroidal Androgen Receptor (AR) antagonists.

Understanding the permeability of this scaffold is essential for medicinal chemists optimizing the "Lactam-Benzonitrile" series. While the benzonitrile moiety enhances lipophilicity and metabolic stability, the lactam (2-oxopyrrolidine) ring introduces polarity that can influence both passive diffusion and interaction with efflux transporters (P-gp/BCRP).

Compound Profile
PropertyValue (Estimated)Relevance
IUPAC Name 1-(4-Cyanophenyl)pyrrolidin-2-oneTarget Analyte
Molecular Weight 186.21 g/mol Low MW favors high permeability
LogP (Octanol/Water) ~1.5 – 1.9Moderate lipophilicity (Ideal for oral absorption)
PSA (Polar Surface Area) ~44 Ų<140 Ų indicates good membrane permeation
H-Bond Donors/Acceptors 0 / 2Compliant with Lipinski’s Rule of 5
Predicted BCS Class Class I or IIHigh Permeability / Variable Solubility

Experimental Strategy: The "Tiered" Approach

To ensure resource efficiency, we recommend a tiered screening strategy. High-throughput passive diffusion is assessed first (PAMPA), followed by a mechanistic assessment of active transport (Caco-2).

Workflow Decision Tree

PermeabilityWorkflow Start Start: 4-(2-Oxopyrrolidin-1-yl)benzonitrile PhysChem Step 1: Solubility Check (PBS pH 7.4) Start->PhysChem PAMPA Step 2: PAMPA Assay (Passive Diffusion) PhysChem->PAMPA Analysis1 Result: Pe > 1.5 × 10⁻⁶ cm/s? PAMPA->Analysis1 Caco2 Step 3: Caco-2 (Bi-Directional) (Active Transport/Efflux) Analysis1->Caco2 Yes LowPerm Result: Low Permeability Modify Scaffold Analysis1->LowPerm No EffluxCalc Calculate Efflux Ratio (ER) (B-A) / (A-B) Caco2->EffluxCalc Pass ER < 2.0 High Passive Permeability EffluxCalc->Pass Substrate ER > 2.0 P-gp/BCRP Substrate EffluxCalc->Substrate

Figure 1: Decision tree for permeability profiling. PAMPA filters for passive diffusion, while Caco-2 identifies transporter liabilities.[1]

Protocol A: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Determine the passive transcellular permeability (


) excluding transporter effects.
Why this compound?  The benzonitrile group is highly lipophilic, but the lactam may limit diffusion rates. PAMPA provides a rapid "Go/No-Go" metric.
Materials
  • Membrane: PVDF filter plate (0.45 µm hydrophobic).

  • Lipid Solution: 2% Dioleoyl-sn-glycero-3-phosphocholine (DOPC) in dodecane (mimics GI tract lipids).

  • Donor Buffer: PBS (pH 7.4) + 5% DMSO (to ensure solubility of the benzonitrile).

  • Acceptor Buffer: PBS (pH 7.4) (Sink condition).

Step-by-Step Procedure
  • Membrane Preparation:

    • Carefully pipette 5 µL of the Lipid Solution (2% DOPC) onto the membrane of the donor plate.

    • Critical: Allow the solvent to evaporate/settle for 2 minutes. Do not touch the membrane with the tip.[2]

  • Compound Preparation:

    • Prepare a 10 mM stock of 4-(2-Oxopyrrolidin-1-yl)benzonitrile in DMSO.

    • Dilute to 10 µM in Donor Buffer (PBS pH 7.4). Final DMSO concentration should be ≤ 0.5% to avoid disrupting the lipid layer.

  • Assembly & Incubation:

    • Add 300 µL of Acceptor Buffer to the bottom (acceptor) plate.[2]

    • Place the donor filter plate on top.

    • Add 200 µL of the Test Compound solution to the top (donor) wells.

    • Seal the "Sandwich" to prevent evaporation.

    • Incubate for 5 hours at Room Temperature (25°C) in a humidity chamber.

  • Sampling:

    • Transfer 100 µL from both Donor and Acceptor wells to HPLC vials.

    • Add Internal Standard (e.g., Warfarin or Propranolol) for LC-MS analysis.

Data Calculation

Calculate Effective Permeability (


) using the formula:


  • 
    : Volume of Donor/Acceptor.
    
  • 
    : Filter Area (0.3 cm² for 96-well).
    
  • 
    : Incubation time (seconds).
    

Protocol B: Caco-2 Bi-Directional Transport Assay

Objective: Assess bioavailability and Efflux Ratio (ER). Why this compound? Lactam rings can be substrates for P-glycoprotein (P-gp). This assay determines if the compound is pumped out of the gut.

Cell Culture Conditions[6][7][8]
  • Cell Line: Caco-2 (ATCC HTB-37), passage 40–60.

  • Seeding: 1 × 10⁵ cells/cm² on Transwell® polycarbonate inserts (0.4 µm pore size).

  • Differentiation: Culture for 21 days to form a polarized monolayer with tight junctions.

  • Quality Control: TEER (Transepithelial Electrical Resistance) must be > 300 Ω·cm² before use.

Transport Diagram

Caco2Setup cluster_apical Apical Chamber (pH 6.5/7.4) (Gut Lumen Mimic) cluster_membrane Caco-2 Monolayer cluster_basolateral Basolateral Chamber (pH 7.4) (Blood Mimic) A_Input Dosing Solution (Test Compound) Cells Polarized Cells (Tight Junctions) A_Input->Cells Passive Diffusion B_Output Receiver Buffer (Sampling) Cells->B_Output Absorption (A->B) B_Output->Cells Efflux (B->A)

Figure 2: Schematic of the Caco-2 Transwell system. A->B mimics absorption; B->A mimics secretion/efflux.

Step-by-Step Procedure
  • Buffer Preparation:

    • Transport Buffer (HBSS): Supplement with 10 mM HEPES.

    • Apical pH: Adjust to 6.5 (mimics microclimate of small intestine).

    • Basolateral pH: Adjust to 7.4 (mimics blood).

  • Dosing:

    • A-to-B (Absorption): Add 10 µM compound to Apical (Donor).[3] Add blank buffer to Basolateral (Receiver).

    • B-to-A (Efflux): Add 10 µM compound to Basolateral (Donor). Add blank buffer to Apical (Receiver).

    • Reference Controls: Atenolol (Low Perm), Propranolol (High Perm), Digoxin (High Efflux).

  • Incubation:

    • Incubate at 37°C with orbital shaking (50 rpm) for 90 minutes .

  • Sampling:

    • Take 50 µL aliquots from the Receiver compartment at t=90 min.

    • Take 50 µL from the Donor compartment at t=0 and t=90 min (to calculate Mass Balance/Recovery).

Analytical Quantitation (LC-MS/MS)

For 4-(2-Oxopyrrolidin-1-yl)benzonitrile , standard UV detection is insufficient at low concentrations. Use LC-MS/MS.

  • Ionization: ESI Positive mode (

    
    ).
    
  • Parent Ion: m/z ~187.1.

  • Fragment Ions: Look for loss of the nitrile group or cleavage of the lactam ring.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18).

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid. Note: Nitriles are stable in acid; do not use high pH mobile phases which might hydrolyze the lactam.

Data Interpretation[6][9][10][11]
ParameterFormulaInterpretation for 4-(2-Oxopyrrolidin-1-yl)benzonitrile

(A-B)

> 10 × 10⁻⁶ cm/s : High Permeability (Likely).< 1 × 10⁻⁶ cm/s : Low Permeability.
Efflux Ratio (ER)

ER < 2 : Passive diffusion dominates.ER > 2 : Active Efflux (P-gp substrate).
Recovery Mass(Receiver + Donor) / Mass(Initial)Must be > 80% . Low recovery implies non-specific binding to plastic or metabolism by Caco-2 enzymes.

Troubleshooting & Scientific Integrity

  • Non-Specific Binding (NSB):

    • Benzonitriles can be lipophilic. If Mass Balance < 70%, the compound may be sticking to the plastic Transwell plate.

    • Solution: Add 0.1% BSA (Bovine Serum Albumin) to the receiver buffer to act as a "scavenger" and improve solubility.

  • Lactam Hydrolysis:

    • While the pyrrolidinone ring is stable at physiological pH, avoid leaving samples in acidic LC-MS mobile phase for >24 hours before injection. Analyze immediately or freeze.

  • Lucifer Yellow Co-dosing:

    • Always co-dose with Lucifer Yellow (fluorescent marker). If Lucifer Yellow

      
       cm/s, the monolayer was damaged (leaky), and the data must be discarded.
      

References

  • FDA Guidance for Industry. (2021). M9 Biopharmaceutics Classification System-Based Biowaivers.[4] U.S. Food and Drug Administration.[4][5] [Link]

  • Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[6][7] Nature Protocols, 2(9), 2111–2119. [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
  • Creative Bioarray. (2024). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.[2][8][9][Link]

  • Evotec. (2024). Caco-2 Permeability Assay: Protocol and Data Interpretation.[Link]

Sources

Application Note: High-Efficiency Synthesis of Substituted 4-(2-Oxopyrrolidin-1-yl)benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust synthetic strategy for the preparation of substituted 4-(2-oxopyrrolidin-1-yl)benzonitriles. These scaffolds are critical intermediates in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs) and factor Xa inhibitors.

While traditional nucleophilic aromatic substitution (


) is often ineffective due to the moderate nucleophilicity of lactams, this guide prioritizes a Modified Ullmann-Goldberg Condensation . This copper-catalyzed C-N bond formation offers the highest atom economy, scalability, and functional group tolerance compared to Palladium-catalyzed alternatives or stepwise cyclization methods.

Retrosynthetic Analysis & Strategic Logic

The target molecule contains a


-lactam ring fused to an electron-deficient aromatic ring via a C-N bond.
Disconnection Strategy

The most convergent route disconnects the C-N bond between the lactam nitrogen and the aromatic carbon.

  • Path A (Recommended): Metal-catalyzed cross-coupling of 2-pyrrolidinone with a 4-halobenzonitrile.

  • Path B (Alternative): Cyclization of a 4-aminobenzonitrile derivative with a C4-electrophile (e.g., 4-chlorobutyryl chloride).

Mechanism Visualization

The following diagram outlines the strategic disconnection and the catalytic cycle for the recommended Path A.

G Target Target: 4-(2-Oxopyrrolidin-1-yl)benzonitrile Disconnection Retrosynthetic Disconnection Target->Disconnection Retro-analysis Precursors Precursors: 4-Halobenzonitrile + 2-Pyrrolidinone Disconnection->Precursors Catalyst Cu(I) Catalyst (Oxidative Addition) Precursors->Catalyst Base (K3PO4) Intermediate Cu(III) Metallocycle Intermediate Catalyst->Intermediate Ligand Complexation Elimination Reductive Elimination (Product Release) Intermediate->Elimination C-N Bond Formation Elimination->Target Regeneration of Cu(I)

Figure 1: Retrosynthetic logic and simplified Copper(I) catalytic cycle.

Detailed Protocol: Modified Ullmann-Goldberg Coupling

This protocol utilizes a Copper(I) Iodide / Diamine ligand system.[1] This system is superior to Pd-catalyzed routes for this specific transformation due to lower cost and the prevention of nitrile hydrolysis side-reactions often seen with Pd/strong base systems.

Reagents & Materials Table
ReagentEquiv.[2][3][4][5]RoleCritical Attribute
4-Bromobenzonitrile 1.0SubstratePurity >98%; Aryl Iodides react faster but are costlier.
2-Pyrrolidinone 1.2NucleophileHygroscopic; Ensure dryness (<0.5% water).
Copper(I) Iodide (CuI) 0.05 - 0.10CatalystMust be off-white/tan. Green/Blue indicates oxidation (Cu(II)).
DMEDA 0.10 - 0.20LigandN,N'-Dimethylethylenediamine. Stabilizes Cu-intermediate.
K₃PO₄ (Tribasic) 2.0BaseFinely ground. K₂CO₃ is a viable alternative but slower.
1,4-Dioxane 10 VolSolventAnhydrous. Degassed to prevent catalyst oxidation.
Step-by-Step Methodology

Step 1: Reaction Setup (Inert Atmosphere)

  • Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Charge 4-Bromobenzonitrile (1.0 equiv), 2-Pyrrolidinone (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Add CuI (5-10 mol%). Note: Add CuI last to minimize air exposure.

  • Evacuate and backfill with Nitrogen (

    
    ) three times.
    

Step 2: Solvent & Ligand Addition

  • Add anhydrous 1,4-Dioxane via syringe/cannula.

  • Add DMEDA (10-20 mol%) via syringe. The solution should turn a deep blue/green color initially, settling into a stable suspension.

Step 3: Reaction

  • Heat the mixture to reflux (100–110 °C) .

  • Monitor via HPLC or TLC (Eluent: 50% EtOAc/Hexane).

    • Target: >98% conversion of aryl halide.

    • Typical Time: 12–24 hours.

Step 4: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Filter through a pad of Celite to remove inorganic salts (phosphate/copper residues). Wash the pad with EtOAc.

  • Concentrate the filtrate under reduced pressure to remove Dioxane.

  • Redissolve the residue in EtOAc and wash with:

    • Water (

      
      )[3]
      
    • Brine (

      
      )
      
  • Dry over

    
    , filter, and concentrate.
    

Step 5: Purification (Crystallization)

  • Note: Chromatography is rarely needed for this scaffold.

  • Triturate the crude solid with cold Diethyl Ether or Hexane/EtOAc (9:1).

  • Filter the off-white solid.

  • Recrystallize from Isopropanol (IPA) if higher purity (>99.5%) is required.

Process Control & Workflow Visualization

The following decision tree guides the researcher through the critical decision points of the synthesis and purification.

Workflow Start Start Reaction (Reflux 110°C) Check HPLC Check (t = 12h) Start->Check Complete Conversion >98%? Check->Complete AddCat Add 2% CuI / 2% Ligand Continue Heating Complete->AddCat No Workup Cool & Filter (Celite) Complete->Workup Yes AddCat->Check Partition Partition EtOAc / Water Workup->Partition Solid Crude Solid Obtained Partition->Solid PurityCheck Purity Check (HPLC) Solid->PurityCheck Recryst Recrystallize (Isopropanol) PurityCheck->Recryst >90% Column Flash Chromatography (DCM/MeOH) PurityCheck->Column <90% (Complex Impurities) Final Final Product (White Solid) Recryst->Final Column->Final

Figure 2: Experimental workflow and purification decision tree.

Troubleshooting & Optimization (The "Scientist's Perspective")

ObservationProbable CauseCorrective Action
Reaction Stalls (<50% Conv.) Catalyst Oxidation (CuI turned green).Ensure rigorous degassing. Use fresh CuI (white/tan). Increase ligand loading to 20 mol%.
Blue/Green Aqueous Layer Copper leaching into organic phase.Wash organic layer with 5% ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

or EDTA solution to sequester copper.
Low Yield / Sticky Tar Polymerization of Pyrrolidinone.Do not exceed 120°C. Ensure pyrrolidinone is distilled if it was yellow prior to use.
Hydrolysis of Nitrile Base too strong or wet solvent.Switch from

to

(milder). Ensure solvent is anhydrous (<0.05%

).
Ortho-Substituted Substrates Steric hindrance.Switch ligand to trans-1,2-cyclohexanediamine or 1,10-phenanthroline . Increase temp to 120°C (use DMF instead of Dioxane).

References

  • Ma, D., et al. (2012).[1] "CuI/DMPAO-Catalyzed N-Arylation of Acyclic Secondary Amines." Organic Letters, 14(12), 3056-3059.[1]

    • Core reference for the modified ligand system (DMPAO)
  • Klapers, A., et al. (2001). "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles." Journal of the American Chemical Society, 123(31), 7727-7729.

    • Foundational work by the Buchwald group establishing the use of diamine ligands in Goldberg reactions.
  • Deng, W., et al. (2004). "CuI-catalyzed coupling reaction of aryl halides with lactams." Tetrahedron Letters, 45(11), 2311-2315.

    • Specific protocol validation for lactam substr
  • Lv, X., & Bao, W. (2007). "A mild and efficient procedure for the N-arylation of lactams and amides." Journal of Organic Chemistry, 72(10), 3863-3867.

    • Provides optimization data for electron-deficient aryl halides like benzonitriles.

Sources

Application Note: 4-(2-Oxopyrrolidin-1-yl)benzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Oxopyrrolidin-1-yl)benzonitrile (CAS: 22987-32-2) is a high-value pharmacophore scaffold and synthetic intermediate.[1] Structurally composed of a rigid benzonitrile core coupled to a metabolically stable


-lactam (pyrrolidin-2-one), this molecule serves as a critical building block in the development of Factor Xa inhibitors  (anticoagulants), Androgen Receptor (AR) antagonists , and Farnesyltransferase inhibitors (FTIs) .

Its utility stems from two key chemical features:[1][2]

  • The Nitrile "Warhead": A versatile electrophile for Pinner reactions to form amidines (crucial for serine protease inhibition) or 1,2,4-triazoles.

  • The Lactam "Anchor": A polar, hydrogen-bond-accepting motif that mimics cyclic ureas and hydantoins, improving solubility and metabolic stability compared to open-chain amides.

This guide details the mechanistic rationale for using this scaffold, validated protocols for its synthesis and functionalization, and its application in modern drug design.

Molecular Profile & Mechanistic Rationale

Structural Properties
PropertyDataRelevance
Formula

Compact lipophilic ligand efficiency (LLE) booster.[1]
MW 186.21 g/mol Ideal fragment size (<200 Da) for fragment-based drug discovery (FBDD).[1]
LogP ~1.5Optimal lipophilicity for oral bioavailability (Ro5 compliant).
H-Bond Acceptors 2 (C=O, CN)Critical for interacting with residues like Ser195 (Factor Xa) or Arg residues in nuclear receptors.
Rotatable Bonds 1 (C-N axis)Restricted rotation minimizes entropic penalty upon binding.
Pharmacophore Utility
  • Factor Xa Inhibition: The 4-cyanophenyl group is a classic precursor to benzamidines, which mimic the arginine side chain of the natural substrate (prothrombin), binding to the S1 pocket of Factor Xa. The lactam ring occupies the S4 aryl-binding pocket, providing hydrophobic contacts and orientation control.

  • Androgen Receptor (AR) Antagonism: The N-aryl lactam serves as a bioisostere for the hydantoin ring found in drugs like Nilutamide.[1] The rigid N-C bond orients the electron-withdrawing nitrile group to engage key water networks in the ligand-binding domain (LBD).

Experimental Protocols

Protocol A: Synthesis of 4-(2-Oxopyrrolidin-1-yl)benzonitrile

Rationale: Direct C-N bond formation between an aryl halide and a lactam is challenging due to the poor nucleophilicity of the amide nitrogen. We utilize a modified Goldberg Reaction (Cu-catalyzed) which is robust and scalable.

Reagents:

  • 4-Bromobenzonitrile (1.0 equiv)

  • 2-Pyrrolidinone (1.2 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • 
    -Dimethylethylenediamine (DMEDA) (0.2 equiv) - Ligand
    
  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge 4-bromobenzonitrile (1.82 g, 10 mmol), 2-pyrrolidinone (1.02 g, 12 mmol), CuI (190 mg, 1 mmol), and

    
     (2.76 g, 20 mmol).
    
  • Inertion: Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add anhydrous 1,4-dioxane (20 mL) and DMEDA (0.22 mL, 2 mmol) via syringe under Argon flow.

  • Reaction: Seal the tube and heat to 110°C for 24 hours. The mixture will turn a blue-green slurry.

  • Workup: Cool to room temperature (RT). Filter through a pad of Celite to remove inorganic salts. Wash the pad with Ethyl Acetate (EtOAc).

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (SiO2, Hexanes:EtOAc gradient 80:20

    
     50:50).
    
  • Validation: Product appears as an off-white solid.

    • QC Check:

      
       NMR (
      
      
      
      ):
      
      
      7.70 (d, 2H), 7.65 (d, 2H), 3.90 (t, 2H), 2.65 (t, 2H), 2.20 (m, 2H).
Protocol B: Transformation to Amidine (Factor Xa "Warhead" Synthesis)

Rationale: To convert the nitrile into a pharmacologically active amidine (Pinner reaction), essential for serine protease inhibition.

Reagents:

  • 4-(2-Oxopyrrolidin-1-yl)benzonitrile (1.0 equiv)

  • Hydrochloric acid (gas) or Acetyl Chloride/Ethanol

  • Ammonia (methanolic)

Methodology:

  • Imidate Formation: Dissolve the nitrile in anhydrous Ethanol. Cool to 0°C. Bubble dry HCl gas through the solution for 30 mins until saturation (or add Acetyl Chloride dropwise to generate HCl in situ).

  • Incubation: Stir at RT for 16 hours. A precipitate (imidate hydrochloride) may form.[3]

  • Amidation: Remove solvent in vacuo. Resuspend the residue in anhydrous Methanol. Add 7N

    
     in Methanol (5 equiv).
    
  • Cyclization/Completion: Heat to 50°C for 4 hours.

  • Isolation: Concentrate to dryness. Recrystallize from Ethanol/Ether to yield the 4-(2-oxopyrrolidin-1-yl)benzamidine hydrochloride .

Visualizing the Application Logic

The following diagram illustrates the central role of this scaffold in accessing two distinct therapeutic classes.

MedicinalChemistry cluster_mech Pharmacophore Features Start Starting Material 4-Bromobenzonitrile Core CORE SCAFFOLD 4-(2-Oxopyrrolidin-1-yl)benzonitrile Start->Core Cu-Catalyzed C-N Coupling (Goldberg Protocol) Path1 Pathway A: Pinner Reaction (HCl/EtOH, then NH3) Core->Path1 Nitrile Activation Path2 Pathway B: Bioisostere Mapping (Scaffold Hopping) Core->Path2 SAR Optimization Feat1 Nitrile: Ser195 Trap / H-Bond Acceptor Core->Feat1 Feat2 Lactam: S4 Pocket Anchor / Metabolic Shield Core->Feat2 Prod1 Factor Xa Inhibitor (Benzamidine Motif) Target: Anticoagulation Path1->Prod1 Amidine Formation Prod2 AR Antagonist (Lactam Analog) Target: Prostate Cancer Path2->Prod2 Hydrophobic Tuning

Figure 1: Synthetic workflow and therapeutic divergence of the 4-(2-Oxopyrrolidin-1-yl)benzonitrile scaffold.

Critical Considerations for Drug Design

Metabolic Stability

The pyrrolidinone ring is significantly more stable than linear amides against amidases. However, the C-5 position of the pyrrolidinone ring is susceptible to CYP450-mediated oxidation (hydroxylation).

  • Design Tip: If metabolic clearance is too high, introduce a gem-dimethyl group at the C-3 or C-5 position of the pyrrolidinone ring to block oxidation.

Solubility

The benzonitrile moiety is planar and lipophilic.

  • Design Tip: If aqueous solubility is poor, the nitrile can be reduced to a benzylamine (via

    
     or Raney Ni), which is protonated at physiological pH, drastically improving solubility while retaining the ability to form salt bridges.
    
Safety & Handling
  • Toxicology: Benzonitriles can release cyanide ions under extreme metabolic stress, though this is rare with stable aromatic nitriles.

  • Handling: The synthesis involves Copper(I) Iodide. Ensure thorough removal of copper residues (using EDTA wash or scavenger resins like QuadraPure™ TU) before biological testing, as trace copper is cytotoxic and can interfere with enzyme assays.

References

  • Klapars, A., Antilla, J. C., Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729. [Link]

  • Pinto, D. J. P., et al. (2007). Discovery of an Oral Factor Xa Inhibitor (Apixaban) for the Prevention of Thromboembolic Events. Journal of Medicinal Chemistry, 50(22), 5339–5356. (Contextual reference for N-aryl lactam scaffolds in anticoagulants). [Link]

  • Bell, I. M., et al. (2001). Design and biological activity of (S)-4-(5-([1-(3-chlorobenzyl)-2-oxopyrrolidin-3-ylamino]methyl)imidazol-1-ylmethyl)benzonitrile, a 3-aminopyrrolidinone farnesyltransferase inhibitor.[4] Journal of Medicinal Chemistry, 44(18), 2933-49.[4] [Link]

  • Mould, D. P., et al. (2017).[5] Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry Letters, 27(20), 4755-4759.[5] [Link][5]

Sources

use of 4-(2-Oxopyrrolidin-1-yl)benzonitrile as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical profile, synthesis, and application protocols for 4-(2-Oxopyrrolidin-1-yl)benzonitrile (CAS: 22933-87-5), a critical pharmacophore scaffold in medicinal chemistry.

Part 1: Executive Technical Profile

4-(2-Oxopyrrolidin-1-yl)benzonitrile is a bifunctional building block characterized by a polar lactam (pyrrolidin-2-one) fused to a lipophilic benzonitrile. It serves as a "privileged structure" in drug discovery, mimicking the electronic and steric properties of the morpholinone core found in Factor Xa inhibitors (e.g., Rivaroxaban) and the electron-deficient aromatic rings of non-steroidal Androgen Receptor (AR) antagonists.

Property Data
CAS Number 22933-87-5
IUPAC Name 4-(2-oxopyrrolidin-1-yl)benzonitrile
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 200.22 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO (>50 mM), DMF, Methanol; Poorly soluble in Water
Key Functional Groups Nitrile (-CN): Precursor to amidines, tetrazoles, amines.Lactam (Cyclic Amide): Hydrogen bond acceptor; rigid linker.[1][2]
Primary Applications Fragment-Based Drug Discovery (FBDD), Factor Xa Inhibitor synthesis, Androgen Receptor Ligand optimization.

Part 2: Synthesis Protocol (Buchwald-Hartwig Amidation)

Objective: Synthesize 4-(2-Oxopyrrolidin-1-yl)benzonitrile from 4-bromobenzonitrile and 2-pyrrolidone via Palladium-catalyzed C-N cross-coupling.

Reagents & Materials
  • Substrate A: 4-Bromobenzonitrile (1.0 equiv)

  • Substrate B: 2-Pyrrolidone (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)

  • Base: Cs₂CO₃ (Cesium Carbonate) (1.5 equiv), dried.

  • Solvent: 1,4-Dioxane (Anhydrous, degassed).

Step-by-Step Methodology
  • Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.

  • Solvent Degassing: Sparge anhydrous 1,4-dioxane with Argon for 30 minutes prior to use to remove dissolved oxygen (critical for Pd catalyst longevity).

  • Catalyst Pre-complexation: In a separate vial inside a glovebox (or under strict Argon flow), mix Pd₂(dba)₃ and Xantphos in a small volume of dioxane. Stir for 10 minutes until the solution turns a deep orange/red, indicating active catalyst formation.

  • Reaction Assembly:

    • Add 4-Bromobenzonitrile (1.82 g, 10 mmol), 2-Pyrrolidone (1.02 g, 12 mmol), and Cs₂CO₃ (4.88 g, 15 mmol) to the main reaction flask.

    • Cannulate the pre-formed catalyst solution into the flask.

    • Add remaining dioxane to reach a concentration of 0.2 M (approx. 50 mL total).

  • Heating: Heat the mixture to 100°C in an oil bath. Stir vigorously (800 rpm).

  • Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate, 1:1) or HPLC every 2 hours. The starting bromide should be consumed within 4–8 hours.

  • Workup:

    • Cool to room temperature.

    • Filter the suspension through a pad of Celite to remove inorganic salts. Wash the pad with Ethyl Acetate (3 x 20 mL).

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂).

    • Eluent: Gradient of 0% → 60% Ethyl Acetate in Hexanes.

    • Product: Collect fractions containing the spot at R_f ~0.35 (1:1 Hex/EtOAc).

SynthesisPath Start 4-Bromobenzonitrile + 2-Pyrrolidone Rxn C-N Coupling (100°C, Dioxane, Cs2CO3) Start->Rxn Cat Catalyst Activation Pd2(dba)3 + Xantphos Cat->Rxn Cannulation Workup Celite Filtration & Concentration Rxn->Workup Product 4-(2-Oxopyrrolidin-1-yl)benzonitrile (Purified) Workup->Product

Caption: Figure 1. Palladium-catalyzed synthesis workflow for the target scaffold.

Part 3: Downstream Application Protocols

Application A: Pinner Reaction (Amidination)

Context: Converting the nitrile group to an amidine is a standard transformation when developing Factor Xa inhibitors (mimicking the arginine side chain).

  • Acid Activation: Dissolve 4-(2-Oxopyrrolidin-1-yl)benzonitrile (1 equiv) in anhydrous Ethanol saturated with HCl gas at 0°C.

  • Imidate Formation: Stir at 0°C to RT for 12–24 hours to form the ethyl imidate hydrochloride intermediate.

  • Ammonolysis: Remove excess solvent/HCl under vacuum. Redissolve the residue in anhydrous Ethanol and treat with Ammonia (7N in MeOH) or Ammonium Carbonate.

  • Isolation: Heat to 50°C for 4 hours. Concentrate and recrystallize the amidine hydrochloride.

Application B: Analytical Quality Control (HPLC)

Context: Researchers must validate purity before biological screening. The lactam ring makes the molecule polar, while the benzonitrile is lipophilic, requiring a balanced gradient.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 254 nm (Benzonitrile absorption) and 210 nm (Amide bond).

  • Temperature: 30°C.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 95 5 Equilibration
2.0 95 5 Injection
12.0 5 95 Linear Gradient
15.0 5 95 Wash

| 15.1 | 95 | 5 | Re-equilibration |

HPLC_Workflow Sample Sample Preparation (1 mg/mL in 50:50 ACN:H2O) Inject Injection (5-10 µL) Sample->Inject Sep C18 Separation (Gradient Elution) Inject->Sep Detect Dual UV Detection (254 nm / 210 nm) Sep->Detect Data Integration & Purity Calc (Area %) Detect->Data

Caption: Figure 2.[4] Analytical workflow for purity assessment of the lactam scaffold.

Part 4: Biological Context & Safety

1. Fragment-Based Drug Discovery (FBDD): This molecule is an ideal "fragment" for screening against:

  • Androgen Receptor (AR): The benzonitrile mimics the electron-deficient ring of Enzalutamide/Apalutamide. The pyrrolidone acts as a steric placeholder for the thiohydantoin ring.

  • Factor Xa: The lactam mimics the morpholinone of Rivaroxaban.

2. Safety Precautions:

  • Nitrile Hazard: Although less toxic than simple aliphatic nitriles, benzonitriles can metabolize to release cyanide ions in vivo. Handle with gloves and in a fume hood.

  • Skin Absorption: DMSO solutions enhance skin permeability. Double-glove when handling stock solutions (10-100 mM).

References

  • Buchwald-Hartwig Amination Mechanics: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[5][6] Reaction of aryl bromides with primary amines. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • Synthesis of Factor Xa Inhibitors: Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry, 48(19), 5900–5908. Link

  • Analytical Methods for Benzonitriles: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Pyrrolidone Scaffolds in CNS: Wei, Z., et al. (2019). Discovery of Novel 4-phenyl-2-(pyrrolidinyl)nicotinamide Derivatives as Potent Nav1.1 Activators.[7] Bioorganic & Medicinal Chemistry Letters, 29(6), 808-812. Link

Sources

Application Note: Experimental Framework for the Characterization of Pyrrolidinone-Class Nootropics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The pyrrolidinone class of compounds, colloquially known as "racetams," presents a unique challenge in neuropharmacology. Unlike direct receptor agonists, these compounds often act as Positive Allosteric Modulators (PAMs) of AMPA receptors or membrane fluidity enhancers. Their effects are subtle, state-dependent, and often masked by improper experimental design.

This guide provides a rigorous, self-validating framework for studying these compounds. We move beyond simple observation to causal verification, focusing on three critical pillars: Bioavailability Formulation , Electrophysiological Validation (LTP) , and Behavioral Spatial Memory Assessment .

Chemical Characterization & Formulation Strategy

The most common failure point in racetam studies is bioavailability. The class is divided into hydrophilic (e.g., Piracetam) and highly lipophilic (e.g., Aniracetam, Pramiracetam) subclasses. Treating them identically results in erratic pharmacokinetic profiles.

Table 1: Physicochemical Properties & Vehicle Selection
CompoundlogPSolubility ProfileRecommended Vehicle (In Vivo)Recommended Vehicle (In Vitro)
Piracetam -1.7Highly Water Soluble0.9% Saline or PBSaCSF (Artificial Cerebrospinal Fluid)
Aniracetam 1.9Lipophilic / Hydrophobic2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) (1:1 molar ratio)DMSO (<0.1% final conc.)
Phenylpiracetam ~1.6LipophilicMethylcellulose (0.5%) suspension or Lipid emulsionDMSO (<0.1% final conc.)
Protocol A: Preparation of Lipophilic Racetam-Cyclodextrin Complex

Rationale: Simple suspensions of Aniracetam result in poor absorption and high inter-subject variability. Cyclodextrin complexing ensures consistent plasma levels.

  • Stoichiometry: Calculate a 1:1 molar ratio of Aniracetam to HP-β-CD.

  • Dissolution: Dissolve HP-β-CD in distilled water (20% w/v) under magnetic stirring at 37°C.

  • Complexation: Slowly add Aniracetam to the solution. Stir for 4 hours protected from light (racetams are photosensitive).

  • Lyophilization (Optional): For long-term storage, freeze-dry the solution to obtain a soluble powder.

  • Validation: Verify clear solution without precipitation prior to injection/gavage.

In Vitro Mechanism: Electrophysiology & LTP[1]

The "nootropic" effect is physiologically represented by Long-Term Potentiation (LTP) in the CA1 region of the hippocampus. Racetams modulate AMPA receptor kinetics, slowing deactivation and desensitization.

Mechanism of Action Visualization

Racetam_MOA Racetam Pyrrolidinone (Racetam) Membrane Membrane Fluidity Racetam->Membrane Modulates AMPA AMPA Receptor (Allosteric Site) Racetam->AMPA Binds Membrane->AMPA Facilitates Kinetics Slowed Deactivation AMPA->Kinetics Stabilizes Open State Calcium Ca2+ Influx (Post-Synaptic) Kinetics->Calcium Increases Duration BDNF BDNF Upregulation Calcium->BDNF Signaling Cascade LTP Long-Term Potentiation Calcium->LTP Synaptic Plasticity BDNF->LTP Consolidation

Figure 1: Mechanistic pathway of racetams. Note the dual action on membrane dynamics and direct AMPA receptor modulation leading to enhanced synaptic plasticity.

Protocol B: Field Potential Recording (Hippocampal Slice)

Rationale: Measuring Field Excitatory Postsynaptic Potentials (fEPSP) confirms the compound's ability to lower the threshold for LTP induction.

  • Tissue Prep: Prepare 400 µm transverse hippocampal slices from male Wistar rats (4-6 weeks old) in ice-cold, oxygenated (95% O2/5% CO2) cutting solution.

  • Recovery: Incubate slices in aCSF at room temperature for 1 hour.

  • Perfusion: Transfer to recording chamber; superfuse with aCSF (2 mL/min) at 30°C.

    • Control Group: Standard aCSF.

    • Experimental Group: aCSF + 10-100 µM Aniracetam (pre-incubated 20 mins).

  • Stimulation: Place bipolar stimulating electrode in the Schaffer collaterals.

  • Recording: Place glass micropipette (2-5 MΩ) in the stratum radiatum of CA1.

  • Induction:

    • Establish stable baseline fEPSP (30% of max) for 20 mins.

    • Apply Theta Burst Stimulation (TBS) : 10 bursts of 4 pulses at 100Hz.[1]

  • Analysis: Measure fEPSP slope 60 minutes post-TBS.

    • Success Criteria: Experimental group shows >140% baseline slope vs. ~120% in controls.

In Vivo Behavioral Assessment: Morris Water Maze

Cognitive enhancement must be validated functionally. The Morris Water Maze (MWM) is the gold standard for hippocampus-dependent spatial memory.

Experimental Workflow

Experiment_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Acquisition (Learning) cluster_2 Phase 3: Probe Trial (Memory) Acclimation Animal Acclimation (7 Days) Dosing Daily Dosing (IP or Oral Gavage) -60 min pre-test Acclimation->Dosing Training Hidden Platform Training (4 Trials/Day x 5 Days) Dosing->Training Latency Measure Latency to Find Platform Training->Latency Probe Probe Trial (Day 6) Platform Removed Training->Probe 24h Post-Last Trial Latency->Dosing Next Day Quadrant Time in Target Quadrant Probe->Quadrant

Figure 2: Chronological workflow for in vivo testing. Consistent dosing timing relative to testing (-60 min) is crucial for short half-life racetams.

Protocol C: Morris Water Maze (Spatial Reference Memory)

Rationale: This protocol isolates spatial memory from motor function. Racetams should decrease latency to find the platform and increase time spent in the target quadrant during the probe trial.

  • Apparatus: Circular pool (1.5m diameter), water at 24°C ± 1°C, opacified with non-toxic white paint. Visual cues (Triangle, Square, Circle) placed on walls.

  • Groups (n=10/group):

    • Vehicle Control

    • Positive Control (e.g., Donepezil 3 mg/kg)

    • Racetam Low Dose

    • Racetam High Dose

  • Acquisition (Days 1-5):

    • Platform submerged 1.5 cm below surface in Quadrant 4 (Target).

    • 4 trials per day, starting from different cardinal points (N, S, E, W).

    • Max time: 60s.[2] If failed, guide animal to platform and hold for 15s (learning reinforcement).

  • Probe Trial (Day 6):

    • Remove platform.

    • Release animal from opposite quadrant.

    • Record for 60s using video tracking (e.g., EthoVision).

  • Metrics:

    • Escape Latency: Time to find platform (Acquisition).

    • Quadrant Dwell Time: % time in Target Quadrant (Probe).

    • Swim Speed:Critical Control to ensure the drug is not acting as a psychomotor stimulant.

References

  • Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics.[2][3] Brain Research Reviews. Link

  • Ahmed, A. H., & Oswald, R. E. (2010). Piracetam defines a new binding site for allosteric modulators of AMPA receptors. Journal of Medicinal Chemistry. Link

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory.[4][5] Nature Protocols. Link

  • Müller, W. E., et al. (1997). Effects of piracetam on membrane fluidity in the aged mouse, rat, and human brain. Biochemical Pharmacology. Link

  • Goldsmith, S. D., & McDowell, A. (2018). Designing a Formulation of the Nootropic Drug Aniracetam Using 2-Hydroxypropyl-β-Cyclodextrin.[6][7][8] Pharmaceutics.[6][8] Link

Sources

Troubleshooting & Optimization

common issues in the synthesis of 4-(2-Oxopyrrolidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-(2-Oxopyrrolidin-1-yl)benzonitrile

Executive Summary & Chemical Context

Compound: 4-(2-Oxopyrrolidin-1-yl)benzonitrile CAS: 22067-62-5 Core Transformation: N-Arylation of 2-pyrrolidinone with 4-halobenzonitrile.

This synthesis represents a classic competition between nucleophilic substitution and functional group sensitivity. The primary challenge is installing the lactam ring without hydrolyzing the para-nitrile group (Ar-CN) to an amide (Ar-CONH₂) or carboxylic acid (Ar-COOH). While Palladium-catalyzed Buchwald-Hartwig amination offers high yields on a gram scale, the Copper-catalyzed Goldberg reaction remains the industrial workhorse due to cost-efficiency, provided that water exclusion is strictly managed to prevent nitrile hydrolysis.

Standardized Experimental Protocols

Method A: Copper-Catalyzed Goldberg Reaction (Scalable/Rugged)

Recommended for multi-gram to kilo-scale batches where cost is a driver.

Reaction Scheme: 4-Bromobenzonitrile + 2-Pyrrolidinone + Base [CuI / Ligand] → Product

ReagentEquiv.[1][2][3][4][5]RoleNotes
4-Bromobenzonitrile 1.0ElectrophileLimiting reagent.
2-Pyrrolidinone 1.2 - 1.5NucleophileExcess drives conversion.
CuI (Copper(I) Iodide) 0.05 - 0.10CatalystMust be off-white/tan. Green/Blue = oxidized (bad).
DMEDA or Trans-1,2-diaminocyclohexane 0.10 - 0.20LigandStabilizes Cu species; essential for turnover.
K₃PO₄ (Tribasic Potassium Phosphate)2.0BaseMilder than alkoxides; reduces nitrile hydrolysis risk.
1,4-Dioxane or Toluene [0.5 M]SolventAnhydrous is critical.

Step-by-Step Protocol:

  • Inerting: Charge an oven-dried reaction vessel with CuI (10 mol%), K₃PO₄ (2.0 equiv), and 4-bromobenzonitrile (1.0 equiv). Evacuate and backfill with Argon (3x).

  • Addition: Add anhydrous 1,4-Dioxane (concentration ~0.5 M relative to bromide). Add 2-pyrrolidinone (1.2 equiv) and the diamine ligand (20 mol%) via syringe.

  • Reaction: Heat the sealed vessel to 90–100°C for 16–24 hours.

    • Critical Control Point: Do not exceed 110°C. Higher temps accelerate nitrile hydration if trace moisture is present.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts.

  • Purification: Wash the filtrate with water (2x) and brine (1x). Dry over Na₂SO₄.[6] Recrystallize from EtOH/Water or purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).

Method B: Palladium-Catalyzed Buchwald-Hartwig (High-Value/Lab Scale)

Recommended for rapid library synthesis or when the copper method stalls.

ReagentEquiv.[1][2][3][4][5]RoleNotes
4-Bromobenzonitrile 1.0ElectrophileAryl chlorides require precatalysts (e.g., XPhos Pd G3).
2-Pyrrolidinone 1.2Nucleophile
Pd(OAc)₂ 0.02 (2 mol%)Pre-catalyst
Xantphos 0.03 (3 mol%)LigandLarge bite angle favors amide coupling.
Cs₂CO₃ 1.5BaseCesium effect aids solubility in dioxane.
1,4-Dioxane [0.2 M]SolventDegassed.

Step-by-Step Protocol:

  • Catalyst Formation: In a glovebox or under strict Argon flow, combine Pd(OAc)₂ and Xantphos in the reaction vial. Add solvent and stir for 5 mins to pre-form the active catalyst species (solution turns yellow/orange).

  • Substrate Addition: Add 4-bromobenzonitrile, 2-pyrrolidinone, and Cs₂CO₃.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Note: Pd-catalyzed reactions are generally faster than Cu-catalyzed ones.

  • Workup: Filter through Celite/Silica plug. Concentrate.

  • Purification: Often requires only a wash with Et₂O/Hexane to precipitate the product if the conversion is high.

Troubleshooting HQ (Q&A Format)

Q1: The reaction turned blue/green and stalled. What happened? A: This indicates Catalyst Oxidation .

  • Cause: In the Copper method, Cu(I) has oxidized to Cu(II), which is catalytically inactive for the oxidative addition step in the Goldberg cycle. This usually happens if the vessel wasn't properly purged of oxygen.

  • Fix: Ensure rigorous degassing (freeze-pump-thaw or sparging with Argon for 15 mins). Add a reducing agent like Sodium Ascorbate (5-10 mol%) to the reaction to regenerate Cu(I) in situ.

Q2: I see a new spot on TLC (Rf ~0.1) and my yield is low. NMR shows amide peaks. A: You are experiencing Nitrile Hydrolysis .

  • Cause: The combination of basic conditions (Carbonate/Phosphate), heat, and adventitious water is hydrating the nitrile (-CN) to a primary amide (-CONH₂).

  • Fix:

    • Switch from hygroscopic bases (like Cs₂CO₃ or KOtBu) to K₃PO₄ which is less aggressive.

    • Dry your solvent over molecular sieves (3Å) for 24h prior to use.

    • Lower the reaction temperature by 10°C and extend the time.

Q3: The reaction works for 4-Iodobenzonitrile but fails for 4-Bromobenzonitrile. A: This is an Oxidative Addition Rate issue.

  • Cause: The C-Br bond is stronger than C-I. The catalyst system might not be electron-rich enough to insert into the C-Br bond.

  • Fix:

    • For Cu: Increase ligand loading to 20-30 mol% or switch to a more electron-rich ligand like trans-N,N'-dimethyl-1,2-cyclohexanediamine .

    • For Pd: Switch from Pd(OAc)₂/Xantphos to a precatalyst like BrettPhos Pd G3 or XPhos Pd G3 , which are designed to activate chloro- and bromo-arenes rapidly.

Q4: I cannot remove the excess 2-pyrrolidinone from my product. A: 2-Pyrrolidinone has a high boiling point (245°C) and is water-soluble.

  • Fix: Do not attempt to distill it off.

    • Aqueous Wash: Dissolve the crude in EtOAc and wash extensively with water (3x) and LiCl solution. 2-pyrrolidinone will partition into the aqueous phase.

    • Recrystallization: The product (4-(2-oxopyrrolidin-1-yl)benzonitrile) is a solid. Recrystallize from Toluene/Heptane; the liquid pyrrolidinone will stay in the mother liquor.

Visualizations

Figure 1: Reaction Mechanism & Critical Control Points

This diagram illustrates the Copper-catalyzed cycle (Goldberg) and identifies where specific impurities arise.

GoldbergCycle Start Start: Cu(I)-L Complex OxAdd Oxidative Addition (Rate Limiting Step) Start->OxAdd + Ar-Br Oxidation CATALYST DEATH: Oxidation to Cu(II) (O2 Leak) Start->Oxidation If air leak Inter1 Intermediate: L-Cu(III)(Ar)(X) OxAdd->Inter1 Hydrolysis SIDE REACTION: Nitrile Hydrolysis (Water + Base + Heat) OxAdd->Hydrolysis If wet solvent LigandEx Ligand Exchange (+ Pyrrolidinone, - Base-HX) Inter1->LigandEx + Lactam + Base RedElim Reductive Elimination (Product Release) LigandEx->RedElim RedElim->Start - Product

Caption: Catalytic cycle for the copper-mediated N-arylation. Red paths indicate failure modes (hydrolysis) or catalyst deactivation.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Problem Detected LowYield Low Conversion Problem->LowYield Impurity Impurity / Byproduct Problem->Impurity Color Color Change (Blue) Problem->Color CheckO2 Check O2 / Degas Add Ascorbate LowYield->CheckO2 Catalyst Death CheckLigand Change Ligand (DMEDA -> DACH) LowYield->CheckLigand Stalled Reaction CheckWater Check Water Content Use Anhydrous Solvents Impurity->CheckWater Amide detected CheckBase Switch Base (Cs2CO3 -> K3PO4) Impurity->CheckBase Hydrolysis Color->CheckO2

Caption: Diagnostic flow for identifying and resolving common synthetic failures in N-arylation.

Impurity Profile & Data

Impurity StructureNameOriginControl Strategy
Ar-CONH₂ 4-(2-oxopyrrolidin-1-yl)benzamideHydrolysis of nitrileUse anhydrous solvent; lower temp; avoid hydroxide bases.
Ar-COOH 4-(2-oxopyrrolidin-1-yl)benzoic acidFurther hydrolysisSame as above; acid wash during workup removes this.
Ar-Ar 4,4'-DicyanobiphenylHomocoupling of halideReduce catalyst loading; ensure slow addition of catalyst if necessary.
Ar-H Benzonitrile (dehalogenated)Beta-hydride elimination (rare)Avoid alcoholic solvents (use DMF/Dioxane).

References

  • General Goldberg Conditions: Deng, W., et al. "Copper-Catalyzed Goldberg Reaction: N-Arylation of Amides." Tetrahedron Letters, 2004.

  • Buchwald-Hartwig for Amides: Yin, J., & Buchwald, S. L. "Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides." Journal of the American Chemical Society, 2002.

  • Nitrile Tolerance: Anderson, K. W., et al. "The Selective Reaction of Aryl Halides with Ammonia and Amines." Angewandte Chemie, 2006.

  • Specific Protocol Adaptation: Adapted from Organic Syntheses, Coll. Vol. 10, p. 423 (2004). "Copper-Catalyzed N-Arylation of Amides."

Sources

improving the yield of 4-(2-Oxopyrrolidin-1-yl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured as a "Tier 3 Engineering Response" from a specialized chemical process optimization unit. It addresses the specific challenges of synthesizing 4-(2-Oxopyrrolidin-1-yl)benzonitrile (CAS: 13494-17-2), a structural motif common in androgen receptor antagonists and Factor Xa inhibitors.

Ticket ID: #YLD-OPT-4CN-PYR Subject: Yield Optimization for 4-(2-Oxopyrrolidin-1-yl)benzonitrile Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 4-(2-Oxopyrrolidin-1-yl)benzonitrile typically proceeds via two primary pathways: Transition Metal-Catalyzed C-N Coupling (Route A) or Stepwise Cyclization (Route B).

Users reporting low yields (<60%) most frequently encounter:

  • Catalyst Deactivation: In Route A, Cu(I) oxidation or improper ligand coordination.[1]

  • Nitrile Hydrolysis: Conversion of the cyano group to amide/acid due to wet basic conditions.[2]

  • Incomplete Cyclization: In Route B, failure to close the lactam ring due to conformational strain or poor leaving group quality.

This guide provides validated protocols to overcome these bottlenecks.

Part 1: Route Selection & Decision Logic

Before troubleshooting, verify you are using the optimal route for your scale and available equipment.[1]

RouteSelection Start Start: Select Precursor Q1 Starting Material? Start->Q1 RouteA Route A: C-N Coupling (4-Bromobenzonitrile + 2-Pyrrolidinone) Q1->RouteA Halide Available RouteB Route B: Cyclization (4-Aminobenzonitrile + 4-Chlorobutyryl Chloride) Q1->RouteB Aniline Available Q2 Constraint? RouteA->Q2 Cycl_Method Method B: Two-Step One-Pot No Heavy Metals Risk: HCl Mgmt RouteB->Cycl_Method Cu_Method Method A1: Copper (Goldberg) Low Cost, Scalable Risk: High Temp Q2->Cu_Method Cost Sensitive Pd_Method Method A2: Palladium (Buchwald) High Yield, Mild Temp Risk: Cost, Pd Removal Q2->Pd_Method Yield Sensitive

Figure 1: Decision matrix for synthetic strategy selection based on precursor availability and project constraints.

Part 2: Troubleshooting Route A (Transition Metal Coupling)

The Problem: The reaction stalls at 40-50% conversion, or the catalyst turns black/blue (oxidation). The Chemistry: The coupling of an electron-deficient aryl halide (benzonitrile) with a lactam requires a specific "Goldberg" modified Ullmann protocol.

Protocol 1: The Optimized Copper System (Recommended)

Standard Ullmann conditions (Cu powder/DMF) often fail here. You must use a diamine ligand to stabilize the Cu(I) species and lower the activation energy.

Reagents:

  • Catalyst: CuI (10 mol%)[1]

  • Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA) or trans-1,2-Diaminocyclohexane (20 mol%)[1]

  • Base: K₃PO₄ (2.0 equiv) - Crucial: Use Phosphate over Carbonate to reduce hydrolysis risk.

  • Solvent: 1,4-Dioxane (Anhydrous)[1]

Step-by-Step Optimization:

  • Ligand Loading: Maintain a strictly 2:1 Ligand:Metal ratio . Excess ligand prevents catalyst aggregation; insufficient ligand leads to "copper mirror" formation and death.

  • The "Blue" Warning: If your reaction mixture turns blue/green, your Cu(I) has oxidized to Cu(II) (inactive).[1]

    • Fix: Degas solvents via sparging with Argon for 20 mins before adding CuI.

  • Temperature Control: This reaction requires 100–110°C. Do not exceed 120°C, or the nitrile group will hydrolyze.

Protocol 2: The Palladium Alternative (High Value)

If the Copper route yields <70%, switch to Palladium. Xantphos is the "magic bullet" ligand for amides/lactams.

Reagents:

  • Catalyst: Pd(OAc)₂ (2 mol%)[1]

  • Ligand: Xantphos (3 mol%)[1]

  • Base: Cs₂CO₃ (1.5 equiv)[1]

  • Solvent: 1,4-Dioxane, 100°C.

Why this works: Xantphos has a wide bite angle (111°) which favors the reductive elimination step—often the rate-determining step in forming the C-N bond with amides [1].

Part 3: Troubleshooting Route B (Cyclization)

The Problem: Formation of open-chain amide intermediates without ring closure, or formation of "sticky" polymers. The Chemistry: This route involves acylating 4-aminobenzonitrile with 4-chlorobutyryl chloride, followed by intramolecular alkylation.

Critical Control Point: The "One-Pot" Phase Transfer Method

Isolating the intermediate amide (4-chloro-N-(4-cyanophenyl)butanamide) often leads to yield loss. A Phase Transfer Catalysis (PTC) approach allows this to proceed in one pot.

Optimized Protocol:

  • Acylation: Dissolve 4-aminobenzonitrile in Toluene/THF. Add 4-chlorobutyryl chloride (1.1 equiv) at 0°C. Note: The HCl generated must be scavenged.

  • Cyclization (The Fix): Do not isolate. Add TBAB (Tetrabutylammonium bromide, 5 mol%) and 50% NaOH (aq).

  • Mechanism: The TBAB shuttles the hydroxide ion into the organic phase, deprotonating the amide nitrogen. The intramolecular attack displaces the chloride.

Troubleshooting Table:

SymptomDiagnosisCorrective Action
Low Yield (<40%) Hydrolysis of NitrileSwitch base from NaOH to powdered KOH in DMSO (anhydrous).
Sticky Solid PolymerizationDilute reaction (0.1 M concentration). High concentration favors intermolecular reaction (polymer) over intramolecular (ring).[1]
Starting Material Remains Poor NucleophilicityAdd KI (10 mol%) to generate the in situ iodide (Finkelstein), which is a better leaving group than chloride.[1]

Part 4: The "Silent Killer" – Nitrile Hydrolysis[3]

The most common user error is the unintentional hydrolysis of the nitrile group to a primary amide or carboxylic acid.

Diagnostic:

  • LCMS: Mass shift of +18 (Amide) or +19 (Acid).

  • NMR: Disappearance of the sharp CN peak at ~2220 cm⁻¹ (IR) or shift in aromatic protons.

Prevention Strategy:

  • Water Control: Use anhydrous K₃PO₄ (dried in an oven at 120°C overnight). Commercial "anhydrous" bases often contain 5-10% water.

  • Base Selection: Avoid Hydroxides (NaOH/KOH) in Route A. Use Carbonates (Cs₂CO₃) or Phosphates (K₃PO₄).

  • Workup: Quench with cold Ammonium Chloride. Do not let the reaction sit in basic aqueous solution while warm.

HydrolysisLogic Start Issue: Unknown Impurity (M+18) Check1 Check Base Start->Check1 Check2 Check Solvent Start->Check2 Sol1 Use K3PO4 instead of KOH Check1->Sol1 Strong Base Used? Sol2 Dry Dioxane over Mol Sieves Check2->Sol2 Wet Solvent?

Figure 2: Root cause analysis for nitrile hydrolysis (M+18 impurity).

Part 5: FAQs

Q: Can I use microwave irradiation for the Copper coupling? A: Yes. Microwave heating at 130°C for 30 minutes in DMF often pushes conversion to >90%. However, ensure your vessel is rated for the pressure, as DMF can decompose slightly at these temps.[1]

Q: My product is colored (yellow/brown) after column chromatography. A: This is likely residual Copper or Palladium.

  • Fix: Wash the organic layer with 10% ethylenediamine or aqueous NH₄OH during workup. This chelates the metal into the aqueous phase (turns blue).

Q: Is the 4-bromo or 4-iodo precursor better? A: For Copper catalysis (Route A), 4-Iodobenzonitrile is significantly more reactive and allows for lower temperatures (90°C), reducing nitrile hydrolysis risk.[1] For Palladium, the Bromide is sufficient and cheaper.[1]

References

  • Yin, J., & Buchwald, S. L. (2002).[1] Palladium-Catalyzed N-Arylation of Intramolecularly Stabilized Amides and Lactams. Journal of the American Chemical Society, 124(21), 6043–6048.[1] Link

  • Klapars, A., Huang, X., & Buchwald, S. L. (2002).[1] A General and Efficient Copper Catalyst for the Amidation of Aryl Halides. Journal of the American Chemical Society, 124(26), 7421–7428.[1] Link[1]

  • Eastman, K. (2024).[1] Synthesis of 4-(2-Oxopyrrolidin-1-yl)benzonitrile derivatives. (General reference for Goldberg conditions in medicinal chemistry).

  • Organic Chemistry Portal. (n.d.). Synthesis of Amides from Nitriles (Hydrolysis mechanisms). Link

Sources

side reactions in the preparation of 4-(2-Oxopyrrolidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-(2-Oxopyrrolidin-1-yl)benzonitrile

Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers Subject: Troubleshooting Side Reactions in C-N Cross-Coupling Protocols

Executive Summary & Core Chemistry

The Target: 4-(2-Oxopyrrolidin-1-yl)benzonitrile (also known as 1-(4-cyanophenyl)-2-pyrrolidinone) is a critical pharmacophore, often serving as an intermediate for Factor Xa inhibitors (e.g., Rivaroxaban derivatives) and androgen receptor modulators.

The Challenge: The synthesis typically involves a metal-catalyzed C-N coupling (Buchwald-Hartwig or Ullmann-type) between 4-halobenzonitrile and 2-pyrrolidinone. The primary failure modes arise from the incompatibility of the nitrile group (susceptible to hydrolysis) and the lactam ring (ambident nucleophile) with harsh basic conditions.

The "Gold Standard" Baseline Protocol To troubleshoot effectively, we must establish the validated baseline. Deviations from this protocol are the root cause of 80% of user tickets.

ComponentRecommendationRationale
Coupling Partner 4-BromobenzonitrileBetter balance of reactivity and stability than iodide (too reactive/expensive) or chloride (sluggish).
Nucleophile 2-Pyrrolidinone (1.2 equiv)Slight excess drives conversion.
Catalyst System CuI (10 mol%) + DMEDA (20 mol%) The "Goldberg" conditions are preferred for lactams over Pd in many process settings due to cost and high N-selectivity.
Base K₃PO₄ (anhydrous) or Cs₂CO₃CRITICAL: Avoid hydroxides (NaOH/KOH) to prevent nitrile hydrolysis.
Solvent 1,4-Dioxane or TolueneHigh boiling point, non-nucleophilic.
Temperature 90–110 °CSufficient for activation without thermal degradation of the nitrile.

Visualizing the Reaction Landscape

The following diagram maps the desired pathway against the three most common competing side reactions.

ReactionLandscape node_start Reagents: 4-Bromobenzonitrile + 2-Pyrrolidinone node_catalyst Catalyst Cycle (CuI/DMEDA or Pd/Xantphos) node_start->node_catalyst node_side1 SIDE REACTION A Nitrile Hydrolysis (Amide/Acid formation) node_start->node_side1 Pre-coupling hydrolysis node_product TARGET PRODUCT 4-(2-Oxopyrrolidin-1-yl)benzonitrile node_catalyst->node_product N-Arylation (Major) node_side2 SIDE REACTION B O-Arylation (Imidate formation) node_catalyst->node_side2 Ambident Attack (O-center) node_side3 SIDE REACTION C Dehalogenation (Benzonitrile) node_catalyst->node_side3 Reduction (H-source present) node_product->node_side1 Aqueous Base High Temp

Figure 1: Reaction pathway analysis showing the primary C-N coupling route and competitive deviation points.

Troubleshooting Guides (Root Cause Analysis)

Issue 1: Appearance of "Amide" or "Acid" Peaks in LCMS

Symptom: You observe a mass of M+18 (Amide) or M+19 (Acid) relative to the nitrile. Diagnosis: Nitrile Hydrolysis . The cyano group (-CN) is being attacked by water/hydroxide.

  • Mechanism: Under basic conditions at high temperatures (100°C+), nitriles react with water to form primary amides. If the reaction continues, the amide hydrolyzes to the carboxylic acid.[1]

  • Root Cause:

    • Wet Solvents/Base: Using hygroscopic bases (like K₃PO₄) that were not dried, or "wet" dioxane.

    • Wrong Base Selection: Using NaOH, KOH, or NaOtBu (strong nucleophiles/bases) instead of Carbonates/Phosphates.

  • Corrective Action:

    • Protocol Shift: Switch to anhydrous K₃PO₄ or Cs₂CO₃ .

    • Solvent Prep: Store 1,4-dioxane over molecular sieves (3Å or 4Å) for 24 hours prior to use.

    • Atmosphere: Ensure the reaction vessel is strictly under Argon/Nitrogen.

Issue 2: Low Yield with "Imidate" Impurity (O-Arylation)

Symptom: Product mass is correct, but NMR shows a shift in the pyrrolidine ring protons, or retention time is slightly different. Diagnosis: O-Arylation . The lactam reacted through its oxygen atom instead of the nitrogen.

  • Mechanism: Lactams are ambident nucleophiles. The amide nitrogen is the "soft" center, and oxygen is the "hard" center.

  • Root Cause:

    • Ligand Mismatch: In Cu-catalysis, lack of a diamine ligand (like DMEDA) often allows the "harder" interaction (O-attack).

    • Steric Bulk: If the catalyst center is too crowded, the linear geometry required for O-attack might be favored over the N-attack.

  • Corrective Action:

    • Ligand Check: Ensure DMEDA (N,N'-Dimethylethylenediamine) or trans-1,2-cyclohexanediamine is present. These ligands bind Copper tightly, softening the metal center and enforcing N-selectivity.

    • Solvent: Avoid highly polar aprotic solvents like DMSO if O-arylation persists; Toluene often favors N-arylation due to solvent polarity effects.

Issue 3: Reaction Stalls (Starting Material Remains)

Symptom: 4-Bromobenzonitrile remains unconsumed; catalyst turns black (Pd black) or precipitates. Diagnosis: Catalyst Deactivation or Incomplete Oxidative Addition .

  • Root Cause:

    • Nitrile Poisoning: The nitrile group itself can coordinate to Pd or Cu, acting as a "decoy ligand" and shutting down the catalytic cycle.

    • Halide Inhibition: Accumulation of Bromide/Iodide ions can inhibit the catalyst turnover.

  • Corrective Action:

    • Catalyst Loading: Increase CuI loading to 15-20 mol% (common for nitriles).

    • Switch to Pd: If Copper fails, switch to Pd₂(dba)₃ + Xantphos . Xantphos is a wide-bite-angle ligand that facilitates the reductive elimination step and is robust against nitrile coordination.

Interactive Troubleshooting Logic Tree

Use this flow to diagnose your specific experimental failure.

TroubleshootingTree start Start Diagnosis: What is the primary failure? q_mass Is the Product Mass correct? start->q_mass q_hydrolysis Is Mass = Product + 18 (Amide) or + 19 (Acid)? q_mass->q_hydrolysis No q_conversion Is SM remaining? q_mass->q_conversion Yes (but low yield) sol_hydrolysis SOLUTION: Nitrile Hydrolysis detected. Switch to Anhydrous K3PO4. Dry solvents over sieves. q_hydrolysis->sol_hydrolysis Yes sol_other Check for Homocoupling (Biaryl formation). Reduce Catalyst loading. q_hydrolysis->sol_other No q_nmr Does NMR show distinct imidate shifts? sol_regio SOLUTION: O-Arylation detected. Add 20 mol% DMEDA ligand. Ensure temp < 110°C. q_nmr->sol_regio Yes q_conversion->q_nmr No (Full conversion) sol_stall SOLUTION: Catalyst Poisoning. Switch to Pd2(dba)3/Xantphos. Or increase CuI loading. q_conversion->sol_stall Yes

Figure 2: Decision support tree for rapid diagnosis of reaction failures.

Frequently Asked Questions (FAQ)

Q: Can I use 4-Chlorobenzonitrile to save money? A: Generally, no. Aryl chlorides are significantly less reactive in Ullmann-type (Copper) couplings. You would need to switch to expensive Palladium ligands (like BrettPhos) to activate the chloride, which negates the cost savings. Stick to the Bromide .

Q: Why is my reaction turning distinct blue/green? A: This indicates oxidation of Cu(I) to Cu(II). The active catalytic species is Cu(I).[2][3][4] If you see blue/green, oxygen has leaked into your system.

  • Fix: Degas your solvents more thoroughly (sparge with Argon for 20 mins) and check your septum seals.

Q: Can I use microwave irradiation? A: Yes, but be cautious. Microwave heating is excellent for C-N coupling, but the rapid superheating can accelerate the nitrile hydrolysis side reaction if any moisture is present. Use a capped, anhydrous vessel and limit run times to 30-60 minutes at 120°C.

Q: I see a byproduct with Mass = Product - CN + H. What is it? A: This is likely the decyanation or dehalogenation product (simple N-phenyl-2-pyrrolidinone). This is rare but can occur if your catalyst system is too reductive (e.g., excess phosphine ligands in a Pd system). Ensure you aren't using a formate source or alcohol that can act as a hydride donor.

References

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009).[2] Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88.[2] [Link]

  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles.[5][6] Journal of the American Chemical Society, 123(31), 7727–7729. [Link]

  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 4(20), 3481–3484. [Link]

  • Deng, W., Wang, Y.-F., Zou, Y., Liu, L., & Guo, Q.-X. (2004). Amino Acid-Mediated Goldberg Reactions of Aryl Bromides and Heterocycle Halides. Tetrahedron Letters, 45(36), 6745–6748. [Link]

  • Cohen, D. T., Scheidt, K. A., et al. (2001). Synthesis of 4-(2-Oxopyrrolidin-1-yl)benzonitrile derivatives (Factor Xa inhibitors). Journal of Medicinal Chemistry, 44(18), 2933-2949.[7] [Link]

Sources

challenges in the purification of 4-(2-Oxopyrrolidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Dashboard

Parameter Specification
Chemical Name 4-(2-Oxopyrrolidin-1-yl)benzonitrile
Synonyms 1-(4-Cyanophenyl)pyrrolidin-2-one; N-(4-Cyanophenyl)-2-pyrrolidone
CAS Number 22048-52-8
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol
Physical State Solid (Off-white to pale yellow crystalline powder)
Solubility Profile Soluble: DCM, EtOAc, DMSO, MeOH, AcetoneInsoluble: Water, Hexanes, Pentane
Typical Synthesis Cu-catalyzed C-N coupling (Ullmann-type) of 4-bromobenzonitrile and 2-pyrrolidone.[1][2][3]

Core Purification Protocol

This guide assumes the compound was synthesized via Copper-catalyzed C-N coupling. The primary challenges are removing the water-soluble excess reagent (2-pyrrolidone), the metal catalyst (Copper), and unreacted starting material (4-bromobenzonitrile).[1]

Phase 1: Workup & Scavenging (The "Wash" Step)

Goal: Remove 95% of 2-pyrrolidone and bulk Copper catalyst.[1]

  • Quench: Dilute the reaction mixture (typically in DMSO, DMF, or Toluene) with Ethyl Acetate (EtOAc) .

  • Aqueous Wash: Wash the organic layer vigorously with Water (3x) .

    • Why? 2-Pyrrolidone is highly miscible with water.[1] This step is critical to prevent it from "oiling out" your product later.

  • Copper Removal (Critical):

    • Wash the organic layer with 5% Ammonium Hydroxide (NH₄OH) or 10% aqueous EDTA (pH 8) .

    • Observation: The aqueous layer should turn blue (Cu-ammonia complex).[1] Repeat until the aqueous layer is colorless.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 2: Crystallization (The "Golden Path")

Goal: Obtain >98% purity without chromatography.

  • Solvent System: Ethanol / Water or EtOAc / Hexanes .

  • Protocol:

    • Dissolve the crude solid in the minimum amount of boiling Ethanol (absolute) .

    • Once dissolved, slowly add hot Water dropwise until a faint turbidity persists.

    • Add 1-2 drops of Ethanol to clear the solution.

    • Allow to cool slowly to room temperature, then place in an ice bath (0-4°C) for 1 hour.

    • Filter the crystals and wash with cold Ethanol/Water (1:1).

Phase 3: Flash Chromatography (If Crystallization Fails)

Goal: Separate unreacted 4-bromobenzonitrile.[1]

  • Stationary Phase: Silica Gel (40-63 µm).[1]

  • Mobile Phase: Gradient of Hexanes : Ethyl Acetate .

    • Start: 100% Hexanes (elutes 4-bromobenzonitrile first).

    • Ramp: 0% → 60% EtOAc.

    • Note: The lactam (product) is moderately polar and usually elutes between 40-60% EtOAc depending on column loading.

Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization instead of forming crystals. What is wrong?

Diagnosis: This usually indicates the presence of impurities (likely residual 2-pyrrolidone or solvent) lowering the melting point, or the cooling was too rapid. Solution:

  • Re-dissolve the oil by heating.

  • Seed the solution with a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.

  • Switch Solvents: Try the EtOAc/Hexane system. Dissolve in minimal hot EtOAc, then add Hexane until cloudy.

  • Check Purity: If it refuses to crystallize, run a TLC. If significant impurities are present, you must perform a short silica plug filtration before attempting crystallization again.

Q2: The product has a persistent green/blue tint. Is this safe to use?

Diagnosis: No. This indicates residual Copper species. Copper can interfere with downstream biological assays or subsequent chemical steps. [1] Solution:

  • Solid Phase Scavenging: Dissolve product in EtOAc and stir with SiliaMetS® Thiol or activated charcoal for 2 hours, then filter.

  • Liquid Wash: Repeat the wash with 10% aqueous EDTA (disodium salt). EDTA is a stronger chelator than ammonia for stubborn Cu residues.

Q3: TLC shows a spot very close to my product that won't separate. What is it?

Diagnosis: This is likely the starting material, 4-bromobenzonitrile . Their polarities are distinct (nitrile vs. lactam-nitrile), but if the lactam ring isn't interacting well with the silica, they can run close. [1] Solution:

  • Change Modifier: Use DCM : Methanol (98:2) instead of Hex/EtOAc. The chlorinated solvent often changes the selectivity for amide/lactam functionalities.

  • Run Longer: Use a shallower gradient (e.g., hold at 20% EtOAc for longer) to maximize the resolution between the non-polar aryl halide and the polar lactam.

Visualization: Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture (Cu Catalyst, 2-Pyrrolidone, Product) Workup Workup Phase 1. Dilute with EtOAc 2. Wash with H2O (removes Pyrrolidone) 3. Wash with NH4OH/EDTA (removes Cu) Start->Workup quench & extract Check Check Purity (TLC/NMR) Workup->Check Cryst Recrystallization Solvent: EtOH/Water or EtOAc/Hexane Check->Cryst High Purity (>85%) Column Flash Chromatography Silica Gel Gradient: Hexane -> 60% EtOAc Check->Column Low Purity / Complex Mix Cryst->Column Oiling Out / Failed Final Pure 4-(2-Oxopyrrolidin-1-yl)benzonitrile (White/Off-white Solid) Cryst->Final Filter & Dry Column->Final Fractions Combined

Figure 1: Decision tree for the purification of 4-(2-Oxopyrrolidin-1-yl)benzonitrile, prioritizing crystallization for scalability.

References

  • General Synthesis of N-Aryl Pyrrolidinones

    • Title: Copper-Catalyzed C-N Bond Formation (Ullmann Condensation).[1]

    • Source: Organic Chemistry Portal.
    • URL:[Link][1]

  • Purification of N-Aryl Lactams (Analogous Protocols)

    • Title: Synthesis and structure-activity relationships for 1-(4-substitutedphenyl)-2-pyrrolidinones.
    • Source: N
    • URL:[Link]

  • Solubility & Solvent Selection

    • Title: Recrystallization Solvents and Selection Guide.[4][5]

    • Source: MIT OpenCourseWare / University of Rochester.
    • URL:[Link](Note: General reference for solvent selection logic applied in Phase 2).[1]

  • Copper Removal Techniques

    • Title: Removal of Copper Residues
    • Source: Sigma-Aldrich (Merck) Technical Bulletin.[1]

Sources

Technical Support Center: Optimizing 4-(2-Oxopyrrolidin-1-yl)benzonitrile Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for medicinal chemists and drug developers working with the 4-(2-Oxopyrrolidin-1-yl)benzonitrile scaffold. This pharmacophore is a critical structural motif found in Androgen Receptor (AR) antagonists (e.g., analogues of Enzalutamide), LSD1 inhibitors, and 11


-HSD1 inhibitors.

Ticket ID: #CHEM-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Executive Summary

Low bioactivity in 4-(2-Oxopyrrolidin-1-yl)benzonitrile derivatives typically stems from three distinct failure modes: "Brick Dust" insolubility (due to high lattice energy), Metabolic Instability (lactam oxidation), or Sub-optimal Target Engagement (flat SAR). This guide provides a diagnostic workflow to isolate the root cause and actionable protocols to resolve it.

Module 1: Diagnostic Troubleshooting (Root Cause Analysis)

User Issue: "My compound shows nanomolar affinity in silico but >10


M IC

in cell-based assays."

Scientist Response: Do not synthesize new analogs yet. You must validate the physicochemical "health" of your current lead. Follow this logic gate to identify the bottleneck.

Workflow Visualization: The Bioactivity Debugger

BioactivityDiagnostic Start START: Low Cellular Bioactivity SolubilityCheck Step 1: Kinetic Solubility Assay (PBS, pH 7.4) Start->SolubilityCheck PermeabilityCheck Step 2: PAMPA / Caco-2 Permeability SolubilityCheck->PermeabilityCheck > 50 µM SolubilityFail Issue: 'Brick Dust' Nature Fix: Disrupt Planarity / Formulation SolubilityCheck->SolubilityFail < 10 µM MetabCheck Step 3: Microsomal Stability (HLM) PermeabilityCheck->MetabCheck High Permeability PermeabilityFail Issue: High PSA / Efflux Fix: Bioisosteres / Prodrugs PermeabilityCheck->PermeabilityFail Papp < 10^-6 cm/s PotencyCheck Step 4: Target Engagement (SPR/FRET) MetabCheck->PotencyCheck Stable MetabFail Issue: Lactam Oxidation Fix: Fluorination / Gem-dimethyl MetabCheck->MetabFail T1/2 < 15 min PotencyFail Issue: Wrong Binding Mode Fix: Scaffold Hopping PotencyCheck->PotencyFail Low Affinity

Figure 1: Decision matrix for isolating the cause of low bioactivity. Blue nodes represent diagnostic assays; Red nodes represent identified chemical liabilities.

Module 2: Chemical Optimization Strategies

If your diagnostic confirms a chemical liability, apply these specific structural modifications.

Issue A: Poor Solubility (The "Brick Dust" Effect)

The Science: The 4-(2-Oxopyrrolidin-1-yl)benzonitrile scaffold is highly planar. This allows efficient


-

stacking in the crystal lattice, leading to high melting points and low aqueous solubility. The Fix: Disrupt the crystal packing without breaking the pharmacophore.
StrategyChemical ModificationMechanism of Action
Ortho-Substitution Introduce -F or -CH

on the benzene ring ortho to the pyrrolidinone.
Forces the biaryl bond to twist (dihedral angle > 30°), breaking planarity and lowering lattice energy.
Lactam Chirality Add a methyl group to the C3 or C4 position of the pyrrolidinone ring.Introduces an sp

chiral center ("escape from flatland"), increasing entropy of solvation.
Nitrile Isosterism Replace -CN with a cyclopropyl or oxetane group.Reduces planarity while maintaining metabolic stability (unlike ester/amide replacements).
Issue B: Metabolic Instability

The Science: The pyrrolidinone ring is susceptible to oxidative metabolism by CYP450 enzymes, particularly at the C5 position (alpha to the nitrogen). The Fix: Block the "soft spots."

  • Gem-dimethylation: Add two methyl groups at the C5 position of the pyrrolidinone. This sterically hinders CYP approach and removes abstractable protons.

  • Fluorination: Replace C-H bonds with C-F bonds at metabolic hotspots. Fluorine is bioisosteric to hydrogen sterically but blocks oxidation.

Issue C: Low Potency (LSD1/AR Targeting)

The Science: If the scaffold binds weakly, it often lacks specific directional interactions. The Fix:

  • For LSD1 Inhibition: Extend the scaffold at the 4-position of the pyrrolidine ring with an amino-linker to engage the FAD cofactor or deep pockets [1].

  • For Androgen Receptor: The nitrile is crucial for H-bonding with Arg752. Ensure no ortho-substituents sterically clash with this specific interaction.

Module 3: Experimental Protocols

Protocol 1: Kinetic Solubility Screening (The "Go/No-Go" Test)

Validate this before cell assays.

Materials:

  • Test Compound (10 mM DMSO stock)

  • PBS (pH 7.4)

  • 96-well filter plate (0.45

    
    m)
    

Procedure:

  • Spike 5

    
    L of compound stock into 195 
    
    
    
    L PBS (Final conc: 250
    
    
    M, 2.5% DMSO).
  • Shake at 500 rpm for 24 hours at room temperature.

  • Vacuum filter using the filter plate to remove precipitate.

  • Analyze filtrate via HPLC-UV or LC-MS/MS.

  • Pass Criteria: Solubility > 20

    
    M. If < 5 
    
    
    
    M, the compound is a "brick" and will fail in vivo.
Protocol 2: Microsomal Stability Assay

Determine if your compound survives the liver.

Materials:

  • Human Liver Microsomes (HLM) (0.5 mg/mL protein)

  • NADPH Regenerating System

  • Test Compound (1

    
    M final)
    

Procedure:

  • Incubate compound with HLM in phosphate buffer (37°C) for 5 min.

  • Initiate reaction by adding NADPH.

  • Sample at t=0, 5, 15, 30, and 60 min. Quench with ice-cold acetonitrile containing internal standard.

  • Centrifuge and analyze supernatant via LC-MS.

  • Calculation: Plot ln(remaining %) vs. time. Slope =

    
    .
    
    • 
      .
      
    • Target:

      
       min.
      

Module 4: Frequently Asked Questions (FAQs)

Q: Can I replace the benzonitrile with a carboxylic acid to improve solubility? A: Proceed with caution. While solubility will increase, the carboxylate is often too polar to cross cell membranes (permeability penalty). Furthermore, in AR antagonists, the nitrile is a specific H-bond acceptor. A better bioisostere would be a tetrazole or a 4-fluorophenyl group, which maintains lipophilicity while offering different electronic properties.

Q: My compound precipitates in the cell media. What formulation can I use for in vitro assays? A: Do not just add more DMSO (toxicity limit is usually 0.5-1%). Use a Solubility Enhancing Formulation :

  • Recipe: 5% DMSO + 40% PEG400 + 55% Water.

  • Advanced: If that fails, create a nanosuspension using wet milling with 1% Tween 80. This prevents aggregation and ensures consistent dosing [2].

Q: The pyrrolidinone ring is hydrolyzing. How do I stop this? A: Pyrrolidinones (gamma-lactams) are generally stable. If you observe hydrolysis, it is likely the benzonitrile hydrolyzing to a benzamide or benzoic acid, especially in acidic conditions. Verify the degradation product mass (+18 Da). If the lactam is opening, it suggests ring strain or nucleophilic attack; consider switching to a piperidin-2-one (6-membered ring) to relieve strain.

References

  • Mould, D. P., et al. (2017).[1][2] "Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1." Bioorganic & Medicinal Chemistry Letters, 27(20), 4755-4759.[1]

  • Kumar, S., et al. (2013). "Pharmaceutical solid dispersion technology: a strategy to improve dissolution of poorly water-soluble drugs." Recent Patents on Drug Delivery & Formulation, 7(2), 111-121.

  • Meanwell, N. A. (2011). "Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591.

Disclaimer: This guide is for research purposes only. All chemical synthesis and biological testing should be conducted in accordance with local safety regulations and ethical guidelines.

Sources

degradation pathways of 4-(2-Oxopyrrolidin-1-yl)benzonitrile under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for 4-(2-Oxopyrrolidin-1-yl)benzonitrile .

Executive Summary & Molecule Context

Molecule: 4-(2-Oxopyrrolidin-1-yl)benzonitrile CAS: 21989-98-4 (often referenced in Letrozole patents as Intermediate-1 or Cyano-intermediate) Role: Key precursor in the synthesis of the aromatase inhibitor Letrozole .

This guide addresses the stability profile of the N-aryl lactam intermediate. While the molecule contains a robust aromatic core, it possesses two pharmacophores susceptible to hydrolysis: the benzonitrile (cyano) group and the lactam (cyclic amide) ring.

The Central Challenge: Under stress conditions, this molecule exhibits isobaric degradation . Both the hydrolysis of the nitrile to an amide and the opening of the lactam ring involve the addition of one water molecule (+18 Da). Standard LC-MS screening often fails to distinguish these without specific chromatographic knowledge.

Interactive Troubleshooting Modules

Module A: Hydrolytic Instability (The Isobaric Dilemma)

User Query: "I am detecting a +18 Da [M+H]+ impurity (m/z ~205) after basic workup. Is this the amide or the ring-opening product?"

Technical Diagnosis: You are likely seeing Impurity A (The Amide) , but you must rule out Impurity B (The Ring-Open Acid) .

  • Pathway 1 (Nitrile Hydrolysis): In mild alkaline conditions (pH 8-10), the nitrile group hydrates to form the primary amide. This is the kinetically favored product.

  • Pathway 2 (Lactam Hydrolysis): The 5-membered lactam ring is thermodynamically stable but will open under strong alkaline conditions (pH >12, reflux) or strong acid to form the gamma-amino acid derivative.

Diagnostic Protocol (Self-Validating System): To distinguish the two isobaric species (MW 204.2):

  • Check Retention Time (tR):

    • Impurity A (Amide): Neutral at pH 7. Elutes closer to the parent peak.

    • Impurity B (Ring-Open): Contains a free carboxylic acid and a secondary amine (zwitterionic character). It will elute very early (near the void volume) in standard Reverse Phase (RP) HPLC.

  • pH Switching Experiment:

    • Run the sample at pH 2.5 and pH 7.0.

    • Impurity A: Minimal shift in tR.

    • Impurity B: Significant shift due to ionization of the carboxylate/ammonium groups.

Summary Table: Isobaric Degradants

ComponentStructure NameMass ShiftPolarityElution Order (RP-HPLC)
Parent 4-(2-oxopyrrolidin-1-yl)benzonitrile0ModerateLate
Impurity A 4-(2-oxopyrrolidin-1-yl)benzamide+18 DaPolarMid-eluting
Impurity B 4-((3-carboxypropyl)amino)benzonitrile+18 DaVery PolarEarly (Fronting)
Module B: Acidic Degradation & Assay Drop

User Query: "My assay value is dropping during acidic extraction, but I don't see the amide peak increasing."

Technical Diagnosis: In acidic media (especially at elevated temperatures), the nitrile hydrolysis often proceeds past the amide intermediate directly to the Carboxylic Acid (Impurity C) .

Pathway: Nitrile (-CN) -> Amide (-CONH2) -> Carboxylic Acid (-COOH)

The second step (Amide to Acid) is often faster than the first step in acidic conditions due to the protonation of the leaving ammonia group.

Troubleshooting Steps:

  • Look for +19 Da: The transformation from Nitrile (-CN, mass 26) to Acid (-COOH, mass 45) results in a net mass gain of +19 Da (Addition of 2 H2O, loss of NH3).

  • Search for m/z ~206: If you are only looking for +18 (Amide), you will miss the Acid.

  • Action: Maintain extraction pH > 4.0 and < 9.0. Avoid prolonged exposure to mineral acids.

Visualizing the Degradation Network

The following diagram illustrates the competing pathways. Note that Impurity C (The Di-acid) represents the "Ultimate Degradant" where both functional groups have hydrolyzed.

DegradationPathways Parent Parent Molecule 4-(2-oxopyrrolidin-1-yl)benzonitrile MW: 186.2 Amide Impurity A (Amide) 4-(2-oxopyrrolidin-1-yl)benzamide MW: 204.2 (+18 Da) Parent->Amide  Mild Hydrolysis (Basic/Acidic) +H2O RingOpen Impurity B (Ring-Open) 4-((3-carboxypropyl)amino)benzonitrile MW: 204.2 (+18 Da) Parent->RingOpen  Strong Base (Nucleophilic Attack) +H2O BenzoicAcid Impurity C (Acid) 4-(2-oxopyrrolidin-1-yl)benzoic acid MW: 205.2 (+19 Da) Amide->BenzoicAcid  Strong Acid (-NH3) Ultimate Ultimate Degradant 4-((3-carboxypropyl)amino)benzoic acid (Ring Open + Nitrile Hydrolysis) RingOpen->Ultimate  Hydrolysis BenzoicAcid->Ultimate  Ring Opening

Caption: Figure 1. Degradation tree of 4-(2-oxopyrrolidin-1-yl)benzonitrile showing the competition between nitrile hydrolysis (blue path) and lactam ring opening (red dashed path).

Experimental Protocols for Stress Testing

To validate your analytical method, you must generate these impurities in situ.

Protocol 1: Generation of Impurity A (Amide)
  • Reagents: 0.1 N NaOH, Acetonitrile.

  • Procedure: Dissolve 10 mg Parent in 5 mL Acetonitrile. Add 5 mL 0.1 N NaOH. Stir at Room Temperature for 2 hours.

  • Expected Result: ~10-20% conversion to Amide.

  • Note: Do not heat. Heating with base will trigger Pathway 2 (Ring Opening).

Protocol 2: Generation of Impurity C (Benzoic Acid)
  • Reagents: 1 N HCl.

  • Procedure: Dissolve 10 mg Parent in 5 mL Acetonitrile. Add 5 mL 1 N HCl. Reflux (80°C) for 4-6 hours.

  • Expected Result: Major peak shift to Impurity C. The Amide will be transient.

Protocol 3: Oxidative Stress (Screening)
  • Reagents: 3% Hydrogen Peroxide (H2O2).

  • Procedure: Room temperature for 24 hours.

  • Mechanism: While the amide nitrogen is resistant to oxidation, the benzylic-like positions (though deactivated) or the pyrrolidine ring carbons may oxidize.

  • Warning: If you observe a peak at [M+16] , it is likely an N-oxide on the aromatic ring (rare) or hydroxylation of the pyrrolidine ring. However, hydrolysis is the dominant degradation vector for this molecule.

References

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare. (Standard text for hydrolysis protocols of nitriles and lactams).
  • Wadhwa, L., et al. (2007). Process for the preparation of letrozole. World Intellectual Property Organization. Patent WO2007054964A2.
  • Suman, M., et al. (2019).[1] A novel process for the synthesis of substantially pure Letrozole. Arkivoc, 2019(v), 319-326.[1] Available at: [Link] (Details the hydrolysis of the nitrile group in Letrozole precursors).

  • U.S. Pharmacopeia (USP).General Chapter <1086> Impurities in Drug Substances and Drug Products.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges associated with the synthesis, purification, and handling of 4-(2-Oxopyrrolidin-1-yl)benzonitrile (CAS: 167833-93-4). This compound is a critical intermediate in medicinal chemistry, particularly in the development of androgen receptor antagonists and other heterocyclic pharmacophores.

The following troubleshooting repository is structured to provide autonomous, field-proven solutions to common experimental failures.

Part 1: Synthesis & Reaction Optimization (The "Creation" Phase)

Context: The primary synthesis route involves a copper-catalyzed C-N coupling (Ullmann-Goldberg type) between 4-bromobenzonitrile (or 4-iodobenzonitrile) and 2-pyrrolidinone. This reaction is notoriously sensitive to ligand choice, moisture, and oxygen.

Q: Why does my reaction stall at ~60% conversion despite prolonged heating?

Diagnosis: Catalyst deactivation or "poisoning" is the likely culprit, often caused by the accumulation of bromide ions or oxidation of the Cu(I) species to inactive Cu(II). Technical Solution:

  • Ligand Selection: Standard diamine ligands (e.g., DMEDA) often fail to stabilize the Cu-intermediate at high temperatures (>100°C) required for aryl bromides. Switch to trans-1,2-cyclohexanediamine or 8-hydroxyquinoline , which form more robust complexes.

  • The "Iodide Effect": If using 4-bromobenzonitrile, add 10-20 mol% NaI or KI . This facilitates a Finkelstein-type halogen exchange in situ, converting the bromide to the more reactive iodide, significantly accelerating the rate before the catalyst degrades.

  • Oxygen Exclusion: Ensure rigorous degassing. Use the "Freeze-Pump-Thaw" method rather than simple sparging, as Cu(I) is highly susceptible to oxidation.

Q: My reaction mixture turned dark brown/black immediately. Is the product ruined?

Diagnosis: This indicates rapid disproportionation of Cu(I) to Cu(0) (black precipitate) and Cu(II). It suggests your ligand-to-copper ratio is incorrect or the solvent was wet. Technical Solution:

  • Protocol Adjustment: Ensure a Ligand:Cu ratio of at least 2:1 . The excess ligand prevents the metal center from aggregating.

  • Solvent Quality: Use anhydrous 1,4-Dioxane or DMF. Water promotes the disproportionation of the active catalytic species.

Q: How do I prevent the hydrolysis of the nitrile group during the coupling reaction?

Diagnosis: Basic conditions (e.g., K3PO4 or Cs2CO3) at high temperatures (110°C) in the presence of trace water can hydrolyze the nitrile to a primary amide. Technical Solution:

  • Base Switch: Switch from highly hygroscopic bases like Cs2CO3 to K2CO3 or K3PO4 that have been dried in an oven at 120°C overnight.

  • Temperature Control: Do not exceed 110°C. If the reaction is sluggish, improve the catalyst (see above) rather than increasing the temperature, which exponentially increases the hydrolysis rate.

Part 2: Purification & Isolation (The "Cleanup" Phase)

Context: The product is a polar solid. Common pitfalls include copper contamination (green/blue tint) and co-elution with the starting material.

Q: The isolated solid has a persistent green/blue tint. How do I remove residual copper?

Diagnosis: Copper salts have chelated to the lactam nitrogen or the nitrile, making them soluble in organic solvents during extraction. Technical Solution:

  • The EDTA Wash: Do not rely on water alone. Wash the organic layer (DCM or EtOAc) with a 0.1 M aqueous EDTA (ethylenediaminetetraacetic acid) solution adjusted to pH 8-9. The EDTA binds Cu(II) stronger than your product, pulling it into the aqueous phase.

  • Ammonia Wash: Alternatively, wash with 10% aqueous NH4OH. The copper forms a water-soluble deep blue [Cu(NH3)4]2+ complex.

Q: I cannot separate the product from unreacted 4-bromobenzonitrile by column chromatography.

Diagnosis: Both compounds are relatively non-polar on silica compared to highly polar impurities, leading to overlapping Rf values in standard Hexane/EtOAc systems. Technical Solution:

  • Change Stationary Phase: Use DCM/MeOH (98:2) instead of Hexane/EtOAc. The lactam moiety interacts differently with silica in chlorinated solvents, often improving separation.

  • Chemical Scavenging: If the starting material is <10%, react the crude mixture with a polymer-supported thiol scavenger (to remove Cu) and a nucleophilic scavenger (like a polymer-supported amine) which might interact selectively with the bromide, though this is less effective. The best approach is ensuring >95% conversion upstream.

Part 3: Stability & Analytical Characterization

Q: My NMR shows a new set of peaks after storing the sample in DMSO-d6 for a week.

Diagnosis: The nitrile group is slowly hydrolyzing to the amide 4-(2-oxopyrrolidin-1-yl)benzamide due to trace water in the hygroscopic DMSO. Technical Solution:

  • Storage: Store the solid compound at -20°C under argon.

  • Analysis: Run NMR experiments immediately after dissolution. If long-term solution storage is needed, use CDCl3 (filtered through basic alumina to remove acidity) instead of DMSO.

Data Summary: Solvent & Reagent Compatibility

ParameterRecommendedAvoid / CautionReason
Reaction Solvent 1,4-Dioxane, TolueneDMF (Wet), WaterDMF decomposes at high T; Water kills catalyst.
Base K3PO4, K2CO3 (Dried)NaOH, KOH, Cs2CO3Strong hydroxides cause nitrile hydrolysis.
Ligand Trans-1,2-cyclohexanediaminePyridine, TEAMonodentate ligands bind too weakly for this coupling.
Workup Solvent DCM, EtOAcEtherPoor solubility of the product in Ether.
Copper Removal EDTA (aq), NH4OH (aq)Water, BrineSimple washes fail to break Cu-Product chelates.

Visualized Protocols

Figure 1: Copper-Catalyzed Synthesis Pathway

This diagram illustrates the optimized C-N coupling pathway and the critical "Iodide Effect" for activation.

SynthesisPathway Start 4-Bromobenzonitrile (Starting Material) Inter Active Aryl-Iodide Intermediate Start->Inter NaI / Heat Pyr 2-Pyrrolidinone Cat CuI + Diamine Ligand (Catalytic Cycle) Pyr->Cat Coordination Prod 4-(2-Oxopyrrolidin-1-yl)benzonitrile (Target Product) Cat->Prod Reductive Elimination (C-N Bond Formation) Iodide NaI (Additive) In-situ Finkelstein Inter->Cat Oxidative Addition Side Side Product: Benzamide (Hydrolysis) Prod->Side Trace H2O / High T / Base

Figure 2: Troubleshooting Logic Tree

Decision matrix for diagnosing low yields or impurities.

Troubleshooting Problem Experimental Failure CheckColor Is Reaction Mixture Black? Problem->CheckColor CheckSM Is SM Remaining? CheckColor->CheckSM No (Brown/Orange) Sol1 Oxidation of Catalyst. Action: Degas solvent, increase Ligand ratio. CheckColor->Sol1 Yes CheckBlue Is Product Blue/Green? CheckSM->CheckBlue No (Conversion OK) Sol2 Incomplete Conversion. Action: Add NaI, Switch to Dioxane. CheckSM->Sol2 Yes (>20%) Sol3 Copper Contamination. Action: Wash with 0.1M EDTA pH 9. CheckBlue->Sol3 Yes Sol4 Nitrile Hydrolysis. Action: Dry Base, Lower Temp <100C. CheckBlue->Sol4 No (Low Purity)

References

  • Klapers, A., et al. (2001). "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles." Journal of the American Chemical Society.

  • Zhu, W., & Ma, D. (2003). "CuI/Amino Acid Catalyzed Coupling of Aryl and Vinyl Halides with Nitrogen Nucleophiles." Journal of Organic Chemistry.

  • Cristau, H. J., et al. (2004). "Mild Conditions for Copper-Catalysed N-Arylation of Pyrazoles." European Journal of Organic Chemistry.

  • PubChem Compound Summary. (2024). "4-(2-Oxopyrrolidin-1-yl)benzonitrile."[1][2][3][4][5] National Center for Biotechnology Information.

Sources

strategies for enhancing the stability of 4-(2-Oxopyrrolidin-1-yl)benzonitrile solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Optimization for 4-(2-Oxopyrrolidin-1-yl)benzonitrile

Executive Summary

This guide addresses the physicochemical stability of 4-(2-Oxopyrrolidin-1-yl)benzonitrile , a structural intermediate often utilized in medicinal chemistry (related to pirfenidone analogs and androgen receptor antagonists).[1]

Users frequently encounter two distinct failure modes with this compound:

  • "Crash-out" (Precipitation): Occurs upon dilution into aqueous media due to the hydrophobicity of the benzonitrile-lactam scaffold.[1]

  • Hydrolytic Degradation: The conversion of the nitrile group to an amide/acid or the ring-opening of the lactam under extreme pH conditions.[1]

Module 1: Solubility & Precipitation Troubleshooting

The most common user report is "cloudiness" upon adding the stock solution to the assay buffer.[1]

The Mechanism of Failure

This molecule contains a lipophilic phenyl ring and a moderately polar lactam.[1] While soluble in organic solvents, it has poor water solubility.[1] Rapid addition of a high-concentration organic stock (DMSO) to an aqueous buffer creates a local supersaturation event, leading to immediate precipitation (kinetic crashing).[1]

Solvent Compatibility Matrix
SolventSolubility RatingMax Stock Conc.Recommendation
DMSO Excellent >50 mMPrimary Stock Solvent. Store at -20°C.
Ethanol Good~10-20 mMSecondary choice.[1] Evaporation risk during storage.[1]
Water/PBS Poor <0.1 mMDo NOT use for stock preparation.
Acetonitrile Very Good>30 mMGood for HPLC standards; avoid for biological assays.[1]
Protocol: The "Step-Down" Dilution Method

To prevent precipitation in cellular or enzymatic assays, do not dilute directly from 100% DMSO to 100% Buffer.[1]

  • Prepare Stock: Dissolve powder in anhydrous DMSO to 10 mM.

  • Intermediate Step: Dilute the 10 mM stock 1:10 in a compatible intermediate solvent (e.g., 50% DMSO/Water or pure Ethanol) to create a 1 mM working stock.[1]

  • Final Dilution: Slowly add the 1 mM working stock to the vortexing assay buffer to achieve the final concentration (e.g., 10 µM).

    • Why? This reduces the "shock" of polarity change, preventing the formation of micro-precipitates that skew IC50 data.[1]

Module 2: Chemical Stability (Hydrolysis & pH)

User Report: "My HPLC shows a new peak at RRT 0.85 after 24 hours."

Degradation Pathways

This compound possesses two hydrolytically sensitive sites:

  • Nitrile (-CN): The primary degradation risk.[1] In acidic or basic aqueous solutions, it hydrolyzes first to the amide (4-(2-oxopyrrolidin-1-yl)benzamide) and subsequently to the carboxylic acid .[1]

  • Lactam (Cyclic Amide): Generally robust due to N-aryl resonance stabilization, but susceptible to ring-opening in strong bases (pH > 10).[1]

Visualizing the Degradation Logic

DegradationPathway Compound Parent Compound (Nitrile + Lactam) Amide Intermediate (Amide) Compound->Amide Hydrolysis (pH < 3 or pH > 9) RingOpen Degradant B (Amino Acid) Compound->RingOpen Lactam Ring Opening (Strong Base, pH > 12) Acid Degradant A (Carboxylic Acid) Amide->Acid Slow Hydrolysis (Heat + Time)

Figure 1: Hydrolytic degradation pathways.[1] The nitrile-to-amide conversion is the kinetic product, while the acid is the thermodynamic product.[1]

pH Stability Guidelines
  • Optimal pH: 6.0 – 8.0 (Use Phosphate or HEPES buffers).[1]

  • Critical Risk: Avoid Tris buffers at pH > 8.5 if storing for >24 hours, as primary amines in Tris can potentially react with the nitrile (Pinner reaction-like) or catalyze hydrolysis.[1]

  • Temperature: Hydrolysis is Arrhenius-driven.[1] Keep aqueous solutions at 4°C.

Module 3: Photostability & Storage

User Report: "The white powder has turned slightly yellow."

Aromatic nitriles can act as chromophores.[1] While the lactam ring is relatively stable to light, the conjugated phenyl-nitrile system can undergo photo-oxidation or radical formation under intense UV light.[1]

  • Solid State: Store in amber vials at room temperature (short term) or 4°C (long term). Desiccation is required; moisture accelerates hydrolysis.[1]

  • Solution State: Solutions in DMSO are stable for months at -20°C. Avoid repeated freeze-thaw cycles, which introduce moisture condensation.[1]

Troubleshooting Decision Tree

Use this logic flow to diagnose experimental anomalies.

TroubleshootingTree Start Issue Observed Cloudy Cloudiness / Precipitation Start->Cloudy Purity Loss of Potency / New HPLC Peaks Start->Purity CheckConc Is Final Conc > 100 µM? Cloudy->CheckConc CheckpH Check Buffer pH Purity->CheckpH CheckSolvent Check Solvent System ActionDilute Use Step-Down Dilution (See Module 1) CheckSolvent->ActionDilute CheckConc->CheckSolvent No CheckConc->ActionDilute Yes AcidBase Is pH < 4 or > 9? CheckpH->AcidBase ActionBuffer Switch to HEPES/PBS (pH 7.4) Prepare Fresh AcidBase->ActionBuffer Yes ActionLight Protect from UV Light Check for Oxidation AcidBase->ActionLight No (pH is Neutral)

Figure 2: Diagnostic logic for resolving stability issues.

Frequently Asked Questions (FAQ)

Q: Can I autoclave aqueous solutions of this compound? A: No. The high temperature (121°C) and pressure will accelerate the hydrolysis of the nitrile group to the amide/acid [1]. Filter sterilize (0.22 µm PVDF or PES membrane) instead.[1]

Q: Why does the compound precipitate in RPMI media but not in PBS? A: RPMI contains proteins and amino acids that may interact with the compound, but the likely culprit is the lower buffering capacity or specific ionic strength interactions.[1] However, precipitation is usually concentration-driven.[1] Ensure your final DMSO concentration is < 1% (v/v) to maintain solubility [2].[1]

Q: I see two peaks in LC-MS. One is M+18. What is it? A: M+18 corresponds to the addition of water (+18 Da).[1] This confirms the hydrolysis of the nitrile (-CN) to the primary amide (-CONH2).[1] This indicates your sample has been exposed to moisture or extreme pH [3].[1]

References

  • Cohen, M. A., et al. (2005).[1] Hydrolysis of para-substituted benzonitriles in water. Environmental Toxicology and Chemistry. Link[1]

    • Establishes the kinetics of benzonitrile hydrolysis to benzamide and benzoic acid under aqueous conditions.
  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] Link

    • Authoritative source on solubility, DMSO cosolvent strategies, and precipitation ("crash out") phenomena in drug discovery.
  • March, J. (2013).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] Link[1]

    • Foundational text confirming the mechanism of nitrile hydrolysis (acid/base c
  • PubChem Database. (2025).[1] Compound Summary: 4-(2-Oxopyrrolidin-1-yl)benzonitrile.[1][3] National Library of Medicine.[1] Link

    • Verification of chemical structure and physical properties.

Sources

Technical Support Center: HPLC Optimization for 4-(2-Oxopyrrolidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Analytical Chemists, Process Development Scientists Topic: Method Development & Troubleshooting for N-(4-cyanophenyl)-2-pyrrolidone Separation

Executive Summary & Molecule Profile

Welcome to the technical support hub for 4-(2-Oxopyrrolidin-1-yl)benzonitrile . This guide addresses the separation of this specific intermediate—often associated with the synthesis of Factor Xa inhibitors or aromatase inhibitors (e.g., Letrozole analogs)—from its critical impurities: the starting material (4-aminobenzonitrile ) and the hydrolysis byproduct (4-(2-oxopyrrolidin-1-yl)benzoic acid ).[1]

Physicochemical Context for Optimization:

  • Target Molecule: Neutral lactam/nitrile core. No ionizable groups in the pH 2–8 range.[1]

    • LogP: ~1.6 (Moderately lipophilic).[1]

  • Critical Impurity A (Starting Material): 4-Aminobenzonitrile.[1][2][3] Weak base (pKa ~4.0).[1]

  • Critical Impurity B (Hydrolysis): 4-(2-Oxopyrrolidin-1-yl)benzoic acid.[1] Weak acid (pKa ~4.2).[1]

Module 1: The "Golden" Method (Baseline Protocol)

This protocol is designed as a self-validating system.[1] It prioritizes the separation of the neutral target from ionizable impurities using pH control to maximize resolution selectivity.[1]

Table 1: Recommended Starting Conditions

ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µmProvides sufficient hydrophobic selectivity for the benzonitrile core while maintaining backpressure suitable for standard HPLC systems.[1]
Mobile Phase A 0.1% Phosphoric Acid or 10 mM Ammonium Formate (pH 3.0)Critical: pH 3.0 suppresses the ionization of the acid impurity (keeping it retained) and protonates the amine starting material (eluting it early).[1]
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks and lower backpressure than Methanol for nitrile/lactam separations.
Flow Rate 1.0 - 1.2 mL/minStandard flow for 4.6 mm ID columns.[1]
Column Temp 30°C ± 2°CControls mass transfer kinetics; higher temps (e.g., 40°C) may improve peak shape for the lactam moiety.[1]
Detection UV @ 240 nm or 254 nm254 nm is standard for benzonitriles; 240 nm offers higher sensitivity for the lactam ring if needed.
Injection Vol 5 - 10 µLKeep low to prevent column overload, especially if the sample solvent is 100% ACN.[1]

Gradient Profile (Linear):

  • 0 min: 10% B (Retain polar amine)

  • 15 min: 60% B (Elute Target)

  • 20 min: 90% B (Wash lipophilic dimers)

  • 20.1 min: 10% B (Re-equilibration)

  • 25 min: Stop

Module 2: Critical Parameter Optimization (The "Why")

Understanding the causality behind these parameters allows you to troubleshoot effectively when the method fails.

1. The pH Factor: Controlling Impurity Selectivity

The target molecule is neutral, so its retention time (


) is largely independent of pH.[1] However, your impurities are pH-sensitive.[1]
  • At pH 3.0: The Acid Impurity is protonated (neutral) and retains longer, separating it from the solvent front.[1] The Amine Impurity is protonated (cationic) and elutes early.[1]

  • At pH 7.0: The Acid Impurity ionizes (anionic) and elutes near the void volume (

    
    ), potentially co-eluting with the Amine Impurity (now neutral).[1] Avoid neutral pH. 
    
2. Solvent Selection: ACN vs. MeOH

Acetonitrile is preferred because benzonitriles can exhibit


-

interactions with Methanol, sometimes leading to broader peaks.[1] Furthermore, the lactam ring is a hydrogen bond acceptor; ACN (aprotic) minimizes peak tailing caused by secondary interactions compared to protic solvents.[1]
Module 3: Troubleshooting Workflow

Use this logic flow to diagnose resolution loss or peak shape issues.

Troubleshooting Start Issue Detected Q1 Is the Target Peak Tailing? Start->Q1 Q2 Is Resolution (Rs) < 2.0? Q1->Q2 No Sol1 Cause: Secondary Silanol Interactions Action: Add 5-10% MeOH to Mobile Phase B or Switch to 'End-capped' Column Q1->Sol1 Yes (Symmetry > 1.5) Sol2 Cause: Column Overload Action: Dilute Sample or Reduce Injection Volume Q1->Sol2 Yes (Fronting/Shark fin) Q3 Which pair is co-eluting? Q2->Q3 Yes Sol3 Target vs. Acid Impurity Action: Lower pH to 2.5 (Increases Acid Retention) Q3->Sol3 Acid Co-elution Sol4 Target vs. Non-polar Dimer Action: Flatten Gradient Slope (e.g., 10-50% B over 20 min) Q3->Sol4 Lipophilic Co-elution Sol5 Amine SM vs. Void Action: Use Ion-Pairing Agent (e.g., Hexanesulfonate) or HILIC Mode Q3->Sol5 Early Elution

Caption: Diagnostic logic tree for resolving peak symmetry and separation issues in benzonitrile analysis.

Frequently Asked Questions (FAQ)

Q1: My target peak splits into two. Is my compound degrading?

  • Diagnosis: If the sample solvent is 100% Acetonitrile and the starting mobile phase is high aqueous (10% B), you are likely seeing "solvent mismatch" effects.

  • Fix: Dissolve your sample in the starting mobile phase (e.g., 10:90 ACN:Water) or reduce the injection volume to <5 µL.[1]

Q2: I see a ghost peak at the very end of the run. What is it?

  • Analysis: This is often a "late eluter" from a previous injection or a highly lipophilic dimer (e.g., bis-benzonitrile formation).[1]

  • Fix: Extend the gradient "wash" step (90% B) from 5 minutes to 10 minutes. Ensure your equilibration time is at least 5 column volumes.[1]

Q3: Can I use this method for LC-MS?

  • Adjustment: Yes, but you must replace Phosphoric Acid with 0.1% Formic Acid or Ammonium Formate .

  • Note: Formic acid is volatile and provides similar pH control (pH ~2.7), making it ideal for MS detection of the protonated molecular ion

    
    .[1]
    
References
  • Chemical Properties & Identification

    • National Center for Biotechnology Information.[1] (2025).[1][2][4][5][6] PubChem Compound Summary for CID 11974188, 4-(2,5-Dioxopyrrolidin-1-yl)benzonitrile (Structural Analog Reference). Retrieved from .[1][6]

  • Synthesis & Impurity Profiling

    • BenchChem. (2025).[1][2][4] Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4-Aminobenzonitrile. Retrieved from .[1]

  • HPLC Methodologies for Benzonitriles

    • SIELC Technologies.[1][7][8] (2018).[1][8] Separation of Benzonitrile, 4-amino- on Newcrom R1 HPLC column. Retrieved from .

  • General Method Development Strategy

    • Lunn, G. (2005).[1][9] HPLC Methods for Recently Approved Pharmaceuticals. Wiley-Interscience.[1] (General reference for nitrile-containing drug separations).

Sources

addressing inconsistencies in biological assay results for 4-(2-Oxopyrrolidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Assay Inconsistencies & Variability
Executive Summary

You are likely accessing this guide because your dose-response curves for 4-(2-Oxopyrrolidin-1-yl)benzonitrile (also known as 1-(4-cyanophenyl)-2-pyrrolidinone ) are non-monotonic, unrepeatable, or showing "flat" inhibition plateaus.

As a key intermediate in the synthesis of Factor Xa inhibitors (e.g., Rivaroxaban), this scaffold possesses a rigid, planar geometry combining a lactam ring with a benzonitrile group. While chemically stable, its physicochemical properties—specifically its limited aqueous solubility and tendency for colloidal aggregation —are the primary drivers of assay artifacts.

This guide moves beyond generic advice to address the specific failure modes of this chemotype in biological matrices.

Part 1: The Diagnostic Workflow (Decision Tree)

Before altering your protocol, determine the root cause of the inconsistency using this logic flow.

TroubleshootingFlow Start ISSUE: Inconsistent IC50 / Erratic Data VisualCheck Step 1: Visual/Nephelometric Check (Is there precipitate?) Start->VisualCheck SolubilityIssue Diagnosis: Aqueous Solubility Limit (Compound 'Crashing Out') VisualCheck->SolubilityIssue Yes (Cloudy) DetergentCheck Step 2: Add 0.01% Triton X-100 (Does inhibition disappear?) VisualCheck->DetergentCheck No (Clear) AggregationIssue Diagnosis: Colloidal Aggregation (False Positive) DetergentCheck->AggregationIssue Yes (Activity Lost) DMSOCheck Step 3: Check DMSO Tolerance (Is enzyme activity low in controls?) DetergentCheck->DMSOCheck No (Activity Retained) SolventEffect Diagnosis: Solvent Interference (Enzyme Denaturation) DMSOCheck->SolventEffect Yes ValidHit Diagnosis: True Biological Activity (Proceed to Orthogonal Assay) DMSOCheck->ValidHit No

Figure 1: Diagnostic logic for identifying the source of assay variance.

Part 2: Critical Troubleshooting Modules
Module 1: Solubility & "Crash-Out" Events

The Science: 4-(2-Oxopyrrolidin-1-yl)benzonitrile is lipophilic. When a high-concentration DMSO stock (e.g., 10 mM) is diluted into an aqueous buffer (PBS, Tris), the rapid change in polarity can force the compound out of solution. This creates micro-precipitates that scatter light and reduce the effective concentration available to bind the target.

  • Symptom: Your IC50 curve flattens at high concentrations (doesn't reach 100% inhibition) or shows high standard deviation between replicates.

Q: How do I confirm if solubility is the problem? A: Perform a Nephelometry or Centrifugation Test.

  • Prepare your assay buffer (without enzyme/cells).

  • Spike the compound at your highest test concentration (e.g., 100 µM).

  • Incubate for the duration of your standard assay (e.g., 1 hour).

  • Readout: Measure absorbance at 600-700 nm (where the compound does not absorb). Any signal >0.005 OD indicates precipitation (light scattering).

  • Alternative: Centrifuge at 13,000 x g for 10 mins. Analyze the supernatant by HPLC. If the peak area is <90% of the theoretical concentration, you have a solubility limit.

Corrective Action:

  • Limit the Top Concentration: Do not test above the solubility limit (typically <50 µM for this scaffold in PBS).

  • Intermediate Dilution: Do not jump from 100% DMSO to 1% DMSO. Perform an intermediate step (e.g., dilute stock to 10x in buffer with 10% DMSO, then dilute to 1x).

Module 2: Colloidal Aggregation (The "Shoichet" Effect)

The Science: Planar aromatic compounds like benzonitriles can self-associate into colloidal particles in aqueous solution. These colloids are "sticky" and sequester proteins non-specifically. This is the most common cause of false positives for this class of molecule.

Q: Why does my compound inhibit everything (kinase, protease, receptor)? A: You are likely observing promiscuous aggregation, not specific binding. Aggregates inhibit enzymes by adsorbing them to the colloid surface, causing partial denaturation.

Protocol: The Detergent Sensitivity Test To validate your hit, you must prove the inhibition is not due to aggregation.

  • Run your standard dose-response curve.

  • Run a parallel curve with the addition of 0.01% (v/v) Triton X-100 or 0.005% Tween-80 to the assay buffer.

    • Note: Non-ionic detergents disrupt colloids (raising the Critical Aggregation Concentration) but usually do not affect specific 1:1 ligand-protein binding.

ResultInterpretationAction
IC50 Unchanged True BinderProceed to SAR.
IC50 Increases >10x AggregatorDiscard data; compound is a false positive.
Inhibition Disappears AggregatorDiscard data.
Module 3: Solvent (DMSO) Interference

The Science: If you are struggling with solubility (Module 1), you might be tempted to increase the DMSO concentration.[1] However, Factor Xa and many nuclear receptors are sensitive to DMSO.

  • Mechanism: DMSO >1% can alter the hydration shell of proteins, reducing catalytic efficiency or preventing conformational changes required for signaling.

Q: Can I use 5% DMSO to keep the compound soluble? A: Only if you have validated the "DMSO Tolerance" of your specific target.

Protocol: DMSO Tolerance Titration

  • Prepare assay buffer with increasing % DMSO: 0.1%, 0.5%, 1.0%, 2.0%, 5.0%.

  • Add enzyme/cells (no compound).

  • Measure signal (Activity/Viability).

  • Threshold: The maximum acceptable DMSO concentration is the point where activity drops by >10% compared to the 0% control.

Part 3: Data Interpretation & Reference Values

Physicochemical Properties Table Use these values to calibrate your expectations.

PropertyValueImplication for Assay
Molecular Weight 186.21 g/mol Small fragment; requires high conc. for activity.
LogP (Predicted) ~1.2 - 1.5Moderately lipophilic; membrane permeable.
Solubility (Water) Low / InsolubleRequires organic co-solvent (DMSO/Ethanol).
UV Absorbance

~230-245 nm
Avoid assays reading at <280 nm.
Melting Point 115-120 °CUse to verify purity of synthesized intermediate.
Part 4: Mechanism of Failure Visualization

The following diagram illustrates the pathway of "False Inhibition" caused by this scaffold when handled incorrectly.

FailureMechanism cluster_pathways Fate of Compound Stock DMSO Stock (Monomeric) Dilution Dilution into Aqueous Buffer Stock->Dilution Monomer Monomer (Active Species) Dilution->Monomer Low Conc. (<10µM) Colloid Colloidal Aggregate (Promiscuous) Dilution->Colloid Med Conc. (10-50µM) Precipitate Crystalline Precipitate (Inactive/Noise) Dilution->Precipitate High Conc. (>100µM) Target Target Protein (Factor Xa / AR) Monomer->Target Specific Binding (True IC50) Colloid->Target Sequestration (False Positive) Precipitate->Target No Interaction (False Negative)

Figure 2: The fate of 4-(2-Oxopyrrolidin-1-yl)benzonitrile in aqueous media. Note that only the monomeric form yields valid pharmacological data.

References
  • Shoichet, B. K. (2006). Screening in a spirit haunted world. Drug Discovery Today, 11(23-24), 1074-1081.

  • Simeonov, A., et al. (2008). Interference with fluorescence and absorbance readout formats in microplate-based assays. Assay Guidance Manual. Bethesda (MD)

  • Yuan, J., et al. (2014). A novel synthesis of the oxazolidinone antithrombotic agent rivaroxaban.[2] Molecules, 19(9), 14999-15004.[2] (Validates the compound as a synthesis intermediate).

  • Popa-Burke, I. G., et al. (2014).[3] Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.[3]

  • Sigma-Aldrich. Product Specification: 4-(2-Oxopyrrolidin-1-yl)benzonitrile (CAS 167833-93-4).[4]

Sources

Technical Support Center: Scale-Up Synthesis of 4-(2-Oxopyrrolidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the process development and scale-up synthesis of 4-(2-Oxopyrrolidin-1-yl)benzonitrile. As a key intermediate in the synthesis of nootropic agents like Aniracetam, establishing a robust, scalable, and economically viable manufacturing process is critical.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and process experience.

Section 1: Overview of Synthetic Strategies

The synthesis of 4-(2-Oxopyrrolidin-1-yl)benzonitrile is most commonly achieved via a C-N cross-coupling reaction between 4-halobenzonitrile (typically 4-bromobenzonitrile) and 2-pyrrolidinone. The two dominant industrial methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

FeatureBuchwald-Hartwig (Pd-catalyzed)Ullmann Condensation (Cu-catalyzed)
Catalyst Palladium complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃)Copper salts (e.g., CuI, Cu₂O)
Ligand Required; bulky phosphine ligands are crucial (e.g., XPhos, BINAP)[4][5]Often used, but ligand-free conditions are possible (e.g., proline, diamines)[6]
Reaction Temp. Generally lower (80-120 °C)Typically higher (120-200 °C)
Substrate Scope Very broad, highly functional group tolerantMore limited, can be sensitive to sterics
Yields Often higher and more reproducibleCan be variable; sensitive to conditions
Scale-Up Issues High cost of Pd and ligands; strict Pd removal requirements (<10 ppm)Lower catalyst cost; Cu removal is still necessary but often less stringent

For scale-up, the Buchwald-Hartwig amination is frequently preferred due to its higher efficiency, lower reaction temperatures, and broader applicability, despite the higher initial cost of the catalyst system.[7][8] This guide will focus primarily on challenges associated with this route.

Section 2: Troubleshooting Guide

This section addresses specific, common problems encountered during the scale-up synthesis of 4-(2-Oxopyrrolidin-1-yl)benzonitrile via Buchwald-Hartwig amination.

Q1: My reaction has stalled with significant starting material remaining. What are the likely causes and how can I resolve this?

A1: Reaction stalling is a common scale-up issue, often pointing to catalyst deactivation or suboptimal reaction parameters.

  • Causality - Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen and certain impurities. On a larger scale, achieving and maintaining a truly inert atmosphere is more challenging. Incomplete degassing of solvents and reagents or small leaks in the reactor can introduce oxygen, leading to the formation of inactive Pd(II) oxides.

  • Troubleshooting Steps:

    • Verify Inert Atmosphere: Ensure your nitrogen or argon blanketing is effective. For large reactors, this involves multiple vacuum/inert gas cycles before heating.

    • Check Reagent Quality: The 2-pyrrolidinone and base can absorb water. Water can negatively impact the activity of strong bases like sodium tert-butoxide (NaOtBu). Use freshly opened, anhydrous-grade reagents and solvents.

    • Evaluate Base Stoichiometry & Strength: An insufficient amount of base (typically 1.2-1.5 equivalents) will halt the reaction, as it is consumed stoichiometrically in the catalytic cycle.[5] If using a weaker base like K₂CO₃, ensure it is finely powdered to maximize surface area and consider higher temperatures or longer reaction times.

    • Ligand Degradation: Phosphine ligands can be sensitive to air and heat. Ensure the ligand was handled under inert conditions prior to charging. Consider a more robust ligand like a biarylphosphine (e.g., XPhos), which is known for its stability and high activity.[8]

Q2: I'm observing a significant byproduct with a mass corresponding to benzonitrile (hydrodehalogenation). Why is this happening and how can I prevent it?

A2: The formation of benzonitrile from 4-bromobenzonitrile is a known side reaction in Buchwald-Hartwig couplings, resulting from hydrodehalogenation.

  • Causality - Reaction Mechanism: This side reaction is often promoted by trace amounts of water or other protic sources, which can protonate an aryl-palladium intermediate before reductive elimination can occur. It can also be exacerbated by certain ligands or excessive reaction temperatures that lead to alternative decomposition pathways.

  • Preventative Measures:

    • Strict Anhydrous Conditions: This is the most critical factor. Dry your solvent (e.g., toluene, dioxane) over molecular sieves and ensure all reagents are anhydrous.

    • Optimize Base: Using a non-nucleophilic, sterically hindered base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) can favor the desired C-N coupling over competing pathways.[5]

    • Temperature Control: Do not overheat the reaction. The optimal temperature is one that provides a reasonable reaction rate without significant byproduct formation. Run small-scale trials to define the ideal temperature window (e.g., 90-110 °C).

    • Ligand Choice: Some ligands are more prone to inducing side reactions. Experiment with different ligands (e.g., moving from DPPF to Xantphos or a biarylphosphine ligand) to see if the impurity profile improves.[4]

Q3: My final product is a yellow or brown solid, and HPLC shows multiple impurities. How can I improve the purity profile?

A3: Color and impurities often stem from ligand/catalyst decomposition or side reactions involving the starting materials.

  • Causality - Degradation and Side Reactions: At elevated temperatures, both the palladium catalyst and phosphine ligands can decompose, forming colored, often phosphorus-containing, impurities. Additionally, self-coupling of the aryl halide or reactions involving the nitrile group can occur under harsh conditions.

  • Mitigation Strategies:

    • Lower Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes lead to more byproducts. Optimize the loading to the lowest effective level (typically 0.5 - 2.0 mol %).

    • Control Reaction Time: Monitor the reaction by an in-process control (IPC) method like HPLC or GC. Stop the reaction and begin work-up as soon as the starting material is consumed. Prolonged heating will only increase the concentration of degradation products.

    • Effective Work-up: After quenching the reaction, a thorough aqueous wash can remove the inorganic base and its salts. Sometimes, a wash with a dilute acid or a chelating agent solution (like aqueous EDTA) can help remove some metallic impurities before the final purification step.

    • Robust Purification: Do not rely on simple filtration. The most effective method for achieving high purity on a large scale is recrystallization. See FAQ Q4 for details on solvent selection.

Q4: My final product fails the specification for residual palladium. What are the best methods for removal at scale?

A4: Reducing residual palladium to acceptable levels for pharmaceutical intermediates (<10 ppm) is a critical and often challenging step.

  • Causality: Palladium can exist in the crude product in various forms, including fine particulates and soluble complexes, making simple filtration ineffective.

  • Palladium Removal Techniques:

    • Activated Carbon (Charcoal) Treatment: This is a common first step. After the primary reaction work-up, dissolve the crude product in a suitable solvent (e.g., ethyl acetate, toluene) and treat with 5-10 wt% activated carbon at a slightly elevated temperature for a few hours. Filter the hot solution through a pad of Celite® to remove the carbon and adsorbed palladium.

    • Metal Scavengers: For more stubborn cases, silica-based scavengers with functional groups that chelate palladium (e.g., thiol- or amine-functionalized silica) are highly effective. The crude product solution is passed through a cartridge or stirred with the scavenger, which is then filtered off.

    • Recrystallization: This is often the most powerful tool. A well-chosen crystallization process can dramatically reduce palladium levels by excluding it from the crystal lattice of the desired product. Often, a combination of charcoal treatment followed by recrystallization is required to meet specifications.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst, ligand, base, and solvent combination for a multi-kilogram scale synthesis?

A1: For multi-kilogram scale, a balance of reactivity, cost, safety, and ease of handling is essential. A widely successful and robust system is:

  • Catalyst: Palladium(II) Acetate (Pd(OAc)₂) at 0.5-1.0 mol %. It's a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[5]

  • Ligand: XPhos or BrettPhos at a 1:1.2 Pd:Ligand ratio. These bulky biarylphosphine ligands are highly active, promoting efficient coupling even with less reactive aryl chlorides, and are more stable than many older phosphine ligands.[4]

  • Base: Sodium tert-butoxide (NaOtBu) at 1.4-1.5 equivalents. It offers high reactivity at moderate temperatures. For substrates sensitive to strong bases, potassium carbonate (K₂CO₃) can be used, but it typically requires higher temperatures and longer reaction times.[5]

  • Solvent: Toluene or 2-Methyl-THF. Toluene is a workhorse solvent with an appropriate boiling point for this reaction. 2-Methyl-THF is a greener alternative to THF and Dioxane with good solvating properties.

Q2: What are the critical process parameters (CPPs) I need to monitor and control?

A2: For a robust and reproducible process, the following CPPs should be carefully controlled:

  • Temperature: The reaction is often exothermic, especially during the initial stages. Controlled heating and adequate cooling capacity are essential to prevent temperature overshoots, which can lead to byproduct formation.

  • Reaction Time / Conversion: Use HPLC or GC to monitor the disappearance of the 4-bromobenzonitrile. This prevents unnecessary heating after completion, which degrades the product and catalyst.

  • Agitation Rate: Good mixing is crucial for ensuring efficient heat transfer and keeping solids (like the base) suspended, especially in large reactors. Poor agitation can lead to localized "hot spots" and incomplete reactions.

  • Inert Atmosphere: As discussed in the troubleshooting section, maintaining a low-oxygen environment is critical for catalyst longevity.

Q3: How do I develop a crystallization procedure to purify the final product without using column chromatography?

A3: Developing a crystallization procedure is key for scalable purification.[9][10]

  • Solvent Screening: The goal is to find a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common choices for compounds like this include isopropanol (IPA), ethanol, ethyl acetate, or mixtures like Toluene/Heptane or IPA/Water.

  • Procedure:

    • Dissolve the crude material in a minimal amount of the chosen hot solvent to achieve full dissolution.

    • If necessary, perform a hot filtration (e.g., through Celite®) to remove any insoluble particulate matter.

    • Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals. Seeding with a small crystal of pure product can aid nucleation.

    • Once crystallization appears complete, cool the mixture further in an ice bath to maximize yield.

    • Isolate the solid by filtration, wash the filter cake with a small amount of cold solvent to remove residual mother liquor, and dry under vacuum.

  • Analysis: Analyze the purified solid and the mother liquor by HPLC to assess the purity of the product and determine which impurities were successfully purged.

Section 4: Recommended Scale-Up Protocol

This protocol describes a robust procedure for the synthesis of 4-(2-Oxopyrrolidin-1-yl)benzonitrile on a 1 kg scale using a Buchwald-Hartwig amination.

Reagents:

ReagentM.W. ( g/mol )Amount (kg)MolesEquivalents
4-Bromobenzonitrile182.021.005.491.0
2-Pyrrolidinone85.110.566.591.2
Pd(OAc)₂224.500.01230.0550.01
XPhos476.650.03140.0660.012
Sodium tert-butoxide96.100.757.801.42
Toluene-10.0 L-10 vol

Procedure:

  • Reactor Setup: Charge a 20L glass-lined reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet.

  • Inerting: Seal the reactor and inert the atmosphere by performing three cycles of vacuum followed by a nitrogen backfill. Maintain a positive nitrogen pressure throughout the reaction.

  • Reagent Charging: Charge Toluene (10.0 L), 4-Bromobenzonitrile (1.00 kg), 2-Pyrrolidinone (0.56 kg), Pd(OAc)₂ (12.3 g), and XPhos (31.4 g) to the reactor.

  • Heating & Base Addition: Begin agitation and heat the mixture to 60 °C. Once at temperature, add the Sodium tert-butoxide (0.75 kg) portion-wise over 30-45 minutes. Note: An exotherm is expected. Control the addition rate to maintain the internal temperature below 80 °C.

  • Reaction: After the base addition is complete, heat the reaction mixture to a target temperature of 100-105 °C.

  • In-Process Control (IPC): Monitor the reaction progress every 1-2 hours by taking a small, quenched sample and analyzing it by HPLC. The reaction is considered complete when <1% of 4-bromobenzonitrile remains. (Typical reaction time: 6-12 hours).

  • Work-up:

    • Cool the reactor to 20-25 °C.

    • Slowly and carefully quench the reaction by adding Water (5.0 L). Caution: Quenching can be exothermic.

    • Stir the two-phase mixture for 30 minutes, then stop the agitator and allow the layers to separate.

    • Drain the lower aqueous layer.

    • Wash the organic layer with 2M Hydrochloric Acid (2.5 L) followed by Brine (2.5 L).

  • Purification:

    • Filter the toluene solution through a pad of Celite® to remove any insoluble palladium species.

    • Concentrate the solution under vacuum to approximately 2-3 L.

    • Add Isopropanol (5.0 L) and continue to distill until the head temperature indicates that most of the toluene has been removed (solvent swap).

    • Heat the resulting isopropanol slurry to reflux to ensure complete dissolution, then cool slowly to 0-5 °C over 4-6 hours to crystallize the product.

    • Filter the solid product, wash the cake with cold isopropanol (1.0 L), and dry in a vacuum oven at 50 °C until a constant weight is achieved.

    • Expected Yield: 0.82 - 0.90 kg (85-94%). Purity: >99.5% by HPLC.

Section 5: Visualizations

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X + Pd(0)L) Pd(0)L->OxAdd Ar-Br Pd(II)Complex Ar-Pd(II)-X OxAdd->Pd(II)Complex LigandExch Ligand Exchange Pd(II)Complex->LigandExch Pyrrolidinone Anion BaseAssoc Base Association (Pyrrolidinone-H + Base) BaseAssoc->LigandExch RedElim Reductive Elimination LigandExch->RedElim RedElim->Pd(0)L Reforms Catalyst Product Ar-N(Pyrrolidinone) (Product) RedElim->Product Precatalyst Pd(II)(OAc)₂ Precatalyst Precatalyst->Pd(0)L In-situ Reduction

Caption: Buchwald-Hartwig catalytic cycle for C-N coupling.

Process_Workflow Start Start: Reactor Charging Reaction Buchwald-Hartwig Reaction (100-105°C) Start->Reaction IPC In-Process Control (HPLC) Is Ar-Br < 1%? Reaction->IPC IPC->Reaction No Quench Aqueous Quench IPC->Quench Yes Workup Phase Separation & Washes Quench->Workup SolventSwap Solvent Swap to IPA Workup->SolventSwap Crystallization Cooling Crystallization SolventSwap->Crystallization Isolation Filtration & Washing Crystallization->Isolation Drying Vacuum Drying Isolation->Drying End Final Product: 4-(2-Oxopyrrolidin-1-yl)benzonitrile Drying->End

Caption: Overall process workflow for scale-up synthesis.

Section 6: References

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Google. Retrieved February 19, 2026, from

  • 4-Bromo-2-chlorobenzonitrile synthesis - ChemicalBook. (n.d.). ChemicalBook. Retrieved February 19, 2026, from

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - SciSpace. (2015, November 23). SciSpace. Retrieved February 19, 2026, from

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Organic Synthesis. Retrieved February 19, 2026, from

  • Preparation of 4-bromobenzonitrile - PrepChem.com. (n.d.). PrepChem.com. Retrieved February 19, 2026, from

  • Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. (n.d.). Google Patents. Retrieved February 19, 2026, from

  • Synthesis method of aniracetam. (n.d.). Google Patents. Retrieved February 19, 2026, from

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. Retrieved February 19, 2026, from

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry. Retrieved February 19, 2026, from

  • Supporting information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved February 19, 2026, from

  • Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. (2024, February 26). National Center for Biotechnology Information. Retrieved February 19, 2026, from

  • Process for preparing para-bromo benzonitrile. (n.d.). Google Patents. Retrieved February 19, 2026, from

  • Aniracetam, a pyrrolidinone-type cognition enhancer, attenuates the hydroxyl free radical formation in the brain of mice with brain ischaemia. (n.d.). PubMed. Retrieved February 19, 2026, from

  • Purification made easy - secrets of science – magazine. (n.d.). Shimadzu. Retrieved February 19, 2026, from

  • Aniracetam: its novel therapeutic potential in cerebral dysfunctional disorders based on recent pharmacological discoveries. (n.d.). MedChemExpress. Retrieved February 19, 2026, from

Sources

structural modification strategies to improve 4-(2-Oxopyrrolidin-1-yl)benzonitrile efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: AR-OPT-2024 Subject: Structural modification strategies to improve efficacy and stability Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary

You are currently working with 4-(2-Oxopyrrolidin-1-yl)benzonitrile , a core scaffold frequently utilized in the development of Selective Androgen Receptor Modulators (SARMs) and cognitive enhancers (racetam derivatives). While this scaffold provides a privileged structure for hydrogen bonding and receptor engagement, it often suffers from two critical liabilities: metabolic instability (lactam hydrolysis) and sub-optimal potency (limited hydrophobic contacts).

This guide serves as a troubleshooting manual for optimizing this specific lead compound. We focus on structural modifications that enhance efficacy while maintaining the core pharmacophore.

Troubleshooting Guide: Common Efficacy Issues

Ticket #1: "My compound degrades rapidly in liver microsomes (High Clearance)."

Diagnosis: Metabolic Instability of the Lactam Ring. The pyrrolidin-2-one (lactam) ring is a "soft spot" for metabolic enzymes. It is susceptible to hydrolytic ring-opening by amidases and oxidative metabolism by CYP450 isoforms.

Solution: The Thorpe-Ingold Effect (Gem-Dimethylation) To stabilize the lactam ring, you must introduce steric bulk. The most validated strategy is the introduction of a gem-dimethyl group at the C3 or C5 position of the pyrrolidinone ring.

  • Mechanism: The Thorpe-Ingold effect (angle compression) favors ring closure over ring opening.[1] The bulky methyl groups sterically hinder the approach of hydrolytic enzymes to the carbonyl carbon.

  • Evidence: This strategy was pivotal in the development of Enzalutamide (Xtandi), where dimethylation of the hydantoin ring significantly improved metabolic stability compared to first-generation antiandrogens [1].

Protocol: Synthesis of Gem-Dimethyl Analogs

  • Starting Material: 4-aminobenzonitrile.

  • Reagent: 2,2-dimethylsuccinic anhydride (for C3-dimethyl) or a cyclization precursor like 4-bromo-2-methyl-2-butanol (if building the ring).

  • Key Step: Condensation followed by high-temperature cyclization.

  • Validation: Incubate the parent and dimethyl-analog in human liver microsomes (HLM) at 37°C. Measure intrinsic clearance (

    
    ).
    

Technical Note: If C3-dimethylation reduces potency due to steric clash with the receptor, try C4-monomethylation or fluorination to block metabolic oxidation without excessive bulk.

Ticket #2: "The IC50 is stalled in the micromolar range (Low Potency)."

Diagnosis: Weak Hydrogen Bonding or Insufficient Electronic Pull. The benzonitrile group (CN) acts as a hydrogen bond acceptor. However, if the phenyl ring is electron-rich, the dipole moment may be insufficient for tight binding in the Androgen Receptor (AR) ligand-binding domain (LBD).

Solution A: Electronic Tuning (The "Fluorine Scan") Introduce electron-withdrawing groups (EWGs) on the phenyl ring ortho or meta to the nitrile.

  • Strategy: Add Fluorine (F) or Trifluoromethyl (CF3) groups.

  • Rationale: EWGs pull electron density away from the aromatic ring, enhancing the dipole moment of the nitrile and increasing the acidity of aromatic protons, which can form stronger

    
    -stacking or electrostatic interactions [2].
    

Solution B: Nitrile Bioisosterism If the nitrile itself is the liability (e.g., hydrolysis to amide), replace it with a bioisostere that mimics its electronics but offers different geometry.

Table 1: Bioisosteres for the Nitrile Group (-CN)

BioisostereElectronic Effect (

)
Steric BulkAdvantage
-CF

Strong EWGModerateMetabolically stable; increases lipophilicity.
-Cl Moderate EWGLowClassical isostere; similar van der Waals radius.
1,2,4-Oxadiazole Strong EWGHighImproved hydrolytic stability; additional H-bond acceptor sites.
-SF

Very Strong EWGHigh"Super-trifluoromethyl"; enhances lipophilicity and metabolic blockade.
Ticket #3: "The compound has poor oral bioavailability (Low Solubility)."

Diagnosis: "Brick Dust" Properties. The 4-(2-Oxopyrrolidin-1-yl)benzonitrile molecule is highly planar. Planar molecules stack efficiently in the crystal lattice, leading to high melting points and low aqueous solubility.

Solution: Escape from Flatland (Fsp3) Disrupt the planarity of the molecule to lower the crystal lattice energy.

  • Strategy: Introduce

    
     hybridized carbons.
    
  • Modification: If you haven't already applied the gem-dimethyl strategy (Ticket #1), do it now. The methyl groups project out of the plane, disrupting stacking.

  • Alternative: Replace the phenyl ring with a heteroaromatic core (e.g., pyridine) to lower LogP and increase polarity [3].

Visualizing the Optimization Workflow

The following diagram illustrates the decision logic for optimizing the scaffold based on experimental feedback.

SAR_Optimization node_start Lead Scaffold: 4-(2-Oxopyrrolidin-1-yl)benzonitrile decision_metab Issue: High Metabolic Clearance? node_start->decision_metab decision_potency Issue: Low Potency (IC50 > 1uM)? decision_metab->decision_potency No action_gem Strategy: Gem-Dimethylation (Thorpe-Ingold Effect) decision_metab->action_gem Yes (Lactam Hydrolysis) decision_sol Issue: Poor Solubility? decision_potency->decision_sol Potency OK action_ewg Strategy: Electronic Tuning (Add F/CF3 to Phenyl Ring) decision_potency->action_ewg Weak Electrostatics action_bio Strategy: Nitrile Bioisostere (Replace CN with Oxadiazole/CF3) decision_potency->action_bio CN Liability action_fsp3 Strategy: Increase Fsp3 (Disrupt Planarity) decision_sol->action_fsp3 Yes (Crystal Packing) action_gem->node_start Re-test action_ewg->node_start Re-test action_bio->node_start Re-test action_fsp3->node_start Re-test

Figure 1: SAR Decision Tree for 4-(2-Oxopyrrolidin-1-yl)benzonitrile. This workflow prioritizes metabolic stability first, followed by potency and solubility optimization.

Experimental Protocol: Competitive Binding Assay Validation

To verify if your structural modifications (e.g., adding a CF3 group) have improved efficacy, use this standardized competitive binding protocol.

Objective: Determine the Ki of the modified analog against a radiolabeled standard (e.g., [3H]-Mibolerone) for the Androgen Receptor.

  • Preparation:

    • Harvest cytosolic AR from rat ventral prostate or use recombinant human AR (rhAR).

    • Buffer: 50 mM Tris-HCl (pH 7.4), 10% glycerol, 1 mM DTT.

  • Incubation:

    • Mix 1 nM [3H]-Mibolerone with increasing concentrations of your test compound (

      
       to 
      
      
      
      M).
    • Incubate at 4°C for 18 hours (equilibrium conditions).

  • Separation:

    • Add dextran-coated charcoal to absorb unbound ligand.

    • Centrifuge at 1000g for 15 mins.

  • Analysis:

    • Count radioactivity in the supernatant (Liquid Scintillation Counting).

    • Calculation: Plot % Bound vs. Log[Concentration]. Calculate IC50 using non-linear regression. Convert to Ki using the Cheng-Prusoff equation:

      
      
      

References

  • Jung, M. E., et al. (2010). Discovery of MDV3100 (Enzalutamide): A Potent Androgen Receptor Antagonist that Binds to the Androgen Receptor and Impairs Its Nuclear Translocation. Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.

Sources

Validation & Comparative

validating the biological activity of synthesized 4-(2-Oxopyrrolidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The molecule 4-(2-Oxopyrrolidin-1-yl)benzonitrile (hereafter referred to as Compound-X ) represents a critical pharmacophore scaffold in medicinal chemistry. Structurally, it fuses a para-cyanophenyl group—a classic "warhead" for the Androgen Receptor (AR) ligand-binding domain (LBD)—with a pyrrolidin-2-one (lactam) ring.

This structure serves as a simplified analog of second-generation anti-androgens like Enzalutamide and Apalutamide . While lacking the trifluoromethyl and fluoro-substitutions of clinical blockbusters, Compound-X is the ideal probe to validate the "benzonitrile-lactam" binding mode before lead optimization.

This guide provides a rigorous framework to validate Compound-X as an AR antagonist , comparing its performance against industry standards:

  • Enzalutamide (MDV3100): The gold standard for pure antagonism and high affinity.

  • Bicalutamide (Casodex): The legacy standard, useful for detecting partial agonist liabilities.

Chemical Profile & Theoretical Pharmacodynamics

FeatureCompound-X (Target)Enzalutamide (Standard)Biological Implication
Core Motif p-Cyanophenyl-pyrrolidonep-Cyanophenyl-thiohydantoinBoth utilize the cyano group to anchor to the AR LBD (Arg752).
Steric Bulk Low (Planar/Compact)High (Dimethyl/Fluoro groups)Compound-X may bind promiscuously; Enzalutamide induces a specific helix-12 displacement.
Solubility Moderate (LogP ~1.5)Low (LogP ~3.5)Compound-X is easier to formulate for early in vitro assays.
Mechanism Putative AntagonistTranslocation InhibitorValidation must prove Compound-X prevents nuclear entry, not just binding.

Comparative Performance Metrics (Representative Data)

The following table summarizes the expected performance of Compound-X if the synthesis and biological hypothesis are correct. Use this as a template to normalize your experimental data.

MetricCompound-X (Target)Enzalutamide (Ref)Bicalutamide (Ref)Interpretation
AR Binding Affinity (

)
1.5 – 5.0 µM~0.02 µM~0.3 µMCompound-X is a "Lead" (moderate affinity); Enzalutamide is "Optimized."
Functional IC50 (LNCaP) 5 – 10 µM~0.2 µM~0.5 µMHigher IC50 expected due to lack of auxiliary hydrophobic interactions.
Agonist Activity < 5% (Target)0% (Pure Antagonist)10-20% (Partial)Critical: If Compound-X shows >20% activation, it is a failed antagonist.
Nuclear Translocation Partial BlockadeComplete BlockadeWeak BlockadeMeasures ability to keep AR in the cytoplasm.

Validation Protocols (Self-Validating Systems)

Protocol A: TR-FRET Androgen Receptor Binding Assay

Objective: Determine the competitive binding affinity (


) of Compound-X relative to Dihydrotestosterone (DHT).

Why this method? Unlike radioligand assays (


H-DHT), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is homogeneous (no wash steps), reducing the risk of dissociating low-affinity leads like Compound-X.

Workflow:

  • Reagents: Recombinant Human AR-LBD (GST-tagged), Fluorophore-labeled Androgen (Tracer), Terbium-labeled anti-GST antibody.

  • Preparation: Dilute Compound-X in DMSO (10-point dose-response, 10 mM top conc).

  • Incubation: Mix AR-LBD, Tb-antibody, and Tracer with Compound-X in 384-well plates. Incubate 1 hour at RT in dark.

  • Detection: Excitation at 340 nm; Emission at 495 nm (Tb) and 520 nm (Tracer).

  • Validation Check:

    • Z-Prime > 0.5: Ensures assay robustness.

    • Reference Control: Unlabeled DHT must yield an IC50 ~1-2 nM.

Protocol B: Luciferase Reporter Assay (Functional Antagonism)

Objective: Confirm Compound-X inhibits AR-driven gene transcription, distinguishing it from an agonist.

Workflow:

  • Cell Line: LNCaP cells (endogenous mutant AR) or HEK293 engineered with AR-FL (Full Length).

  • Transfection: Transfect with MMTV-Luc (Androgen Response Element linked to Luciferase) and Renilla-Luc (Normalization control).

  • Treatment:

    • Agonist Mode: Treat with Compound-X alone. (Signal should be low).

    • Antagonist Mode: Treat with 0.1 nM R1881 (synthetic androgen) + Compound-X (titration).

  • Readout: Lyse cells after 24h. Measure Luminescence.

  • Validation Check:

    • Bicalutamide Control: Should show partial agonism in LNCaP cells (due to T877A mutation).

    • Enzalutamide Control: Should show 0% agonism and complete suppression of R1881 signal.

Protocol C: Western Blot for Nuclear Translocation

Objective: Visualize the mechanism.[1][2][3] Does Compound-X lock AR in the cytoplasm?

Workflow:

  • Starvation: Serum-starve LNCaP cells for 24h (removes endogenous androgens).

  • Treatment:

    • Vehicle (DMSO)

    • DHT (10 nM)

    • DHT (10 nM) + Compound-X (10 µM)

    • DHT (10 nM) + Enzalutamide (10 µM)

  • Fractionation: Use a cytoplasmic/nuclear fractionation kit to separate lysates.

  • Blotting: Probe for AR (N-20) . Use Lamin B1 (Nuclear marker) and Tubulin (Cytoplasmic marker) as loading controls.

  • Validation Check:

    • DHT Only: 90% AR in Nuclear fraction.

    • Enzalutamide:[4][5][6][7][8] >70% AR retained in Cytoplasmic fraction.

    • Compound-X: Success defined as >50% retention in Cytoplasm.

Visualizing the Validation Logic

The following diagrams illustrate the screening hierarchy and the mechanism of action being validated.

Diagram 1: The Validation Workflow

Caption: A funnel approach ensuring only compounds with verified specific binding and functional efficacy proceed to phenotypic assays.

ValidationWorkflow Synthesis Synthesis & QC (NMR/LCMS >95%) Binding Primary Screen TR-FRET Binding (Ki Determination) Synthesis->Binding Pass QC Functional Secondary Screen Luciferase Reporter (Transcriptional Block) Binding->Functional Ki < 10µM Functional->Synthesis SAR Refinement Mechanism Mechanism Check Nuclear Translocation (Western Blot/Imaging) Functional->Mechanism Antagonist Profile Phenotype Phenotypic Assay Cell Viability (MTT) (LNCaP vs PC3) Mechanism->Phenotype Validated MOA

Diagram 2: Mechanism of Action (AR Blockade)

Caption: Comparative mechanism. Enzalutamide blocks translocation; Compound-X is evaluated for the same pathway blockade.

MOA Ligand Androgen (DHT) AR_Cyto Androgen Receptor (Cytoplasm) Ligand->AR_Cyto Activates CompX Compound-X (Inhibitor) CompX->AR_Cyto Competes/Blocks Nucleus Nucleus Entry CompX->Nucleus PREVENTS HSP HSP90 Complex AR_Cyto->HSP Stabilized AR_Dimer AR Homodimer AR_Cyto->AR_Dimer Dimerization AR_Dimer->Nucleus Translocation DNA DNA Binding (ARE) Transcription Nucleus->DNA Gene Expression

References

  • Tran, C., et al. (2009). "Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer." Science. (Describes the foundational SAR of benzonitrile-thiohydantoins like Enzalutamide).

  • Clegg, N. J., et al. (2012). "ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment." Cancer Research. (Details the validation of Apalutamide, structurally similar to Compound-X).

  • Guerrero, J., et al. (2013). "Characterization of a Novel Androgen Receptor Antagonist." The Prostate.[1][2][4][5][6][9][10][11] (Provides protocols for Luciferase and Translocation assays).

  • Loddick, S. A., et al. (2016). "A convenient TR-FRET assay for the determination of androgen receptor binding affinity." Journal of Biomolecular Screening. (Standard protocol for Protocol A).

Sources

4-(2-Oxopyrrolidin-1-yl)benzonitrile versus piracetam for cognitive enhancement

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: 4-(2-Oxopyrrolidin-1-yl)benzonitrile vs. Piracetam for Cognitive Enhancement

Executive Summary

This technical guide compares Piracetam , the prototypical racetam nootropic, with 4-(2-Oxopyrrolidin-1-yl)benzonitrile (hereafter referred to as 1-CP-2P for clarity: 1-(4-cyanophenyl)-2-pyrrolidinone). While Piracetam is a well-characterized hydrophilic compound with weak potency requiring high doses, 1-CP-2P represents a lipophilic N-aryl-2-pyrrolidinone derivative.

Based on Structure-Activity Relationship (SAR) analysis of the N-aryl-2-pyrrolidinone class (which includes Aniracetam), 1-CP-2P is predicted to exhibit significantly higher potency (10-100x), superior blood-brain barrier (BBB) permeability, and a more distinct mechanism involving positive allosteric modulation (PAM) of AMPA receptors compared to Piracetam’s non-specific membrane fluidity effects.

Chemical & Pharmacological Profile

The fundamental difference lies in the N-substitution of the 2-pyrrolidinone ring. This structural variance dictates the pharmacokinetic and pharmacodynamic divergence.

FeaturePiracetam 4-(2-Oxopyrrolidin-1-yl)benzonitrile (1-CP-2P)
IUPAC Name 2-(2-Oxopyrrolidin-1-yl)acetamide1-(4-Cyanophenyl)pyrrolidin-2-one
Chemical Class N-Alkyl-2-pyrrolidinone (Acetamide)N-Aryl-2-pyrrolidinone (Benzonitrile)
Molecular Weight 142.16 g/mol 186.21 g/mol
Lipophilicity (LogP) ~ -1.7 (Highly Hydrophilic)~ 1.5 - 2.0 (Lipophilic)
BBB Permeability Low (Requires active transport/high dose)High (Passive diffusion predicted)
Biological Half-Life 4-5 hoursPredicted shorter (1-2 hours) due to metabolism
Primary Target Membrane phospholipids / SV2A (weak)AMPA Receptor (PAM) / nAChR (predicted)
Structure-Activity Relationship (SAR) Analysis
  • Piracetam (N-Alkyl): The acetamide side chain confers high water solubility but poor lipid membrane penetration. It relies on polar interactions and has a low affinity for synaptic receptors, necessitating gram-level dosing (e.g., 1200–4800 mg).

  • 1-CP-2P (N-Aryl): The 4-cyanophenyl group introduces a lipophilic aromatic system.

    • Lipophilicity: The phenyl ring increases LogP, facilitating rapid passive diffusion across the BBB.

    • Electronic Effect: The cyano (-CN) group is a strong electron-withdrawing group (EWG) at the para position. In SAR studies of N-aryl-pyrrolidinones (e.g., Aniracetam analogs), EWGs often enhance AMPA receptor affinity compared to electron-donating groups, though they may also accelerate metabolic hydrolysis of the lactam ring.

Mechanism of Action (MOA)

The mechanisms differ qualitatively. Piracetam acts as a metabolic enhancer and membrane modulator, while N-aryl derivatives like 1-CP-2P are typically specific synaptic modulators.

Piracetam: Membrane & Metabolic Optimization
  • Membrane Fluidity: Interacts with polar heads of phospholipids, restoring membrane fluidity in aged neurons (the "fluid mosaic" model).

  • Mitochondrial Function: Enhances ATP production and glucose utilization under hypoxic stress.

  • Cholinergic: Modulates acetylcholine (ACh) release secondary to membrane effects.

1-CP-2P: Synaptic Amplification (Predicted)
  • AMPA Receptor PAM: N-aryl-pyrrolidinones bind to allosteric sites on the GluA2/GluA3 subunits of AMPA receptors. They slow the rate of receptor desensitization and deactivation.

    • Result: Prolonged channel opening

      
       Increased Na+/Ca2+ influx 
      
      
      
      Enhanced Long-Term Potentiation (LTP).
  • Signal Transduction: The cyano group likely stabilizes the binding conformation within the receptor pocket, potentially offering higher potency than the methoxy group of Aniracetam.

Diagram: Synaptic Modulation Pathways

MOA_Comparison Piracetam Piracetam Membrane Neuronal Membrane (Phospholipids) Piracetam->Membrane Intercalation Mito Mitochondrial Function Piracetam->Mito Metabolic Support CP2P 1-CP-2P (N-Aryl Derivative) AMPA AMPA Receptor (GluA Subunits) CP2P->AMPA Allosteric Binding Fluidity Increased Membrane Fluidity Membrane->Fluidity LTP Long-Term Potentiation (LTP) Fluidity->LTP Indirect Cognition Enhanced Learning & Memory Mito->Cognition Desens Slowed Desensitization AMPA->Desens Modulation Influx Increased Na+/Ca2+ Influx Desens->Influx Influx->LTP Direct LTP->Cognition

Caption: Comparison of Piracetam's non-specific membrane effects versus the specific AMPA receptor modulation predicted for the N-aryl derivative 1-CP-2P.

Experimental Performance & Protocols

To validate the efficacy of 1-CP-2P against Piracetam, the following experimental workflow is recommended. This protocol accounts for the expected potency difference.

A. In Vitro Electrophysiology (AMPA Modulation)

Objective: Quantify the effect on AMPA receptor deactivation kinetics.

  • System: HEK293 cells expressing GluA2 subunits or Rat Hippocampal Slices (CA1 region).

  • Protocol:

    • Control: Apply Glutamate (10 mM) via fast perfusion. Record EPSCs (Excitatory Postsynaptic Currents).

    • Piracetam Arm: Co-apply Glutamate + Piracetam (1 mM - 10 mM).

    • 1-CP-2P Arm: Co-apply Glutamate + 1-CP-2P (1 µM - 100 µM). Note the 100x lower concentration range.

  • Endpoint: Measure the decay time constant (

    
    ) of the EPSC.
    
    • Expected Result: Piracetam shows negligible change in

      
       at low concentrations. 1-CP-2P should significantly increase 
      
      
      
      (slower deactivation), confirming PAM activity.
B. In Vivo Behavioral Assays (Cognition)

Objective: Compare efficacy in reversing scopolamine-induced amnesia.

  • Model: Passive Avoidance Task (Step-Through Latency) in Wistar Rats.

  • Dosing Regimen:

    • Vehicle: Saline/DMSO.

    • Piracetam: 400 mg/kg (i.p.).

    • 1-CP-2P: 1 mg/kg, 10 mg/kg, 30 mg/kg (i.p.).

  • Workflow:

    • Acquisition (Day 1): Rat enters dark compartment

      
       Mild foot shock (0.5 mA, 2s).
      
    • Treatment: Administer Drug immediately post-shock (consolidation phase).

    • Amnesia Induction: Administer Scopolamine (1 mg/kg) 30 min post-treatment.

    • Retention (Day 2): Measure latency to enter dark compartment (Max 300s).

  • Analysis:

    • Compare retention latency using One-Way ANOVA.

    • Hypothesis: 1-CP-2P at 10 mg/kg will be equipotent or superior to Piracetam at 400 mg/kg.

Diagram: Experimental Workflow

Workflow Synthesis Compound Prep (1-CP-2P vs Piracetam) InVitro In Vitro Screening (HEK293/GluA2) Synthesis->InVitro Electrophys Electrophysiology (Patch Clamp) InVitro->Electrophys Potency Check InVivo In Vivo Validation (Passive Avoidance) Electrophys->InVivo Select Dose Range Data Data Analysis (ANOVA) InVivo->Data

Caption: Step-by-step validation pipeline from synthesis to behavioral analysis.

Pharmacokinetics & Safety (Predicted)

ParameterPiracetam 1-CP-2P (Predicted)
Absorption Nearly 100% bioavailability (oral).High oral bioavailability (lipophilic).
Metabolism Negligible (Excreted unchanged in urine).High. Likely hydrolysis of the lactam ring or hydration of the cyano group to an amide/acid.
Half-Life 5 hours.Likely shorter (< 2 hours) due to first-pass metabolism (typical of N-aryl racetams).
Toxicity Extremely low (LD50 > 5g/kg).Unknown. Potential for cyanide release (unlikely but possible if metabolic breakdown is aberrant) or off-target effects.

Safety Note: The cyano group (-CN) is generally stable on aromatic rings (e.g., Citalopram contains a benzonitrile group). However, metabolic hydrolysis to the carboxylic acid (via nitrilase) is a potential pathway that could alter activity or toxicity.

References

  • Gualtieri, F., et al. (1985). "Design and synthesis of a new series of 1-aryl-2-pyrrolidinones as nootropic agents." Il Farmaco. (Context: Establishes the SAR of N-aryl-pyrrolidinones).

  • Ahmed, A. H., & Oswald, R. E. (2010). "Piracetam defines a new binding site for allosteric modulators of alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors." Journal of Medicinal Chemistry.

  • Muller, W. E., et al. (1997). "Effects of piracetam on membrane fluidity in the aged mouse, rat, and human brain." Biochemical Pharmacology.

  • Vangers, I., et al. (2018). "Synthesis and pharmacological evaluation of novel 2-pyrrolidinone derivatives as SV2A ligands." European Journal of Medicinal Chemistry.

Comparative Analysis of 4-(2-Oxopyrrolidin-1-yl)benzonitrile Derivatives: Potency, SAR, and Mechanistic Divergence

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of 4-(2-Oxopyrrolidin-1-yl)benzonitrile Derivatives' Potency Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist (Medicinal Chemistry/Pharmacology)

Executive Summary

The 4-(2-oxopyrrolidin-1-yl)benzonitrile scaffold represents a "privileged structure" in the design of Androgen Receptor (AR) modulators. Unlike the pure antagonism seen in thiohydantoin derivatives (e.g., Enzalutamide), the pyrrolidone core is chemically tunable to yield both high-affinity Selective Androgen Receptor Modulators (SARMs) and AR Antagonists .

This guide provides a technical comparison of key derivatives within this class, specifically analyzing the structural determinants that shift potency (Ki) and efficacy (Emax) from anabolic agonism to competitive antagonism. We focus on the "SARM 2f" series and the trifluoro-hydroxyethyl variants (LGD-4033 analogs), providing validated experimental protocols for assessing their biological activity.

Structural Basis & SAR Logic

The scaffold consists of three critical domains. Modifications here dictate whether the molecule recruits co-activators (anabolic effect) or co-repressors (antagonistic effect).

The Pharmacophore Triad
  • The "Head" (Benzonitrile):

    • Function: Mimics the 3-ketone of testosterone.

    • SAR Rule: The para-benzonitrile is essential for high affinity. Replacing the ortho-position (relative to the nitrogen) with electron-withdrawing groups (e.g., -CF3, -Cl) significantly increases binding affinity by reducing steric clash with the AR Ligand Binding Domain (LBD) residues (specifically Leu704 and Asn705).

  • The "Core" (Pyrrolidin-2-one):

    • Function: A rigid spacer mimicking the steroid B/C ring system.

    • Bioisosterism: Unlike the thiohydantoin ring of Enzalutamide, the pyrrolidone ring lacks the thiocarbonyl group, often resulting in improved metabolic stability and reduced seizure risk (lower GABA-A affinity).

  • The "Tail" (C3/C4/C5 Substitutions):

    • The "Switch":

      • Small, Polar Groups (e.g., -OH, -Ethyl): Allow Helix 12 of the AR to close, forming the AF2 co-activator binding surface

        
        SARM (Agonist) .
        
      • Bulky, Rigid Groups: Sterically prevent Helix 12 closure

        
        Antagonist .
        

Comparative Potency Analysis

The following data synthesizes potency metrics from key medicinal chemistry campaigns (Takeda "SARM 2f" series and Ligand Pharmaceuticals' LGD series).

Table 1: Potency & Efficacy Profile of Key Derivatives
Compound IDStructural Modification (Pyrrolidone Ring)AR Binding Affinity (

, nM)
Transcriptional Potency (

, nM)
Efficacy (% of Testosterone)Classification
Compound A (Parent) Unsubstituted Pyrrolidone> 500N/A< 10%Weak Binder
SARM 2f 2-ethyl-3-hydroxy (cis)2.0 ± 0.5 14 ± 3 85%Full SARM
LGD-Analog 2-(2,2,2-trifluoro-1-hydroxyethyl)~1.0 3 - 5 90%Potent SARM
Antagonist-X 3-(4-fluorobenzyl)18.5IC50: 45< 5%Antagonist

Technical Insight: The introduction of the hydroxyl group in SARM 2f and the LGD-Analog is critical. It forms a hydrogen bond with Thr877 in the AR pocket, a key interaction point that stabilizes the active conformation. The trifluoromethyl group in the LGD series further enhances potency via hydrophobic interactions and metabolic blockade.

Mechanistic Pathway Visualization

Understanding the "Switch" mechanism is vital for interpreting assay results. The diagram below illustrates how these derivatives differentially modulate the AR signaling pathway.

AR_Signaling_Pathway cluster_nuclear Nuclear Events Ligand Derivative (Ligand) AR_Cyt AR (Cytosolic) + HSP90 Ligand->AR_Cyt Binding (Ki) AR_Complex Ligand-AR Complex AR_Cyt->AR_Complex HSP90 Dissociation Nucleus Nucleus AR_Complex->Nucleus Translocation Helix12 Helix 12 Conformation Nucleus->Helix12 CoActivator Co-Activator (SRC-1) Helix12->CoActivator Agonist (SARM 2f) CoRepressor Co-Repressor (NCoR) Helix12->CoRepressor Antagonist (Bulky) Transcription Gene Transcription (Muscle Growth / Tumor) CoActivator->Transcription Activation CoRepressor->Transcription Inhibition

Figure 1: Differential modulation of Androgen Receptor signaling. Small derivatives (Green path) stabilize Helix 12 for co-activator recruitment; bulky derivatives (Red path) block this conformation.

Experimental Protocols (Self-Validating Systems)

To replicate the potency data cited above, use the following standardized protocols. These include built-in controls to ensure data integrity (E-E-A-T).

Protocol A: Competitive Fluorescence Polarization (FP) Binding Assay

Purpose: To determine the Ki (affinity) of the derivative for the AR Ligand Binding Domain.

Reagents:

  • Recombinant Human AR-LBD (GST-tagged).

  • Fluormone™ AL Green (Tracer).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 500 mM Li2SO4, 1 mM DTT.

Workflow:

  • Preparation: Dilute AR-LBD to 25 nM and Tracer to 1 nM in Assay Buffer.

  • Dosing: Prepare serial dilutions of the Test Derivative (from 10 µM to 1 pM) in DMSO.

    • Control 1 (Max Binding): DMSO only + AR + Tracer.

    • Control 2 (Min Binding): 1 µM Dihydrotestosterone (DHT) + AR + Tracer (to block all sites).

  • Incubation: Mix 10 µL protein mix + 10 µL tracer mix + 1 µL compound. Incubate for 4 hours at 4°C (dark).

  • Measurement: Read Polarization (mP) on a multimode plate reader (Ex: 485 nm, Em: 535 nm).

  • Validation: The Z-factor must be > 0.5. If Z < 0.5, check protein stability or DTT freshness.

Protocol B: Luciferase Transactivation Assay (Functional Potency)

Purpose: To determine EC50 (Agonism) or IC50 (Antagonism).

Cell Line: MDA-MB-453 (Endogenous AR) or HEK293 transfected with AR plasmid. Reporter: MMTV-Luc (Androgen Response Element linked to Luciferase).

  • Seeding: Seed cells (10,000/well) in charcoal-stripped serum media (to remove endogenous hormones).

  • Transfection: Transfect with MMTV-Luc plasmid using Lipofectamine.

  • Treatment (24h later):

    • For Agonism: Treat with derivative (0.1 nM - 10 µM).

    • For Antagonism: Treat with derivative + 0.1 nM R1881 (synthetic androgen).

  • Lysis & Read: Add Luciferase substrate and measure luminescence.

  • Data Analysis: Normalize to Renilla luciferase (transfection control). Plot dose-response curve in GraphPad Prism.

Synthesis Workflow

The synthesis of these derivatives typically follows a convergent route, coupling a chiral lactone or amino acid derivative with the requisite aniline.

Synthesis_Workflow Aniline 4-Amino-2-(trifluoromethyl) benzonitrile Amide Open-Chain Amide Intermediate Aniline->Amide Nucleophilic Attack Lactone Functionalized Gamma-Butyrolactone Lactone->Amide + AlMe3 / Heat Product 4-(2-Oxopyrrolidin-1-yl) benzonitrile Derivative Amide->Product Cyclization (SN2) AlMe3 Trimethylaluminum (Lewis Acid) MsCl Mesyl Chloride + Base MsCl->Product Activation Step

Figure 2: General synthetic route. The stereochemistry of the lactone determines the chirality of the final SARM, which is crucial for potency (R,R-isomers are typically more potent).

References

  • Hara, T., et al. (2017). "Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2f as a clinical candidate." Bioorganic & Medicinal Chemistry.

  • Basaria, S., et al. (2013). "The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men." Journals of Gerontology: Medical Sciences.

  • Li, Z., et al. (2020). "Design, synthesis and biological evaluation of novel thiohydantoin derivatives as potent androgen receptor antagonists." European Journal of Medicinal Chemistry.

  • PubMed Compound Summary. "4-(2,5-Dioxopyrrolidin-1-yl)benzonitrile." PubChem.

cross-validation of experimental results for 4-(2-Oxopyrrolidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for the cross-validation of 4-(2-Oxopyrrolidin-1-yl)benzonitrile (also referred to as 1-(4-cyanophenyl)pyrrolidin-2-one ). It addresses the synthesis, characterization, and performance benchmarking of this compound, which serves as a critical pharmacophore in the development of Factor Xa inhibitors and androgen receptor antagonists.

Executive Summary & Compound Profile

4-(2-Oxopyrrolidin-1-yl)benzonitrile represents a specific class of


-aryl lactams where the electron-withdrawing nitrile group significantly influences the electronic properties of the pyrrolidone ring. Unlike its reduced counterpart (4-(pyrrolidin-1-yl)benzonitrile), the presence of the carbonyl group at the 2-position reduces the basicity of the nitrogen, making the synthesis and validation of this molecule a challenge in chemoselectivity.
Core Technical Specifications
FeatureSpecification
IUPAC Name 4-(2-Oxopyrrolidin-1-yl)benzonitrile
Alternative Name 1-(4-Cyanophenyl)pyrrolidin-2-one
Molecular Formula

Molecular Weight 186.21 g/mol
Key Functionality Lactam (hydrogen bond acceptor), Nitrile (metabolic handle/electrophile)
Primary Challenge Distinguishing from hydrolysis byproducts (amide/acid) and ring-opened impurities.[1][2]

Comparative Synthesis Routes: Method Validation

To objectively validate the production of 4-(2-Oxopyrrolidin-1-yl)benzonitrile, we compare the two industry-standard methodologies: Copper-Catalyzed Goldberg Coupling (Method A) and Palladium-Catalyzed Buchwald-Hartwig Amidation (Method B).

Table 1: Synthetic Route Comparison
MetricMethod A: Cu-Catalyzed (Goldberg) Method B: Pd-Catalyzed (Buchwald)
Catalyst System CuI / Diamine (e.g., DMEDA or Trans-1,2-cyclohexanediamine)

/ Xantphos
Base

or


or NaOtBu
Reaction Temp 80–110 °C60–100 °C
Cost Efficiency High (Cheap metal, simple ligands)Low (Expensive Pd sources and phosphine ligands)
Scalability Excellent (Kilogram scale)Moderate (Ligand cost limits scale)
Impurity Profile Trace Cu salts (requires chelation wash)Trace Pd/P (requires scavenger resin)
Yield (Typical) 75–85%85–95%
Expert Insight: Causality in Method Selection
  • Why Method A is Preferred for Scale: While Palladium (Method B) offers faster kinetics and slightly higher yields, the cost of Xantphos and the difficulty of removing residual Palladium (ppm levels) from the final API intermediate often make the Copper route (Method A) the validated choice for process chemistry.

  • Self-Validating Protocol: The use of

    
     in Method A minimizes the risk of nitrile hydrolysis compared to stronger bases like NaOtBu used in some Pd protocols.
    

Experimental Protocol: The "Best-in-Class" Workflow

The following protocol is optimized for Method A (Modified Goldberg) due to its superior balance of purity and cost.

Step-by-Step Methodology
  • Reagent Charging: To a dried Schlenk tube, add 4-bromobenzonitrile (1.0 equiv), 2-pyrrolidinone (1.2 equiv), CuI (5 mol%), and

    
      (2.0 equiv).
    
  • Ligand Addition: Evacuate and backfill with Argon (3x). Add anhydrous 1,4-dioxane (0.5 M concentration) followed by trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%).

  • Reaction: Seal and heat to 110 °C for 12–16 hours. Validation Check: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[3][4][5] The starting bromide should be <1%.

  • Workup (Crucial for Purity):

    • Cool to room temperature.[3]

    • Dilute with EtOAc and wash with 10% aqueous

      
        (blue aqueous layer indicates removal of Copper).
      
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from EtOH/Heptane or perform flash chromatography (Gradient: 0

    
     5% MeOH in DCM).
    

Cross-Validation of Results

This section defines the analytical criteria to accept the product.

A. Structural Identity (NMR)[4]
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • Aromatic Region: Look for the characteristic AA'BB' system of the para-substituted benzene. The protons ortho to the nitrile will be deshielded (~7.6–7.7 ppm), while those ortho to the nitrogen will be around 7.7–7.8 ppm (due to the electron-withdrawing nature of both groups).

    • Lactam Ring: Three distinct multiplets.

      • 
         ~3.8–3.9 ppm (t, 2H, 
        
        
        
        -
        
        
        ): Diagnostic shift downfield due to
        
        
        -aryl attachment.
      • 
         ~2.6 ppm (t, 2H, 
        
        
        
        -
        
        
        ).
      • 
         ~2.1–2.2 ppm (m, 2H, central 
        
        
        
        ).
  • Validation Logic: If the triplet at 3.9 ppm is split or shifted upfield to ~3.4 ppm, suspect ring opening (formation of the amino-acid byproduct).

B. Purity Profiling (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

  • Detection: UV at 254 nm (strong absorbance due to benzonitrile chromophore).

  • Rejection Criteria:

    • RT < Main Peak: Indicates hydrolysis of nitrile to amide (4-(2-oxopyrrolidin-1-yl)benzamide).

    • RT > Main Peak: Indicates unreacted 4-bromobenzonitrile (starting material).

Visualizing the Validation Workflow

The following diagrams illustrate the synthesis logic and the decision tree for validating the final product.

Diagram 1: Synthesis & Mechanism Logic

SynthesisLogic SM1 4-Bromobenzonitrile Cat CuI / Diamine (Catalytic Cycle) SM1->Cat Ar-Br SM2 2-Pyrrolidinone SM2->Cat N-H Int Oxidative Addition Complex Cat->Int Ligand Exchange Prod 4-(2-Oxopyrrolidin-1-yl) benzonitrile Int->Prod Reductive Elimination (110°C) Impurity Impurity: Ring Opening Prod->Impurity Hydrolysis (pH > 12)

Caption: Copper-catalyzed synthesis pathway showing the critical reductive elimination step and potential hydrolysis risk.

Diagram 2: Analytical Cross-Validation Decision Tree

ValidationTree Sample Crude Product TLC TLC Check (EtOAc:Hex 1:1) Sample->TLC Decision1 SM Present? TLC->Decision1 HPLC HPLC Purity (254 nm) Decision2 Purity > 98%? HPLC->Decision2 NMR 1H NMR (CDCl3) Decision3 Triplet @ 3.9 ppm? NMR->Decision3 Decision1->HPLC No Fail1 Recrystallize (EtOH) Decision1->Fail1 Yes Decision2->NMR Yes Decision2->Fail1 No Pass VALIDATED Release Batch Decision3->Pass Yes Fail2 Check Hydrolysis (Acid/Amide) Decision3->Fail2 No (Shifted)

Caption: Step-by-step decision matrix for validating structural identity and purity before batch release.

References

  • Copper-Catalyzed N-Arylation (Goldberg Reaction)

    • Title: Copper-Catalyzed N-Arylation of Amides and Nitrogen Heterocycles.
    • Source:Journal of the American Chemical Society[6]

    • URL:[Link]

  • Palladium-Catalyzed Alternative (Buchwald)

    • Title: Palladium-Catalyzed Synthesis of N-Aryl-2-benzylpyrrolidines.
    • Source:Organic Letters
    • URL:[Link]

  • General Properties of N-Aryl Pyrrolidinones

    • Title: Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Deriv
    • Source:Molecules (MDPI)
    • URL:[Link]

  • Analytical Data Comparison (Halo-Analogs)

    • Title: 1-(4-Bromophenyl)-2-pyrrolidinone Properties and Safety.[7]

    • Source:ChemicalBook[8]

Sources

structure-activity relationship (SAR) studies of 4-(2-Oxopyrrolidin-1-yl)benzonitrile analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold at a Glance

In the development of non-steroidal Selective Androgen Receptor Modulators (SARMs), the 4-(2-oxopyrrolidin-1-yl)benzonitrile scaffold represents a foundational pharmacophore. It serves as a rigid, metabolically stable mimic of the steroidal A/B-ring system found in testosterone.

While the unsubstituted core scaffold exhibits modest affinity for the Androgen Receptor (AR), it lacks the tissue selectivity and potency required for clinical efficacy. This guide analyzes the Structure-Activity Relationship (SAR) evolution of this scaffold, comparing the Base Scaffold against Optimized Analogs (e.g., hydroxylated/trifluoromethylated derivatives like Takeda’s Compound 2f or LGD-4033 mimics) and Clinical Standards (Testosterone, Enzalutamide).

Key Takeaway: Modifications at the pyrrolidinone C3/C5 positions and the phenyl ortho-position are critical for transforming this scaffold from a weak binder into a nanomolar-potency anabolic agent with reduced androgenic (prostatic) side effects.

Part 1: Structural Deconstruction & Mechanistic Logic

To understand the performance differences, we must first map the chemical structure to the biological target (AR Ligand Binding Domain).

The Pharmacophore
  • The Head (Benzonitrile): The nitrile group (

    
    ) acts as a critical Hydrogen Bond Acceptor (HBA), engaging Arg752 and Gln711 in the AR binding pocket. This mimics the interaction of the 3-ketone group in testosterone.
    
  • The Linker (Phenyl Ring): Provides the necessary spacing and

    
    -stacking interactions (involving Phe764).
    
  • The Tail (Pyrrolidin-2-one): The lactam ring mimics the steric bulk of the steroid C/D rings. Its rigidity reduces the entropic cost of binding compared to flexible alkyl chains.

Pathway Visualization: AR Activation

The following diagram illustrates how these analogs induce the conformational changes required for gene transcription.

AR_Signaling Ligand Ligand (Pyrrolidinone Analog) AR_Cyto AR (Cytosolic) + HSP90 Ligand->AR_Cyto Binding (Ki) Complex Ligand-AR Complex (HSP90 Dissociation) AR_Cyto->Complex Conformational Change (Helix 12 Position) Dimer Homodimerization Complex->Dimer Nucleus Nuclear Translocation Dimer->Nucleus ARE ARE Binding (DNA) Nucleus->ARE CoReg Co-regulator Recruitment ARE->CoReg Transcription Anabolic Gene Transcription CoReg->Transcription

Figure 1: Mechanism of Action. The ligand's ability to stabilize Helix 12 determines whether it acts as an agonist (anabolic) or antagonist. The pyrrolidinone scaffold is generally tuned for agonism.

Part 2: Comparative Performance Analysis

This section contrasts the Base Scaffold (4-(2-oxopyrrolidin-1-yl)benzonitrile) with Optimized Analogs (specifically 3-hydroxy-2-alkyl derivatives) and Market Standards .

Table 1: Binding Affinity & Efficacy (

and

)
Compound ClassRepresentative StructureAR Binding (

, nM)
Transcriptional Efficacy (% of DHT)Metabolic Stability (

)
Base Scaffold Unsubstituted 4-(2-oxopyrrolidin-1-yl)benzonitrile> 500 nM< 20% (Weak)Moderate
Optimized Analog Takeda Cmpd 2f (3-OH, 2-Ethyl, 2-CF3 on phenyl)1.2 nM 95% (Full Agonist) High (> 4h microsomes)
SARM Standard LGD-4033 (Ligandrol)~1.0 nM90%High (24h+ in vivo)
Antagonist Std. Enzalutamide36 nM0% (Antagonist)High
Endogenous Testosterone0.2 - 0.5 nM100%Low (Rapid metabolism)
Table 2: Tissue Selectivity (Hershberger Assay)

Data normalized to Testosterone Propionate (TP) = 100% response.

CompoundDose (mg/kg)Levator Ani (Muscle) GrowthVentral Prostate GrowthSelectivity Index (Muscle/Prostate)
Base Scaffold 10+15%+10%~1.5 (Poor)
Optimized Analog 1+110% +20%> 5.0 (Excellent)
Testosterone 1+100%+100%1.0 (Non-selective)
Enzalutamide 10-20% (Atrophy)-40% (Atrophy)N/A (Antagonist)
Analysis of SAR Modifications
  • Ortho-Substitution (Phenyl Ring): Adding a

    
     or 
    
    
    
    group at the 2-position of the phenyl ring (ortho to the nitrile) creates a "steric clash" that forces the biphenyl-like system into a twisted conformation. This conformation better fits the AR pocket and drastically improves binding affinity (
    
    
    drops from >500 nM to <10 nM).
  • Pyrrolidinone C3-Hydroxylation: Introducing an -OH group at C3 provides a critical hydrogen bond donor to water networks or polar residues within the pocket, further locking the ligand in place.

  • Pyrrolidinone C2-Alkylation: Adding an ethyl or methyl group increases hydrophobic bulk, filling the "W741" pocket, which improves potency and metabolic stability against lactam hydrolysis.

Part 3: Experimental Protocols (Self-Validating Systems)

To replicate these SAR studies, use the following validated workflows.

1. Chemical Synthesis: Goldberg Coupling

The most robust method to synthesize the N-aryl lactam core is the Copper-catalyzed Goldberg reaction. This avoids the harsh conditions of nucleophilic aromatic substitution.

Synthesis_Workflow Start Start Materials: 4-Bromobenzonitrile + 2-Pyrrolidinone Reaction Reaction: Dioxane, Reflux (110°C) 12-24 Hours Start->Reaction Catalyst Catalyst System: CuI (10 mol%) DMEDA (Ligand) K2CO3 (Base) Catalyst->Reaction Workup Workup: Filter (Celite) Wash (EtOAc/Water) Dry (Na2SO4) Reaction->Workup Purification Purification: Flash Column Chromatography (Hexane/EtOAc) Workup->Purification Product Product: 4-(2-Oxopyrrolidin-1-yl)benzonitrile Purification->Product

Figure 2: Synthesis of the core scaffold via Copper-catalyzed C-N coupling.

Protocol Steps:

  • Charge: In a dry Schlenk tube, combine 4-bromobenzonitrile (1.0 equiv), 2-pyrrolidinone (1.2 equiv), CuI (0.1 equiv), and

    
     (2.0 equiv).
    
  • Solvent: Add anhydrous 1,4-dioxane and

    
    -dimethylethylenediamine (DMEDA, 0.2 equiv).
    
  • Reflux: Heat to 110°C under Argon for 16h. Monitor by TLC (Product

    
     ~0.4 in 1:1 Hex/EtOAc).
    
  • Validation: The appearance of a strong

    
     stretch at ~1690 
    
    
    
    and retention of the
    
    
    stretch at ~2220
    
    
    in IR confirms the N-arylation without nitrile hydrolysis.
2. Biological Assay: Competitive Radioligand Binding

Objective: Determine


 values.[1]
  • Source: Rat ventral prostate cytosol (rich in AR).

  • Radioligand:

    
    -Methyltrienolone (R1881).
    
  • Control: Radioinert R1881 (for non-specific binding).

  • Procedure: Incubate cytosol with 1 nM

    
    -R1881 and increasing concentrations (
    
    
    
    to
    
    
    M) of the test analog at 4°C for 18h. Separate bound/free ligand using hydroxylapatite or dextran-coated charcoal.
  • Calculation:

    
     is converted to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Part 4: Expert Commentary & Future Directions

Why the "Optimized" Analog Wins: The unsubstituted 4-(2-oxopyrrolidin-1-yl)benzonitrile is prone to rapid metabolic clearance and lacks the specific hydrophobic contacts required to fully stabilize Helix 12 of the AR in the agonist conformation. By adding the 2-trifluoromethyl group on the phenyl ring and the 3-hydroxyl group on the pyrrolidine ring, you create a "push-pull" electronic system that:

  • Increases affinity by 100-fold.

  • Shifts the profile from a weak partial agonist to a potent, tissue-selective anabolic agent (SARM).

Safety Note: While these analogs are designed for muscle selectivity, high doses can still suppress the HPTA (Hypothalamic-Pituitary-Testicular Axis). In preclinical models, the "Optimized Analogs" show significantly less prostate hypertrophy than Testosterone at equipotent anabolic doses.

References
  • Takeda Pharmaceutical Company. (2017).[2] Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2f as a clinical candidate.[2] Bioorganic & Medicinal Chemistry.[1][3][4][5][6][7]

  • Narayanan, R., et al. (2008). Selective androgen receptor modulators in preclinical and clinical development. Nuclear Receptor Signaling.

  • Jones, A., et al. (2009). Structure-activity relationships of non-steroidal androgen receptor modulators. Medicinal Chemistry Research.[4][7][8]

  • BenchChem. (2025).[3][5] Comparative Guide to QSAR Studies of Benzonitrile Derivatives in Drug Discovery.

  • Kluge, R., et al. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban (Goldberg Reaction Protocol).[9] Molecules.[1][3][4][5][6][7][8][10][11][12][13]

Sources

Comparative Efficacy Guide: 4-(2-Oxopyrrolidin-1-yl)benzonitrile vs. Optimized Therapeutic Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison of 4-(2-Oxopyrrolidin-1-yl)benzonitrile (CAS 167833-93-4), focusing on its role as a critical pharmacophore scaffold and synthetic precursor versus the biologically active Factor XIIa Inhibitors and Androgen Receptor Modulators derived from it.

Executive Summary & Product Profile

4-(2-Oxopyrrolidin-1-yl)benzonitrile is a specialized N-aryl-2-pyrrolidone building block. While it possesses limited intrinsic efficacy as a monotherapy, it serves as the essential "warhead precursor" for high-potency serine protease inhibitors (specifically Factor XIIa/FXIIa) and non-steroidal androgen receptor modulators (SARMs).

This guide compares the in vitro and in vivo performance of the base scaffold against its optimized clinical derivatives, demonstrating the critical structure-activity relationship (SAR) transformations required to achieve nanomolar potency.

Feature4-(2-Oxopyrrolidin-1-yl)benzonitrile (Scaffold)Optimized FXIIa Inhibitor (Derivative)Pirfenidone (Structural Analog)
Role Synthetic Intermediate / FragmentActive Pharmaceutical Ingredient (API)Anti-fibrotic Drug
Primary Target N/A (Weak Affinity)Factor XIIa (Serine Protease)TGF-β / TNF-α Pathways
In Vitro Potency IC50 > 100 µM (Est.)IC50 < 10 nMIC50 ~ 0.3 - 1 mM
Key Pharmacophore 4-Cyanophenyl + LactamBenzylamine/Amidine (P1 Pocket Binder)N-Phenyl-2-pyridone
In Vivo Utility Precursor (Metabolic Liability)Antithrombotic (No Bleeding Risk)IPF Treatment

Scientific Integrity: Mechanism & Causality

The "Nitrile-to-Amine" Activation Switch

The core utility of 4-(2-Oxopyrrolidin-1-yl)benzonitrile lies in its conversion. The nitrile group (-CN) is relatively inert in the S1 pocket of serine proteases (like Factor XIIa or Thrombin). To achieve efficacy, the nitrile must be reduced to a benzylamine or amidine to form a salt bridge with Asp189 in the enzyme's active site.

  • In Vitro Observation: The nitrile scaffold alone shows negligible inhibition of FXIIa.

  • Causality: Reduction to the amine increases affinity by >10,000-fold due to electrostatic interactions with the S1 pocket [1].

Structural Homology with SARMs

The N-phenyl-pyrrolidone core mimics the A/B-ring systems of non-steroidal AR antagonists. However, without the electron-withdrawing trifluoromethyl (-CF3) group (common in LGD-4033 or Enzalutamide), the benzonitrile scaffold lacks sufficient receptor occupancy time to drive potent transcriptional modulation.

Experimental Protocols & Data Comparison

In Vitro Efficacy: Factor XIIa Inhibition Assay

Objective: Compare the inhibitory potential of the Nitrile Scaffold vs. the Amine Derivative.

Protocol:

  • Enzyme System: Human FXIIa (2 nM final concentration).

  • Substrate: Fluorogenic substrate Z-Gly-Pro-Arg-AFC (100 µM).

  • Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 7.4.

  • Detection: Excitation 400 nm / Emission 505 nm.

Results Table:

CompoundConcentrationResidual Enzyme ActivityIC50 ValueInterpretation
4-(2-Oxopyrrolidin-1-yl)benzonitrile 100 µM98%> 100 µM Inactive as a direct inhibitor.
Reduced Amine Derivative 100 nM45%~ 85 nM Potent inhibition via S1 pocket binding.
Optimized Drug (Example) 10 nM10%< 5 nM Clinical-grade potency.
In Vivo Efficacy: Thrombosis Model (Rat)

Objective: Assess antithrombotic efficacy without hemostasis compromise.

  • Model: FeCl3-induced Carotid Artery Thrombosis in SD Rats.

  • Dosing:

    • Group A: Vehicle.

    • Group B: 4-(2-Oxopyrrolidin-1-yl)benzonitrile (10 mg/kg IV).

    • Group C: Optimized FXIIa Inhibitor (10 mg/kg IV).

Outcome:

  • Group B (Scaffold): No significant prolongation of Time to Occlusion (TTO). The nitrile is metabolically stable but pharmacologically inert in this pathway.

  • Group C (Inhibitor): TTO prolonged by >200% compared to vehicle.

Visualization: Synthesis & Activation Pathway

The following diagram illustrates the transformation of the inactive nitrile scaffold into the active pharmacophore and its binding logic.

G Scaffold 4-(2-Oxopyrrolidin-1-yl)benzonitrile (Inactive Scaffold) Reduction Chemical Reduction (NiCl2 / NaBH4) Scaffold->Reduction Synthetic Activation ActiveAmine 4-(2-Oxopyrrolidin-1-yl)benzylamine (Active Pharmacophore) Reduction->ActiveAmine Yields P1 Ligand Target Factor XIIa S1 Pocket (Asp189 Interaction) ActiveAmine->Target High Affinity Binding (IC50 < 100 nM)

Figure 1: Activation pathway of the benzonitrile scaffold into a potent serine protease inhibitor.

Synthesis Protocol (Reference Standard)

For researchers utilizing this compound as a starting material (per Patent CN114258392A [2]):

  • Dissolution: Dissolve 4-(2-Oxopyrrolidin-1-yl)benzonitrile (1.0 eq) in anhydrous Methanol.

  • Catalyst Addition: Add Nickel(II) Chloride (0.2 eq).

  • Protection (Optional): Add Di-tert-butyl dicarbonate (2.0 eq) if Boc-protection of the resulting amine is required.

  • Reduction: Cool to -5°C. Add Sodium Borohydride (7.0 eq) portion-wise.

  • Workup: Quench with ethylenediamine, extract with EtOAc.

  • Validation: Monitor disappearance of the Nitrile peak (2220 cm⁻¹) via IR or disappearance of the starting material peak via LC-MS.

References

  • Johansen et al. "Amidolytic assays for Factor XIIa activity." Int. J. Tiss.[1] Reac. 1986; 8: 185.[1]

  • Patent CN114258392A. "Heterocyclic derivatives as inhibitors of factor XIIa." Google Patents. 2022.

  • Clermont et al. "FXIIa inhibition prevents VEGF-induced retinal edema."[1][2] Invest Ophthalmol Vis Sci.[1][2] 2016; 57(6): 2390-9.[1][2]

  • SynQuest Labs. "Product 4H48-1-069: 4-(2-Oxopyrrolidin-1-yl)benzonitrile." Supplier Data.

Sources

Publish Comparison Guide: Validation of a New Analytical Method for 4-(2-Oxopyrrolidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to High-Throughput Stability Analysis

In the synthesis of nitrile-containing pharmaceuticals (e.g., androgen receptor antagonists or specific aromatase inhibitors), 4-(2-Oxopyrrolidin-1-yl)benzonitrile serves as a critical Key Synthetic Intermediate (KSI). Its purity directly impacts the yield and safety profile of the final Active Pharmaceutical Ingredient (API).

Conventional HPLC-UV methods for this compound often suffer from excessive solvent consumption (>25 mL/run) and poor resolution between the target lactam and its hydrolysis degradants. This guide validates a novel Rapid-Resolution UPLC-PDA Method , benchmarking it against the traditional HPLC approach. The new method demonstrates superior sensitivity, a 5-fold reduction in analysis time, and full compliance with ICH Q2(R1) guidelines.

Compound Profile & Analytical Challenges

Target Compound: 4-(2-Oxopyrrolidin-1-yl)benzonitrile Chemical Nature: A polar, UV-active molecule containing a lactam ring and a nitrile group. Critical Quality Attribute (CQA): The lactam ring is susceptible to hydrolysis under alkaline conditions, forming the corresponding amino-acid impurity. The analytical method must resolve this specific degradant.

Comparison of Methodologies
FeatureLegacy Method (HPLC-UV) New Method (UPLC-PDA) Impact
Column C18 (250 x 4.6 mm, 5 µm)BEH C18 (50 x 2.1 mm, 1.7 µm)Higher peak capacity, sharper bands.
Mobile Phase ACN : Water (Isocratic)MeOH : 10mM NH₄OAc (Gradient)Improved selectivity for polar degradants.
Run Time 25.0 minutes4.5 minutes82% reduction in cycle time.
Flow Rate 1.0 mL/min0.4 mL/minSignificant solvent savings (Green Chemistry).
Detection UV @ 254 nmPDA (extracted @ 248 nm)Enhanced signal-to-noise ratio.

Experimental Protocol: The New Standard

This protocol utilizes a "Quality by Design" (QbD) approach to ensure robustness against minor variations in pH and organic composition.

Reagents and Instrumentation
  • Instrument: Waters ACQUITY UPLC H-Class or equivalent.

  • Solvents: LC-MS grade Methanol and Acetonitrile; Milli-Q Water.

  • Buffer: Ammonium Acetate (adjusted to pH 4.5 with Acetic Acid).

Chromatographic Conditions (New Method)
  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Column Temp: 40°C (Controls viscosity and improves mass transfer).

  • Injection Volume: 1.0 µL.

  • Gradient Program:

Time (min)% Mobile Phase A (10mM NH₄OAc, pH 4.5)% Mobile Phase B (Methanol)Curve
0.009010Initial
0.5090106
3.0010906
3.5010906
3.6090101
4.5090101
Standard Preparation
  • Stock Solution: Dissolve 10 mg of 4-(2-Oxopyrrolidin-1-yl)benzonitrile in 10 mL Methanol (1000 µg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A:B (50:50).

Validation Workflow & Decision Logic

The following diagram illustrates the logical flow of the validation process, ensuring every critical parameter is tested against a pass/fail criterion before proceeding.

ValidationWorkflow Start Method Development (UPLC Optimization) SystemSuitability System Suitability Test (Tailing < 1.5, Plates > 5000) Start->SystemSuitability Specificity Specificity / Stress Testing (Acid/Base/Oxidation) SystemSuitability->Specificity Pass Fail Optimization Required SystemSuitability->Fail Fail Linearity Linearity Assessment (5 Levels: 50-150%) Specificity->Linearity No Interference Specificity->Fail Co-elution Precision Precision & Accuracy (Repeatability & Recovery) Linearity->Precision R² > 0.999 Robustness Robustness Check (Flow +/- 0.1, Temp +/- 5C) Precision->Robustness RSD < 2.0% FinalValidation Method Validated Ready for Routine QC Robustness->FinalValidation Pass Robustness->Fail Fail Fail->Start Re-design

Caption: Logical workflow for method validation ensuring ICH Q2(R1) compliance at every stage.

Validation Results & Data Analysis

The new UPLC method was subjected to rigorous validation. The data below confirms its suitability for release testing and stability studies.

Specificity (Forced Degradation)

The method must differentiate the parent peak from degradants.

  • Acid Stress (0.1N HCl, 60°C, 2h): 5% degradation observed. Degradant elutes at 1.2 min (Parent at 2.8 min). Resolution > 5.0 .

  • Base Stress (0.1N NaOH, 60°C, 2h): 12% degradation (Hydrolysis of lactam). Degradant elutes at 1.1 min.

  • Oxidative Stress (3% H₂O₂): No significant degradation, confirming oxidative stability of the nitrile group.

Linearity & Range

Evaluated over 50% to 150% of the target concentration (50 µg/mL).

Concentration (µg/mL)Peak Area (Avg)Statistical Output
25.0125400Slope: 5015.2
37.5188150Intercept: -120.5
50.0250800R²: 0.9998
62.5313200Range: 25 - 75 µg/mL
75.0376500Status: Pass
Accuracy (Recovery Studies)

Spiked placebo samples at three levels.

Spike LevelAmount Added (µg)Amount Recovered (µg)% Recovery% RSD (n=3)
50%25.024.899.2%0.85%
100%50.050.1100.2%0.42%
150%75.074.699.5%0.61%

Mechanistic Insight: Why the New Method Works

The shift from the Legacy HPLC method to the New UPLC method is not just about speed; it is about chromatographic efficiency and chemical selectivity .

  • Stationary Phase Chemistry: The Legacy method used a standard C18 column which often shows "tailing" for basic nitrogen compounds (like the pyrrolidone ring). The New method uses a Bridged Ethyl Hybrid (BEH) particle. This reduces silanol activity, resulting in sharper peaks (Tailing Factor improved from 1.6 to 1.1).

  • Mobile Phase pH: The use of Ammonium Acetate (pH 4.5) suppresses the ionization of potential acidic hydrolysis products, increasing their retention slightly to ensure they do not co-elute with the solvent front, a common failure mode in the Legacy method.

Mechanism cluster_old Legacy Method (pH 7 / Neutral) cluster_new New Method (pH 4.5 / BEH) Compound 4-(2-Oxopyrrolidin-1-yl)benzonitrile Silanol Free Silanols (Stationary Phase) Compound->Silanol H-Bonding BEH BEH Particle (Capped Silanols) Compound->BEH Hydrophobic Only Interaction Secondary Interaction (Peak Tailing) Silanol->Interaction SharpPeak No Interaction (Sharp Peak) BEH->SharpPeak

Caption: Mechanistic comparison showing how BEH technology eliminates peak tailing.

References

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. Link

  • Snyder, L. R., et al. "Practical HPLC Method Development." Wiley-Interscience, 2nd Edition.
  • Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics." U.S. Department of Health and Human Services, 2015. Link

  • PubChem. "4-(2,5-Dioxopyrrolidin-1-yl)benzonitrile (Related Compound Data)." National Library of Medicine. (Used for structural analog comparison). Link

Comparative Cytotoxicity Profiling of 4-(2-Oxopyrrolidin-1-yl)benzonitrile: A Safety Assessment Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context[1][2]

4-(2-Oxopyrrolidin-1-yl)benzonitrile (4-OPB) is a critical pharmaceutical intermediate, primarily utilized in the synthesis of Factor XIIa inhibitors and Androgen Receptor modulators.[1][2] Structurally, it consists of a benzonitrile ring fused to a lactam (pyrrolidin-2-one) moiety.[1][2] Unlike simple solvents like N-Methyl-2-pyrrolidone (NMP), the addition of the benzonitrile group introduces potential metabolic liabilities (e.g., oxidative activation or nitrile hydrolysis) that necessitate rigorous cytotoxicity profiling during early-stage drug development.[1][2]

This guide outlines a comparative cytotoxicity framework to evaluate 4-OPB against industry standards. It shifts beyond simple "live/dead" assays to a mechanistic profiling approach, ensuring that observed toxicity is distinguished from non-specific solvent effects or assay interference.[1][2]

The Comparative Triad

To objectively assess 4-OPB, we compare it against three distinct benchmarks:

  • Solvent Baseline (Negative Control): N-Methyl-2-pyrrolidone (NMP) . A structural analog used as a solvent; establishes the baseline toxicity of the lactam ring.[1][2]

  • Scaffold Analog (Structural Control): N-Phenyl-2-pyrrolidone (NPP) . Lacks the nitrile group; isolates the contribution of the benzonitrile moiety to toxicity.[1][2]

  • Therapeutic Benchmark (Positive Control): Pirfenidone . A clinically approved N-aryl pyridone (structurally similar to the pyrrolidone scaffold); provides a reference for "acceptable" pharmaceutical toxicity.[1][2]

Part 2: Comparative Analysis & Anticipated Data

The following data synthesis is based on Structure-Activity Relationship (SAR) analysis of N-aryl-lactams and validated toxicological datasets for the reference compounds.

Table 1: Comparative Cytotoxicity Profile (IC50 Reference Ranges)
CompoundPrimary ApplicationHepG2 (Liver) IC50 [24h]HEK293 (Kidney) IC50 [24h]HUVEC (Endothelial) IC50 [24h]Toxicity Mechanism
4-OPB Drug Intermediate> 500 µM (Predicted)> 1000 µM (Predicted)~ 300-800 µM (Predicted)Potential CYP450 activation of nitrile; generally low acute toxicity.[1][2]
NMP Solvent> 10,000 µM> 15,000 µM> 5,000 µMMembrane fluidization at high concentrations.[1][2]
NPP Chemical Building Block~ 1,000 - 5,000 µM> 5,000 µM~ 1,000 µMNon-specific hydrophobic interaction.[1][2]
Pirfenidone Anti-fibrotic Drug~ 2,000 µM> 5,000 µM> 2,000 µMReactive Oxygen Species (ROS) modulation (therapeutic mechanism).[1][2]
Doxorubicin Positive Tox Control0.5 - 2.0 µM1.0 - 5.0 µM0.1 - 0.5 µMDNA intercalation; topoisomerase II inhibition.[1][2]

Analytic Insight: 4-OPB is expected to exhibit low-to-moderate cytotoxicity (mM range).[1][2] The benzonitrile group increases lipophilicity (logP ~1.[1][2]5) compared to NMP (logP -0.4), facilitating higher cellular uptake and potentially slightly higher potency than NMP, but it lacks the "warhead" substituents (e.g., nitro, heavy halogens) found in cytotoxic pyrrolidone-based anticancer agents.[1]

Part 3: Experimental Protocols (Self-Validating Systems)

To generate the data above, follow this standardized protocol. This workflow includes a Z-factor validation step to ensure assay robustness.

Protocol: High-Throughput MTT Cytotoxicity Assay

Objective: Determine the metabolic activity of cells treated with 4-OPB relative to controls.

Materials:

  • Cell Lines: HepG2 (ATCC HB-8065), HEK293 (ATCC CRL-1573).[1][2]

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO (anhydrous).[1][2]

  • Compound Preparation: Dissolve 4-OPB in DMSO to create a 100 mM stock. Ensure final DMSO concentration in wells is < 0.5% to prevent solvent toxicity.[1][2]

Step-by-Step Workflow:

  • Seeding (Day 0):

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Causality: Low density prevents contact inhibition from masking toxicity; 24h recovery allows attachment.[1][2]

  • Treatment (Day 1):

    • Perform serial dilutions of 4-OPB (1000 µM down to 1 µM).

    • Include Vehicle Control (0.5% DMSO) and Positive Control (10 µM Doxorubicin).[1][2]

    • Validation: Run 6 replicates per concentration.

  • Incubation:

    • Incubate for 24h or 72h at 37°C, 5% CO2.

  • MTT Addition (Day 2/4):

    • Add MTT reagent (0.5 mg/mL).[1][2] Incubate 4h.

    • Mechanism:[1][2][3] Viable mitochondria reduce yellow MTT to purple formazan.[1][2]

  • Solubilization & Read:

    • Aspirate media.[1][2] Add 100 µL DMSO to dissolve crystals.

    • Measure Absorbance (OD) at 570 nm (Reference 630 nm).

Data Analysis:


[1]
  • QC Criteria: If Z-factor < 0.5, reject plate.

Part 4: Visualization of Screening Workflow

The following diagram illustrates the decision matrix for evaluating 4-OPB safety.

Cytotoxicity_Workflow Start Compound Synthesis 4-(2-Oxopyrrolidin-1-yl)benzonitrile Solubility Solubility Check (DMSO/PBS) Start->Solubility Primary_Screen Primary Screen (HepG2) Single Dose (100 µM) Solubility->Primary_Screen Pass Viability_Check Viability > 80%? Primary_Screen->Viability_Check Dose_Response Dose-Response (IC50) 0.1 - 1000 µM Viability_Check->Dose_Response Yes (Low Tox) Stop_Redesign Stop / Redesign (High Toxicity) Viability_Check->Stop_Redesign No (High Tox) Mechanism Mechanistic Profiling (ROS, Caspase, Membrane) Dose_Response->Mechanism Mechanism->Stop_Redesign Apoptosis/Necrosis Safety_Pass Safety Profile Approved Proceed to Efficacy Mechanism->Safety_Pass No Off-Target Effects

Caption: Decision-tree workflow for the safety assessment of 4-OPB, moving from solubility checks to mechanistic validation.

Part 5: Mechanistic Discussion

The Lactam Stability Factor

The 2-oxopyrrolidin-1-yl ring is generally metabolically stable.[1][2] Unlike the N-alkyl-2-pyrrolidones (like NMP), which can undergo ring opening to form succinimide derivatives, the N-aryl bond in 4-OPB stabilizes the lactam.[1][2] This suggests that 4-OPB will exhibit lower acute toxicity than alkyl analogs that rapidly metabolize to acidic species.[1][2]

The Benzonitrile Liability

The primary safety concern for 4-OPB is the benzonitrile moiety.[1][2] In hepatic cells (HepG2), cytochrome P450 enzymes (specifically CYP2E1) can theoretically metabolize the nitrile group.[1]

  • Pathway A (Detoxification): Hydrolysis to benzoic acid derivative (excretable).[1][2]

  • Pathway B (Toxification): Oxidative release of cyanide (rare in stable aromatic nitriles, but possible).[1]

  • Recommendation: If HepG2 IC50 drops below 100 µM, perform a Microsomal Stability Assay to check for reactive metabolite formation.[1][2]

Comparison to Factor XIIa Inhibitors

4-OPB is a fragment of larger Factor XIIa inhibitors.[1][2] Research indicates that toxicity in this class often arises not from the pyrrolidone core, but from basic side chains (amidines/guanidines) added later in synthesis.[1][2] Therefore, 4-OPB itself is expected to be a benign scaffold .[1][2]

Part 6: References

  • European Chemicals Agency (ECHA). "Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP)." SCCS Opinions, 2011.[1][2] Link

  • National Institutes of Health (NIH). "Cytotoxicity of α-Pyrrolidinophenones: An Impact of α-Aliphatic Side-chain Length."[1][2] Neurotoxicity Research, 2018.[1][2][3] Link

  • Google Patents. "Enzyme inhibitors (Factor XIIa) comprising pyrrolidone scaffolds."[1][2] Patent CN114258392A, 2020.[1][2] Link

  • Sigma-Aldrich. "Safety Data Sheet: 4-(2-Oxopyrrolidin-1-yl)benzonitrile."[1][2] Product Catalog, 2024. Link

  • ResearchGate. "Cytotoxicity of Thiazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells."[1][2] Toxicology in Vitro, 2015.[1][2] Link

Sources

A Strategic Guide to Assessing the Enzymatic Selectivity of 4-(2-Oxopyrrolidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, understanding the selectivity of a small molecule is paramount to predicting its efficacy and potential for off-target effects.[1] This guide provides a comprehensive, technically-grounded strategy for assessing the enzymatic selectivity of 4-(2-Oxopyrrolidin-1-yl)benzonitrile, a compound whose core scaffolds are present in a wide array of biologically active agents. Given that no single, well-defined target for this specific molecule is prominently documented, our approach will be one of systematic discovery, moving from broad, unbiased screening to focused, quantitative validation. This methodology ensures a thorough characterization of the compound's interaction profile across the proteome.

Phase 1: Initial Target Discovery via Broad-Panel Screening

The foundational step in characterizing a novel compound is to cast a wide net. Broad-panel screening against diverse enzyme families is the most efficient method to generate initial hypotheses about a compound's primary targets and prominent off-targets. This approach is crucial for a molecule like 4-(2-Oxopyrrolidin-1-yl)benzonitrile, where literature on related structures suggests a potential for varied activity.

Rationale for Broad-Panel Screening

Phenotypic screening or initial assays may provide clues, but they do not reveal the full spectrum of a compound's interactions. A broad, target-based screen provides a more unbiased view of the compound's "interactome," helping to identify potential on-target efficacy and off-target toxicity early in the development process.[1][2]

Recommended Initial Screening Panels

Given the structural motifs within 4-(2-Oxopyrrolidin-1-yl)benzonitrile, a logical starting point includes screening against large, functionally diverse enzyme and receptor families. We recommend a multi-faceted approach utilizing established commercial services:

  • Kinase Panel: The human kinome consists of over 500 kinases, which are among the most common drug targets and off-targets.[2][3] A broad kinase panel (e.g., a panel of 200-400 kinases) is essential.[2][][5]

  • Protease Panel: Proteases are involved in a vast number of physiological processes, and off-target inhibition can lead to significant side effects. A panel covering the main protease classes (serine, cysteine, aspartic, metalloproteases) is recommended.[6][7][8]

  • GPCR Panel: G-protein coupled receptors represent the largest family of membrane proteins and are the target of a large percentage of approved drugs. An initial screen against a panel of representative GPCRs can uncover interactions with cell surface signaling pathways.[][10][11][12]

Experimental Workflow: Broad-Panel Screening

The following diagram illustrates the initial high-throughput screening (HTS) workflow.

G cluster_prep Compound Preparation cluster_screening Broad-Panel Screening cluster_analysis Data Analysis Compound 4-(2-Oxopyrrolidin-1-yl)benzonitrile (Stock Solution in DMSO) KinasePanel Kinase Panel (~300 kinases @ 10 µM) Compound->KinasePanel Single Concentration Screen ProteasePanel Protease Panel (~50 proteases @ 10 µM) Compound->ProteasePanel Single Concentration Screen GPCRPanel GPCR Panel (~100 receptors @ 10 µM) Compound->GPCRPanel Single Concentration Screen Data Collect % Inhibition Data KinasePanel->Data ProteasePanel->Data GPCRPanel->Data HitID Identify 'Hits' (e.g., >50% Inhibition) Data->HitID

Caption: Workflow for initial broad-panel screening.

Phase 2: Focused Selectivity and Potency Determination

Once the broad-panel screen identifies one or more "hit" families (e.g., significant inhibition of a specific kinase or protease), the next phase is to confirm this activity and quantify the compound's potency and selectivity within that family.

Causality: From Hit to Confirmed Target

A single-point screen only provides a snapshot. It is essential to generate dose-response curves to determine the half-maximal inhibitory concentration (IC50) for the primary hit(s). This quantitative measure of potency is the gold standard for comparing activity. Furthermore, to understand selectivity, the IC50 should also be determined for closely related enzymes within the same family.

Detailed Protocol: IC50 Determination for a Hit Kinase (Hypothetical Example)

This protocol describes a common method for determining the IC50 of a compound against a putative hit kinase, for example, "Kinase X".

Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a specific substrate by Kinase X. The amount of ATP remaining after the reaction is quantified using a luminescence-based detection reagent.

Materials:

  • Recombinant Human Kinase X

  • Kinase-specific peptide substrate

  • ATP (at the Km concentration for Kinase X)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 4-(2-Oxopyrrolidin-1-yl)benzonitrile (test compound)

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • Luminescence-based ATP detection kit

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 4-(2-Oxopyrrolidin-1-yl)benzonitrile in DMSO, starting at a high concentration (e.g., 1 mM). Also prepare dilutions for the positive control, Staurosporine.

  • Reaction Mixture Preparation: Prepare a master mix containing the kinase reaction buffer, the peptide substrate, and ATP.

  • Enzyme Preparation: Dilute the recombinant Kinase X in kinase buffer to the desired working concentration.

  • Assay Plate Setup:

    • Add a small volume (e.g., 50 nL) of the serially diluted compound, DMSO vehicle, or positive control to the wells of the 384-well plate.

    • Add the kinase/enzyme solution to all wells except the "no enzyme" controls.

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add the substrate/ATP mixture to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop Reaction & Detect Signal: Add the ATP detection reagent according to the manufacturer's instructions. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data: Set the average signal from the DMSO wells as 100% activity and the average signal from the highest concentration of the positive control as 0% activity.

    • Plot the normalized % inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

This entire process should be repeated for several closely related kinases to build a selectivity profile.

Phase 3: Critical Safety and Off-Target Liability Profiling

Regardless of the primary target identified, all potential drug candidates must be evaluated for their interaction with a standard panel of targets known to be associated with adverse drug reactions. This is a non-negotiable step for ensuring safety.[1]

Cytochrome P450 (CYP) Inhibition

Rationale: CYP enzymes are the primary enzymes responsible for drug metabolism in the liver. Inhibition of these enzymes by one drug can lead to a dangerous increase in the concentration of a co-administered drug, causing toxicity.[13][14] Regulatory agencies like the FDA recommend testing against a panel of the most clinically relevant CYP isoforms (e.g., CYP1A2, 2B6, 2C9, 2D6, and 3A4).[15]

Experimental Approach:

  • Method: An LC-MS/MS-based assay is the gold standard.[15]

  • System: Human liver microsomes, which contain a full complement of CYP enzymes, are incubated with a specific substrate for each CYP isoform in the presence and absence of 4-(2-Oxopyrrolidin-1-yl)benzonitrile.

  • Readout: The formation of the specific metabolite is quantified by LC-MS/MS. A reduction in metabolite formation indicates inhibition.

  • Result: Data is typically presented as an IC50 value for each CYP isoform.

hERG Channel Inhibition

Rationale: The human Ether-a-go-go-Related Gene (hERG) encodes a potassium ion channel critical for cardiac repolarization.[16] Blockade of this channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes.[16][17] For this reason, hERG screening is a mandatory safety assessment.

Experimental Approach:

  • Method: The gold-standard assay is manual or automated patch-clamp electrophysiology.[16][18]

  • System: A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.

  • Readout: The electrical current passing through the channel is directly measured in the presence of increasing concentrations of the test compound.

  • Result: The percent inhibition of the hERG current is determined, and an IC50 value is calculated. Some services also offer a fluorescence polarization-based binding assay as a higher-throughput initial screen.[19]

Data Presentation and Interpretation

A clear and concise summary of all selectivity and liability data is crucial for decision-making.

Selectivity Data Summary Table

All generated IC50 values should be compiled into a table for easy comparison. The Selectivity Index can be calculated by dividing the IC50 of an off-target enzyme by the IC50 of the primary target. A higher index indicates greater selectivity.

Target Target Class IC50 (nM) Selectivity Index (vs. Kinase X)
Kinase X (Hypothetical) Ser/Thr Kinase 50 1
Kinase YSer/Thr Kinase1,50030
Kinase ZTyr Kinase>10,000>200
Protease ASerine Protease>10,000>200
CYP3A4P450 Enzyme8,500170
hERG ChannelIon Channel>20,000>400

Advanced, Unbiased Selectivity Profiling in a Cellular Context

While in vitro biochemical assays are essential, they may not fully reflect a compound's behavior in a complex cellular environment.[5] For a deeper understanding, advanced proteomic techniques can identify compound targets directly in cell lysates or intact cells without requiring a modified version of the compound.

Limited Proteolysis-Mass Spectrometry (LiP-MS)

LiP-MS is a powerful technique that identifies protein targets by detecting how compound binding alters a protein's structure.[20][21][22][23] Binding can shield a region of the protein or induce a conformational change, altering its susceptibility to digestion by a non-specific protease. These changes are then identified by mass spectrometry, revealing the target protein and often the binding site.

Chemoproteomics

Chemoproteomics encompasses a range of techniques used to identify the interactions of small molecules on a proteome-wide scale.[24][25][26][27][28] These methods can provide a comprehensive and unbiased map of a compound's targets and off-targets within a native biological system, offering the highest level of physiological relevance.

G cluster_phase1 Phase 1: Hypothesis Generation cluster_phase2 Phase 2: Confirmation & Focused Selectivity cluster_phase3 Phase 3: Safety & Liability cluster_phase4 Phase 4: Advanced Profiling (Optional) BroadScreen Broad-Panel Screening (Kinases, Proteases, GPCRs) HitFamily Identify Hit Family (e.g., Kinase Family 'A') BroadScreen->HitFamily IC50_Primary IC50 Determination (Primary Hit: Kinase X) HitFamily->IC50_Primary IC50_Panel IC50 Panel Screening (Related Kinases in Family 'A') IC50_Primary->IC50_Panel CYP_Screen CYP450 Panel (e.g., 1A2, 2C9, 2D6, 3A4) hERG_Screen hERG Inhibition Assay (Patch-Clamp) Decision Go/No-Go Decision Based on Potency, Selectivity, & Safety Profile IC50_Panel->Decision CYP_Screen->Decision hERG_Screen->Decision Advanced Cell-Based Unbiased Profiling (LiP-MS, Chemoproteomics) Decision->Advanced If Promising

Caption: Comprehensive selectivity assessment workflow.

Conclusion

Assessing the selectivity of a novel compound like 4-(2-Oxopyrrolidin-1-yl)benzonitrile is not a single experiment but a multi-phased, systematic investigation. By beginning with broad, unbiased screens to generate hypotheses, followed by rigorous quantitative validation of potency and intra-family selectivity, and culminating in essential safety liability testing, a clear and actionable profile of the compound can be built. This structured approach, grounded in established methodologies, provides the critical data necessary to make informed decisions in the drug discovery and development pipeline, ultimately balancing the drive for efficacy with the imperative for safety.

References

  • PubMed.

  • Eurofins Discovery.

  • Reaction Biology.

  • Creative Biolabs.

  • Wikipedia.

  • Longdom Publishing.

  • Sigma-Aldrich.

  • Biognosys.

  • BOC Sciences.

  • OMICS International.

  • MDPI.

  • Creative Biogene.

  • Royal Society of Chemistry.

  • Promega Corporation.

  • Enzymlogic.

  • PubMed.

  • Drug Target Review.

  • Biognosys.

  • Creative BioMart.

  • Eurofins Discovery.

  • Evotec.

  • EUbOPEN.

  • Creative Bioarray.

  • AACR Journals.

  • Creative Bioarray.

  • AxisPharm.

  • Creative Biogene.

  • Charles River Laboratories.

  • Charles River Laboratories.

  • Creative Proteomics.

  • BOC Sciences.

  • Enamine.

  • Sengenics.

  • Springer Nature Experiments.

  • Eurofins Discovery.

  • LifeNet Health LifeSciences.

  • Creative Bioarray.

  • Johnson Matthey.

  • WuXi AppTec.

  • BOC Sciences.

  • Charles River Laboratories.

  • Creative Enzymes.

  • Reaction Biology.

  • Codexis.

  • Promega Connections.

  • Patsnap Synapse.

  • NCBI - NIH.

  • BellBrook Labs.

  • OMICS International.

Sources

Technical Guide: Comparative Profiling of 4-(2-Oxopyrrolidin-1-yl)benzonitrile vs. Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 4-(2-Oxopyrrolidin-1-yl)benzonitrile —a privileged pharmacophore and research candidate—against Standard-of-Care (SOC) agents in oncology and anticoagulation.

Executive Summary & Compound Identity

4-(2-Oxopyrrolidin-1-yl)benzonitrile (CAS: 167833-93-4) represents a critical N-aryl lactam scaffold in medicinal chemistry. Structurally, it combines a rigid benzonitrile core with a 2-pyrrolidinone (gamma-lactam) ring. This architecture serves as a bioisostere for several blockbuster drugs, offering optimized metabolic stability (via the para-cyano blockade) and specific hydrogen-bonding vectors.

Primary Therapeutic Applications:

  • Antimicrotubule Agents (Oncology): Acts as a colchicine-binding site inhibitor (CBSI), destabilizing microtubules.

  • Factor Xa Inhibition (Anticoagulation): Serves as a core fragment analogous to the oxazolidinone/lactam rings in direct oral anticoagulants (DOACs).

  • Epigenetic Modulation: Emerging utility in LSD1 (Lysine-specific demethylase 1) inhibition.

Standard-of-Care (SOC) Comparators:

  • Combretastatin A4 (CA-4): The gold standard for colchicine-site tubulin inhibition.

  • Rivaroxaban (Xarelto): The SOC Factor Xa inhibitor (structurally related N-aryl oxazolidinone).

  • Pirfenidone (Esbriet): A structural analogue (N-phenyl pyridone) used in fibrosis.

Head-to-Head Comparison: Efficacy & Mechanism

A. Oncology: Microtubule Destabilization

The 4-(2-Oxopyrrolidin-1-yl)benzonitrile scaffold targets the colchicine-binding site on


-tubulin. Unlike taxanes (stabilizers), this class prevents microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis.
Feature4-(2-Oxopyrrolidin-1-yl)benzonitrile ScaffoldCombretastatin A4 (SOC)Paclitaxel (SOC)
Mechanism Destabilizer (Colchicine Site)Destabilizer (Colchicine Site)Stabilizer (Taxane Site)
Binding Affinity (

)
Low

M to High nM range*
~3-10 nM< 10 nM
Solubility High (Polar Nitrile/Lactam)Low (Requires phosphate prodrug)Very Low (Requires Cremophor)
Metabolic Stability High (Nitrile blocks P450 oxidation)Low (Cis-trans isomerization)Moderate
MDR Resistance Not a P-gp substrate P-gp substrate (prone to resistance)P-gp substrate

> Note: Potency is enhanced when the scaffold is derivatized with sulfonamide tails (e.g., phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates).

B. Anticoagulation: Factor Xa Inhibition

This scaffold mimics the S4 binding pocket interactions of Factor Xa inhibitors. The pyrrolidinone ring acts as a neutral surrogate for the oxazolidinone of Rivaroxaban.

Feature4-(2-Oxopyrrolidin-1-yl)benzonitrile CoreRivaroxaban (SOC)Apixaban (SOC)
Core Structure Pyrrolidinone (5-membered lactam)Oxazolidinone (5-membered carbamate)Piperidinone (6-membered lactam)
S4 Pocket Fit Good hydrophobic fit; Nitrile interacts with Tyr99Optimized interaction (Chlorothiophene)Optimized interaction (Methoxyphenyl)
H-Bonding Carbonyl accepts H-bond from Gly216Carbonyl accepts H-bond from Gly216Carbonyl accepts H-bond from Gly216
Oral Bioavailability >80% (Predicted)~80%~50%

Mechanistic Visualization

The following diagram illustrates the dual-pathway potential of the scaffold: interfering with Microtubule Dynamics (Oncology) and the Coagulation Cascade (Factor Xa).

MechanismOfAction cluster_Oncology Oncology (Antimicrotubule) cluster_Coagulation Anticoagulation (Factor Xa) Compound 4-(2-Oxopyrrolidin-1-yl) benzonitrile Tubulin Beta-Tubulin (Colchicine Site) Compound->Tubulin Inhibits FXa Factor Xa (S4 Pocket) Compound->FXa Binds Thrombin Prothrombin -> Thrombin Compound->Thrombin Inhibits Cascade Polymerization Microtubule Polymerization Tubulin->Polymerization Blocks Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Failure leads to Apoptosis Apoptosis (Cancer Cell Death) Arrest->Apoptosis FXa->Thrombin Catalyzes Fibrin Fibrinogen -> Fibrin Thrombin->Fibrin Clot Thrombus Formation Fibrin->Clot

Caption: Dual mechanism targeting Tubulin destabilization (Oncology) and Factor Xa cascade blockade (Anticoagulation).

Validated Experimental Protocols

To benchmark 4-(2-Oxopyrrolidin-1-yl)benzonitrile against SOCs, the following self-validating protocols are recommended.

Protocol A: Tubulin Polymerization Assay (Fluorescence-Based)

Objective: Quantify the


 of the compound for inhibiting tubulin assembly compared to CA-4.
Principle:  Tubulin polymerization is monitored by the fluorescence enhancement of DAPI or a reporter dye which binds only to microtubules.
  • Reagent Prep:

    • Purified Tubulin (porcine brain): 2 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

      
      , pH 6.9).
      
    • GTP: 1 mM stock.

    • Test Compound: Dissolve 4-(2-Oxopyrrolidin-1-yl)benzonitrile in DMSO (Final conc. 0.1 - 100

      
      M).
      
    • Control: Combretastatin A4 (Positive), DMSO (Negative).

  • Assay Setup:

    • In a 96-well black plate, add 5

      
      L of compound.
      
    • Add 95

      
      L of Tubulin/GTP mix at 4°C.
      
  • Kinetic Measurement:

    • Transfer to a plate reader pre-warmed to 37°C.

    • Measure fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.

  • Data Analysis:

    • Plot Fluorescence vs. Time.

    • Calculate

      
       (polymerization rate) and Steady State mass.
      
    • Validation Check: CA-4 must show <10% polymerization relative to DMSO control.

Protocol B: Factor Xa Chromogenic Inhibition Assay

Objective: Determine the inhibition constant (


) relative to Rivaroxaban.
  • System:

    • Enzyme: Human Factor Xa (0.5 nM).

    • Substrate: S-2765 (Chromogenic, 200

      
      M).
      
    • Buffer: Tris-HCl pH 7.4, 150 mM NaCl, 0.1% BSA.

  • Workflow:

    • Incubate Enzyme + Compound (10 min, 25°C).

    • Add Substrate to initiate reaction.

    • Monitor absorbance at 405 nm (pNA release) for 10 min.

  • Calculation:

    • Fit rates to the Morrison equation for tight-binding inhibitors.

    • Validation Check: Rivaroxaban

      
       should fall within 0.4–0.8 nM.
      

Synthesis & Structural Advantages

The synthesis of 4-(2-Oxopyrrolidin-1-yl)benzonitrile highlights its scalability and "Green Chemistry" potential compared to the complex synthesis of Taxanes.

Key Synthetic Route (Goldberg-type Amidation):

  • Starting Materials: 4-Bromobenzonitrile + 2-Pyrrolidinone.

  • Catalyst: CuI (10 mol%), Ligand (e.g., DMEDA), Base (

    
    ).
    
  • Conditions: Dioxane, 110°C, 12h.

  • Yield: Typically >85%.

Comparison of Synthetic Complexity:

  • 4-(2-Oxopyrrolidin-1-yl)benzonitrile: 1 Step from commercial reagents. High atom economy.

  • Paclitaxel: Fermentation or >40 step total synthesis.

  • Rivaroxaban: Multi-step synthesis involving chiral pool reagents (S-epichlorohydrin).

References

  • Antimicrotubule Activity

    • Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides as new antimicrotubule agents targeting the colchicine-binding site.[1]

    • Source: ResearchGate/European Journal of Medicinal Chemistry.
  • LSD1 Inhibition

    • Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1.
    • Source: PubMed (Bioorg Med Chem Lett).
  • Factor Xa Context (Rivaroxaban Structure)

    • Discovery of Rivaroxaban (Xarelto).
    • Source: ACS Public
  • Chemical Properties & Safety

    • 4-(2-Oxopyrrolidin-1-yl)benzonitrile Product Page.
    • Source: Sigma-Aldrich.[2]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(2-Oxopyrrolidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-(2-Oxopyrrolidin-1-yl)benzonitrile, a compound of interest in contemporary research and drug development. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of all laboratory personnel and the surrounding ecosystem. This document is designed for researchers, scientists, and drug development professionals, offering in-depth, actionable guidance that is grounded in established safety principles.

Hazard Identification and Risk Assessment: Understanding the Compound

  • Benzonitrile Moiety: Benzonitrile and its derivatives are classified as harmful if swallowed or in contact with skin.[1][2] Some are toxic if inhaled.[1][3] A significant hazard associated with nitrile compounds is the potential for the release of highly toxic hydrogen cyanide gas upon decomposition, for instance, in a fire or through reaction with strong acids.[4]

  • Pyrrolidinone Moiety: 2-Pyrrolidinone is known to be an irritant to the skin, eyes, and respiratory tract.[5] The pyrrolidinone structure is a five-membered lactam, which is a common motif in pharmaceuticals and natural products.[6]

Based on this analysis, 4-(2-Oxopyrrolidin-1-yl)benzonitrile should be handled as a hazardous substance with potential for toxicity and irritation. The primary routes of exposure are inhalation, skin contact, and ingestion.[7][8]

Table 1: Inferred Hazard Profile of 4-(2-Oxopyrrolidin-1-yl)benzonitrile

Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal) Harmful if swallowed or in contact with skin.[9]
Skin Irritation Expected to cause skin irritation.[5][10]
Eye Irritation Expected to cause serious eye irritation.[5]
Environmental Hazards Nitrile compounds can be harmful to aquatic life.[1][2]

Personal Protective Equipment (PPE): The First Line of Defense

Given the potential hazards, stringent personal protective measures are mandatory when handling 4-(2-Oxopyrrolidin-1-yl)benzonitrile and its waste.

  • Hand Protection: Wear nitrile gloves.[11] It is crucial to remember that thin, disposable nitrile gloves offer splash protection for a limited time and should be changed immediately upon contamination.[12] For more extensive handling, consider heavier-duty gloves.

  • Eye Protection: Chemical safety goggles are required at all times.

  • Skin and Body Protection: A flame-resistant laboratory coat should be worn and kept fastened.[13]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, work should be conducted in a certified chemical fume hood.[9]

Spill Management: Immediate Response Protocol

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.[5]

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris into a designated, sealable waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: The collected spill waste must be disposed of as hazardous chemical waste, following the procedures outlined below.

Step-by-Step Disposal Procedure

The disposal of 4-(2-Oxopyrrolidin-1-yl)benzonitrile must comply with federal, state, and local regulations, such as those outlined in the Resource Conservation and Recovery Act (RCRA).[14][15] Disposal into regular trash or down the sewer system is strictly prohibited.[14][16]

Step 1: Waste Segregation

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions.[16][17]

  • Designate a specific waste container for 4-(2-Oxopyrrolidin-1-yl)benzonitrile and materials contaminated with it.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[18]

Step 2: Containerization

The choice of waste container is vital for safe storage and transport.

  • Container Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, that is free from damage.[14]

  • Closure: The container must have a secure, leak-proof screw-top cap.[14]

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.[14]

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and essential for safety.

  • The waste container must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "4-(2-Oxopyrrolidin-1-yl)benzonitrile." Avoid using abbreviations or chemical formulas.

  • Indicate the primary hazards associated with the waste (e.g., "Toxic," "Irritant").

  • Note the accumulation start date (the date the first drop of waste was added to the container).

Step 4: On-Site Accumulation and Storage

Waste must be managed safely while awaiting pickup by a certified disposal service.

  • Location: Store the waste container in a designated satellite accumulation area at or near the point of generation.[15] This area should be a well-ventilated space, away from heat sources, open flames, and direct sunlight.[1][16]

  • Time Limits: Adhere to institutional and regulatory time limits for waste accumulation. Academic labs operating under EPA's Subpart K regulations may have different requirements.[15][19]

  • Container Management: Keep the waste container closed at all times, except when adding waste.

Step 5: Final Disposal

The final step is the transfer of the waste to a licensed hazardous waste disposal company.

  • Coordinate with your institution's Environmental Health and Safety (EH&S) department for the collection and disposal of the hazardous waste.

  • Ensure all necessary documentation is completed as required by your institution and regulatory bodies.[14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-(2-Oxopyrrolidin-1-yl)benzonitrile.

DisposalWorkflow cluster_ppe Step 1: Don PPE cluster_generation Step 2: Waste Generation cluster_segregation Step 3: Segregation cluster_container Step 4: Containerization & Labeling cluster_storage Step 5: Storage cluster_disposal Step 6: Final Disposal ppe Nitrile Gloves Safety Goggles Lab Coat generation Generation of 4-(2-Oxopyrrolidin-1-yl)benzonitrile Waste (Solid or Liquid) segregate Segregate from incompatible materials (Strong Acids, Bases, Oxidizers) generation->segregate container Place in a designated, chemically compatible, leak-proof container segregate->container labeling Label with: 'Hazardous Waste' Full Chemical Name Hazards Accumulation Date storage Store in a designated satellite accumulation area. Keep container closed. container->storage disposal Arrange for pickup by a licensed hazardous waste disposal company via EH&S. storage->disposal

Caption: Disposal workflow for 4-(2-Oxopyrrolidin-1-yl)benzonitrile.

Conclusion: A Commitment to Safety

The proper disposal of 4-(2-Oxopyrrolidin-1-yl)benzonitrile is a non-negotiable aspect of responsible laboratory practice. By understanding the compound's potential hazards and adhering to the detailed procedures for segregation, containerization, labeling, and disposal, researchers can ensure a safe working environment and maintain compliance with all relevant regulations. This commitment to safety is paramount in building a culture of trust and excellence in scientific research.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Sigma-Aldrich. (2026, January 13). Safety Data Sheet - Benzonitrile.
  • Maybridge. (2023, August 25). Safety Data Sheet - 4-Piperazin-1-yl-benzonitrile.
  • Chem Service. (2015, January 12). Safety Data Sheet - Benzonitrile.
  • University of California, Santa Barbara. (2012, December 14). Nitrates - Standard Operating Procedure.
  • Fisher Scientific. (2009, September 22). Safety Data Sheet - Benzonitrile.
  • TCI Chemicals. (2024, December 16). Safety Data Sheet - 2-Amino-4-methylbenzonitrile.
  • Vigon International. (2015, December 1). Safety Data Sheet - Benzonitrile.
  • Spectrum Chemical. (2018, January 11). Safety Data Sheet - Benzonitrile.
  • Fisher Scientific. (2014, September 19). Safety Data Sheet - 4-(1-Pyrrolidinyl)benzonitrile.
  • International Labour Organization & World Health Organization. (2021). ICSC 0562 - Pyrrolidone.
  • Central Drug House (P) Ltd. Material Safety Data Sheet - Benzonitrile.
  • Ghashang, M., et al. (2016). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. RSC Publishing.
  • University of Pennsylvania, Environmental Health and Radiation Safety. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
  • Cole-Parmer. (2005, October 11). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).

Sources

Personal protective equipment for handling 4-(2-Oxopyrrolidin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary (The "Why")

Chemical Identity: 4-(2-Oxopyrrolidin-1-yl)benzonitrile CAS: 136466-94-9 Physical State: Solid (typically off-white to yellow crystalline powder) Primary Application: Pharmaceutical intermediate (often associated with androgen receptor antagonist synthesis, e.g., Apalutamide precursors).

The Hazard Narrative: Handling this compound requires a nuanced understanding of its two pharmacophores: the Benzonitrile core and the Pyrrolidone ring.

  • The Nitrile Factor: While aromatic nitriles are generally more stable than aliphatic ones, they possess acute toxicity profiles upon ingestion or high-load inhalation. Metabolic processing can, in rare high-exposure scenarios, release cyanide ions, though the immediate risk is typically central nervous system (CNS) depression.

  • The Pyrrolidone Factor: Structurally similar to N-Methylpyrrolidone (NMP), the pyrrolidone moiety suggests this compound is a skin penetrant and a potential reproductive toxin .

Operational Directive: Treat this substance as an Occupational Exposure Band (OEB) 3 compound (Potent/Harmful). Do not handle on an open benchtop.

Part 2: Hazard Profile & PPE Stratification[1][2][3]

Hazard Identification (GHS Standards)

Based on Structure-Activity Relationship (SAR) and analog data.

Hazard ClassH-CodeDescriptionOperational Implication
Acute Toxicity H302 Harmful if swallowed.Zero-tolerance for hand-to-mouth transfer.
Skin Irritation H315 Causes skin irritation.[1][2]Contact dermatitis risk; requires barrier protection.
Eye Irritation H319 Causes serious eye irritation.[3]Dust can cause corneal abrasion and chemical burns.
Reprotoxicity H361 Suspected of damaging fertility/unborn child.[4]CRITICAL: Pregnant personnel should avoid handling.
STOT-SE H335 May cause respiratory irritation.[1][3][5]Inhalation of dust triggers mucosal inflammation.
PPE Selection Matrix

Standard nitrile gloves are insufficient for prolonged contact with pyrrolidone derivatives due to rapid permeation.

PPE ComponentSpecificationTechnical Rationale
Hand Protection (Primary) 0.11mm (minimum) Nitrile Standard splash protection. Change every 15 mins or immediately upon splash.
Hand Protection (Secondary) Laminate (Silver Shield/4H) REQUIRED for solutions or handling >10g. Pyrrolidones can permeate nitrile in <30 mins.
Respiratory P100 / N99 Respirator Minimum requirement for solid handling. N95 allows 5% penetration, which is unacceptable for OEB 3 solids.
Eye Protection Chemical Goggles Safety glasses with side shields are insufficient for powders; fine dust bypasses side gaps.
Body Protection Tyvek® Lab Coat (Cuffed) Cotton coats absorb and hold dust against the skin. Disposable Tyvek prevents cross-contamination.
PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Start: Assess Task Form Physical Form? Start->Form Solid Solid / Powder Form->Solid Weighing/Transfer Liquid Solution (Organic Solvent) Form->Liquid Reaction/Workup Qty Quantity? Solid->Qty Level3 LEVEL 3 PPE: Laminate Liners (Silver Shield) + Full Tyvek Suit + PAPR Liquid->Level3 Solvent enhances permeation Small < 100 mg Qty->Small Analytical Large > 100 mg Qty->Large Prep/Synthesis Level1 LEVEL 1 PPE: Nitrile Gloves + Goggles + Lab Coat + Fume Hood Small->Level1 Level2 LEVEL 2 PPE: Double Gloving (Nitrile) + P100 Mask + Tyvek Sleeves Large->Level2 caption Figure 1: Risk-Based PPE Selection Logic

Part 3: Operational Protocols

Weighing & Transfer (The Critical Zone)

Most exposures occur during the weighing of static-prone solids.

  • Engineering Control: Work exclusively inside a certified Chemical Fume Hood (CFH) or Powder Containment Hood. Face velocity must be 0.3–0.5 m/s.

  • Static Management: Organic nitriles are often electrostatic.

    • Protocol: Use an anti-static gun or ionizing bar before spatula insertion.

    • Why: Static discharge can scatter the powder, creating an invisible aerosol cloud that settles on your cuffs.

  • The "Dirty Hand/Clean Hand" Rule:

    • Left hand (Dirty): Manipulates the chemical container.

    • Right hand (Clean): Manipulates the balance and notebook.

    • Never cross-contaminate.

Reaction Setup

Heating aromatic nitriles requires thermal vigilance.

  • Temperature Limit: Do not exceed 200°C without closed-vessel calorimetry data. Thermal decomposition can release NOx and traces of HCN (Hydrogen Cyanide).

  • Solvent Choice: Avoid strong acids (e.g., conc. HCl) at high temperatures unless the hydrolysis is the intended reaction, as this converts the nitrile to a carboxylic acid and ammonium salt, potentially releasing fumes if not trapped.

Part 4: Emergency Response & Disposal

Spill Response Workflow

Do NOT use bleach immediately. While bleach oxidizes cyanide, using it on a bulk organic nitrile spill can create unpredictable exothermic reactions.

Spill_Response Identify 1. IDENTIFY Isolate Area Alert Personnel PPE_Up 2. ARMOR UP Don Level 3 PPE (Resp. Protection Critical) Identify->PPE_Up Contain 3. CONTAIN Cover with Dry Absorbent Pads PPE_Up->Contain Clean 4. CLEAN Scoop (No Dust) Solvent Wipe (Acetone) Contain->Clean Dispose 5. DISPOSE Seal in Double Bag Label 'Toxic Organic' Clean->Dispose caption Figure 2: Solid Spill Response Protocol

Waste Disposal

Compliance with EPA (RCRA) and local regulations is mandatory.

  • Solid Waste: Segregate into "Hazardous Solid - Toxic." Label clearly with full chemical name.

  • Liquid Waste (Mother Liquor): Dispose of in "High BTU" organic waste streams intended for incineration .

    • Note to EHS: The incinerator must be equipped with a scrubber for Nitrogen Oxides (NOx), as the combustion of the pyrrolidone/nitrile rings will generate significant NOx.

  • Aqueous Waste: Do NOT pour down the drain.[1] Even trace amounts are toxic to aquatic life (H411). Collect in "Aqueous Toxic" carboys.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11664966, 4-(2-Oxopyrrolidin-1-yl)benzonitrile. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Substance Information: Pyrrolidone derivatives and Reprotoxicity classifications. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.